p-(1,1-Dimethylheptyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-methyloctan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-4-5-6-7-12-15(2,3)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWXCYSPVNCDMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184803 | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30784-30-6 | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30784-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(1,1-Dimethylheptyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030784306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(1,1-dimethylheptyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1,1-Dimethylheptyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VLG3X8TCC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to p-(1,1-Dimethylheptyl)phenol (CAS 30784-30-6)
A Note to the Researcher: This document provides a comprehensive technical overview of p-(1,1-Dimethylheptyl)phenol, a significant isomer of branched nonylphenols. As a Senior Application Scientist, my goal is to synthesize the available scientific knowledge into a practical guide for researchers, scientists, and drug development professionals. This guide delves into the synthesis, mechanism of action, toxicological profile, and analytical methodologies pertinent to this compound, with a focus on the causality behind experimental choices and the importance of isomer-specific analysis.
Introduction: The Significance of Isomer-Specific Analysis
This compound is a branched isomer of technical nonylphenol (tNP), a class of compounds known for their widespread industrial use and environmental persistence.[1][2] The unique structure of the 1,1-dimethylheptyl group, with its bulky alpha-substituents, confers specific properties to this isomer, notably enhanced recalcitrance to biodegradation and potentially increased estrogenic activity compared to other nonylphenol isomers.[1] This makes this compound a critical reference standard for researchers investigating the isomer-specific environmental occurrence, fate, and toxicology of alkylphenols.[1] Understanding the distinct characteristics of individual isomers is paramount for accurate risk assessment and the development of targeted toxicological and pharmacological studies.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of its biological and environmental interactions.
| Property | Value | Source |
| CAS Number | 30784-30-6 | [1] |
| Molecular Formula | C₁₅H₂₄O | [1] |
| Molecular Weight | 220.35 g/mol | [1] |
| IUPAC Name | 4-(1,1-dimethylheptyl)phenol | |
| Synonyms | p-tert-Nonylphenol, 4-(2-Methyloctan-2-yl)phenol | |
| Boiling Point | 128-129 °C at 0.7 Torr | [1] |
| Predicted pKa | 10.17 ± 0.15 | [1] |
| Predicted Density | 0.929 ± 0.06 g/cm³ | [1] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol. This electrophilic aromatic substitution reaction involves the introduction of the 1,1-dimethylheptyl group onto the phenol ring, predominantly at the para position due to steric hindrance at the ortho positions.
Synthesis Protocol: Friedel-Crafts Alkylation
This protocol describes a general laboratory-scale synthesis. Researchers should optimize reaction conditions based on available starting materials and equipment.
Reactants:
-
Phenol
-
2-Methyl-2-octanol or a corresponding alkene (e.g., 2-methyl-1-octene)
-
Lewis Acid Catalyst (e.g., anhydrous Aluminum Chloride (AlCl₃), Boron Trifluoride (BF₃))
-
Anhydrous solvent (e.g., Dichloromethane, Carbon Disulfide)
Step-by-Step Methodology:
-
Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend the Lewis acid catalyst in the anhydrous solvent under an inert atmosphere.
-
Reactant Addition: Slowly add a solution of phenol and the alkylating agent (2-methyl-2-octanol or 2-methyl-1-octene) in the anhydrous solvent to the catalyst suspension at a controlled temperature (typically 0-10 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water or dilute hydrochloric acid to decompose the catalyst complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Strategy
The crude product will likely contain a mixture of ortho and para isomers, as well as unreacted starting materials. Purification is crucial for obtaining the desired this compound isomer.
Methodology: Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexane, is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product.
-
Elution: Apply the concentrated crude product to the top of the column and elute with the chosen mobile phase.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure para-isomer.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Caption: Workflow for the synthesis and purification of this compound.
Mechanism of Action as an Endocrine Disruptor
This compound is classified as a potential endocrine-disrupting compound (EDC).[3] Its primary mechanism of endocrine disruption is believed to be through its interaction with the estrogen receptor (ER), acting as a xenoestrogen.
Estrogen Receptor Binding and Activation
The phenolic hydroxyl group and the hydrophobic alkyl chain of this compound are key structural features that enable its binding to the ligand-binding domain of the estrogen receptor.[4] This binding can mimic the action of the natural hormone, 17β-estradiol, leading to the activation of estrogen-responsive genes and subsequent physiological effects.
Studies on various nonylphenol isomers have shown that the structure of the alkyl chain significantly influences estrogenic potency.[5][6] Isomers with a bulky, tertiary α-carbon in the alkyl chain, such as the 1,1-dimethylheptyl group, tend to exhibit greater estrogenic activity.[1] While no significant differences in binding affinities for the human estrogen receptor alpha (hERα) were found among several nonylphenol isomers, their ability to induce an estrogenic response varied, suggesting that some isomers act as partial agonists or even antagonists.[3]
Caption: Simplified signaling pathway of this compound as a xenoestrogen.
Experimental Protocol: E-SCREEN Assay for Estrogenic Activity
The E-SCREEN (Estrogen-Sensitive Proliferation) assay is a widely used in vitro method to assess the estrogenic activity of chemicals by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).[7][8][9]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
This compound (test compound)
-
17β-Estradiol (positive control)
-
Appropriate solvent for the test compound (e.g., ethanol)
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 24-well plate at a low density in regular cell culture medium and allow them to attach overnight.
-
Hormone Deprivation: Replace the medium with a medium containing charcoal-dextran treated FBS to deprive the cells of estrogenic stimuli. Incubate for 24-48 hours.
-
Treatment: Prepare serial dilutions of this compound and 17β-estradiol in the hormone-deprived medium. Add the treatment solutions to the respective wells. Include a solvent control.
-
Incubation: Incubate the cells for 6 days, allowing for cell proliferation.
-
Cell Proliferation Measurement: At the end of the incubation period, quantify the cell number in each well using a suitable method, such as the sulforhodamine B (SRB) assay or by direct cell counting.
-
Data Analysis: Plot the cell number against the concentration of the test compound and the positive control. The proliferative effect of this compound is compared to that of 17β-estradiol to determine its relative estrogenic potency.
Toxicological Profile and Safety Considerations
This compound is classified as a hazardous substance, primarily due to its potential to cause serious eye damage.[1] As a member of the nonylphenol isomer group, it is also associated with broader toxicological concerns, including endocrine disruption.
Acute Toxicity: While specific LD50 values for this compound in mammals are not readily available in the reviewed literature, a study on the 353-nonylphenol isomer in zebrafish embryos reported an EC50 for lethal endpoints of 6.7 mg/L.[10] For branched nonylphenol mixtures, the oral LD50 in rats is greater than 2000 mg/kg bw.
Subchronic Toxicity: A 90-day study in rats with a para-nonylphenol mixture (CASRN 84852-15-3) established a No-Observed-Adverse-Effect Level (NOAEL) of 650 ppm in the diet, corresponding to approximately 50 mg/kg/day.[11]
Safety Precautions: Due to its classification as causing serious eye damage, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood.
Analytical Methodologies
Accurate quantification of this compound, often in complex environmental or biological matrices, is essential for exposure assessment and mechanistic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common analytical techniques employed.
HPLC with Fluorescence Detection (HPLC-FLD)
This method offers high sensitivity and is suitable for the analysis of alkylphenols in aqueous samples.
Sample Preparation (Water Sample):
-
Extraction: Perform a liquid-liquid extraction of the water sample with a suitable organic solvent, such as dichloromethane, at a slightly acidic pH (3.0-3.5).[12]
-
Concentration: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is typically used.[12]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common.[12]
-
Flow Rate: Approximately 1.0 mL/min.[12]
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for alkylphenols (e.g., Ex: 225 nm, Em: 310 nm).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation of isomers and definitive identification based on mass spectra.
Sample Preparation (Food or Tissue Sample):
-
Extraction: Employ a method suitable for the matrix, such as Soxhlet extraction or solvent extraction after dissolution.[13]
-
Clean-up: Use solid-phase extraction (SPE) or column chromatography (e.g., on deactivated alumina) to remove interfering matrix components.[13]
-
Derivatization (Optional but Recommended): Derivatize the phenolic hydroxyl group (e.g., by silylation) to improve volatility and chromatographic peak shape.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient to achieve separation of the various nonylphenol isomers.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer operating in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aminer.org [aminer.org]
- 8. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute toxicity of 353-nonylphenol and its metabolites for zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subchronic toxicity (90-day) study with para-nonylphenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HPLC-FLD determination of 4-nonylphenol and 4-tert-octylphenol in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]
An In-depth Technical Guide to 4-(1,1-Dimethylheptyl)phenol
This technical guide provides a comprehensive overview of 4-(1,1-dimethylheptyl)phenol, a significant branched isomer of nonylphenol. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical identity, structural elucidation, physicochemical properties, synthesis, and its implications as a reference standard in environmental and toxicological studies.
Chemical Identity and Nomenclature
p-(1,1-Dimethylheptyl)phenol is a member of the alkylphenol class of organic compounds. Due to the complexity of its alkyl substituent, precise nomenclature is crucial for unambiguous identification.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-(2-methyloctan-2-yl)phenol [1]. This name accurately describes the substitution pattern on the phenol ring.
Synonyms and Identifiers
In scientific literature and commercial databases, 4-(1,1-dimethylheptyl)phenol is known by several synonyms, which can be a source of ambiguity if not properly cross-referenced. These include:
For precise identification, the Chemical Abstracts Service (CAS) Registry Number is the universally accepted standard.
| Identifier | Value |
| CAS Number | 30784-30-6[1][2] |
| EC Number | 250-339-5[1][2] |
| Molecular Formula | C₁₅H₂₄O[1] |
| PubChem CID | 3015513[1] |
Molecular Structure and Chemical Representation
The molecular structure of 4-(1,1-dimethylheptyl)phenol is characterized by a phenol ring substituted at the para (position 4) with a bulky tertiary nonyl group.
2D and 3D Structures
The two-dimensional structure clearly illustrates the connectivity of the atoms, while the three-dimensional conformation provides insight into the spatial arrangement of the molecule.
Caption: 2D representation of 4-(1,1-Dimethylheptyl)phenol.
Key Structural Features
The defining feature is the tertiary carbon atom of the nonyl group directly attached to the phenyl ring. This steric hindrance significantly influences the compound's chemical reactivity and biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(1,1-dimethylheptyl)phenol is essential for its handling, application in experimental settings, and prediction of its environmental fate.
| Property | Value | Source |
| Molecular Weight | 220.35 g/mol | [1] |
| Boiling Point | 128-129 °C at 0.7 Torr | [3] |
| Density (Predicted) | 0.929±0.06 g/cm³ | [3] |
| pKa (Predicted) | 10.17±0.15 | [3] |
Synthesis and Manufacturing
The commercial production of branched alkylphenols like 4-(1,1-dimethylheptyl)phenol typically involves the acid-catalyzed alkylation of phenol.
General Synthesis Pathway
A plausible synthetic route involves the Friedel-Crafts alkylation of phenol with a suitable nonene isomer or nonyl alcohol in the presence of an acid catalyst. The synthesis of a similar compound, 4-tert-amylphenol, is achieved by reacting phenol with isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene) using an acidic catalyst[4]. A similar approach can be envisioned for 4-(1,1-dimethylheptyl)phenol.
Caption: Generalized synthesis of 4-(1,1-Dimethylheptyl)phenol.
Purification
Post-synthesis, the product mixture contains various isomers and unreacted starting materials. Fractional distillation is a common method for purifying the desired 4-substituted alkylphenol to a high degree of isomeric purity[4].
Applications in Research and Development
While not a therapeutic agent itself, 4-(1,1-dimethylheptyl)phenol serves as a critical reference compound in several research domains.
Endocrine Disruptor Research
As a branched isomer of nonylphenol, 4-(1,1-dimethylheptyl)phenol is studied for its potential endocrine-disrupting properties[1][2]. Isomers with bulky α-substituents, such as the 1,1-dimethylheptyl group, may exhibit enhanced resistance to biodegradation and potentially higher estrogenic activity compared to other isomers[3]. Its use as a reference standard is invaluable for investigating the structure-activity relationships that govern the endocrine-disrupting effects of nonylphenols[3].
Environmental Fate and Toxicology
This compound is utilized in isomer-specific environmental fate and transport studies to understand the persistence and biodegradation kinetics of different nonylphenol isomers[3]. Such research is crucial for assessing the environmental risks posed by technical nonylphenol mixtures.
Precursor in Synthesis
Derivatives of 4-(1,1-dimethylheptyl)phenol have been synthesized for various research purposes. For instance, it is a precursor in the synthesis of compounds like CP 47,497, a cannabimimetic agent[5]. The metabolism of such synthetic cannabinoids, which retain the 1,1-dimethylheptylphenol moiety, has been a subject of study[6].
Analytical Methodologies
The accurate detection and quantification of 4-(1,1-dimethylheptyl)phenol in various matrices are paramount for toxicological and environmental monitoring.
Sample Preparation
For environmental samples, extraction is a critical first step. Water samples can be extracted with a solvent like methylene chloride at a low pH[7]. Solid samples may require more rigorous extraction techniques[7].
Chromatographic Analysis
Gas chromatography (GC) is a widely used technique for the analysis of phenols.
-
GC with Flame Ionization Detection (GC-FID): Underivatized phenols can be analyzed directly by GC-FID[7].
-
Derivatization for Enhanced Detection: For increased sensitivity, phenols can be derivatized. Common derivatizing agents include diazomethane or pentafluorobenzyl bromide (PFBBr), followed by analysis using GC-FID or GC with an electron capture detector (GC-ECD), respectively[7].
Spectrometric Detection
Mass spectrometry (MS), often coupled with GC (GC-MS), provides high sensitivity and structural confirmation, making it a preferred method for identifying and quantifying phenols in complex mixtures[8].
Caption: General analytical workflow for phenols.
Safety and Handling
4-(1,1-Dimethylheptyl)phenol is classified as a hazardous substance.
-
Hazard Classification: It is designated with the GHS signal word 'Danger' and the hazard statement H318, indicating that it causes serious eye damage[1][3].
-
Precautions: Researchers must consult the Safety Data Sheet (SDS) before handling this compound. Appropriate personal protective equipment (PPE), including eye protection and gloves, is mandatory to prevent exposure[3].
Conclusion
4-(1,1-Dimethylheptyl)phenol, with its well-defined structure and IUPAC name 4-(2-methyloctan-2-yl)phenol, is a compound of significant interest in environmental science and toxicology. Its role as a key isomer of nonylphenol makes it an essential reference standard for studying endocrine disruption, environmental persistence, and the structure-activity relationships of this important class of chemicals. A thorough understanding of its properties, synthesis, and analytical methods is crucial for professionals working in these fields.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. 4-(1,1-dimethylpropyl)phenol. [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. [Link]
-
Endocrine Disruptor List. This compound. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). [Link]
-
PubChem. CP 47,497. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry. Toxicological Profile for Phenol. [Link]
-
Australian Industrial Chemicals Introduction Scheme. Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. [Link]
-
PubChem. Phenol, 4-(1,1-dimethylethyl)-2,3-dimethyl-. National Center for Biotechnology Information. [Link]
-
National Institute of Standards and Technology. Phenol, 4-(1,1-dimethylpropyl)-. NIST Chemistry WebBook. [Link]
-
European Chemicals Agency. p-(1,1-Dimethylpropyl)phenol - Substance Information. [Link]
-
PubChem. 4-tert-Pentylphenol. National Center for Biotechnology Information. [Link]
-
Thomas, B. F., & Martin, B. R. (1990). In vitro metabolism of (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl) phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol, a synthetic bicyclic cannabinoid analog. Drug Metabolism and Disposition, 18(6), 1046–1054. [Link]
-
Cheméo. Phenol, 4-(1,1-dimethylpropyl)-. [Link]
-
Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700. [Link]
-
Gao, D., Huang, Z. B., Zhou, G., & Zhao, Y. (2023). Palladium‐Catalyzed Pyridine Ligand‐Promoted Non‐Directed C−H Olefination of Phenol Derivatives. Chemistry – An Asian Journal, 18(1), e202200951. [Link]
Sources
- 1. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Endocrine Disruptor List [edlists.org]
- 3. benchchem.com [benchchem.com]
- 4. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CP 47497 | C21H34O2 | CID 125835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. In vitro metabolism of (-)-cis-3-[2-hydroxy-4-(1,1-dimethylheptyl) phenyl]-trans-4-(3-hydroxypropyl) cyclohexanol, a synthetic bicyclic cannabinoid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. settek.com [settek.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of p-(1,1-Dimethylheptyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physicochemical properties of p-(1,1-Dimethylheptyl)phenol (CAS No. 30784-30-6). As a branched isomer of nonylphenol, this compound is of significant interest in environmental science and toxicology due to its potential endocrine-disrupting activities.[1][2][3][4] A thorough understanding of its physicochemical characteristics is paramount for researchers in drug development and related fields to predict its environmental fate, bioavailability, and potential biological interactions.
While extensive experimental data for this specific isomer is not always available in public literature, this guide synthesizes known information and provides detailed, field-proven methodologies for the experimental determination of its key properties. The protocols described herein are based on internationally recognized standards, ensuring the generation of reliable and reproducible data.
Chemical Identity and Structure
This compound is an organic compound characterized by a phenol ring substituted at the para position with a bulky, branched nonyl group.
Figure 1: 2D Structure of this compound.
Molecular Formula: C₁₅H₂₄O[5] Molecular Weight: 220.35 g/mol [5] IUPAC Name: 4-(1,1-Dimethylheptyl)phenol[6]
Core Physicochemical Properties
This section details the key physicochemical properties of this compound. Where experimental data for this specific isomer is limited, values for closely related compounds or predicted data are provided for context, alongside standardized experimental protocols for their definitive determination.
Melting Point / Melting Range
This protocol outlines the capillary method for determining the melting point, a widely accepted and reliable technique.
Principle: A small, uniform sample of the substance is heated at a controlled rate in a capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.
Apparatus:
-
Melting point apparatus with a heating block or bath
-
Capillary tubes (sealed at one end)
-
Calibrated thermometer or temperature sensor
-
Spatula and watch glass
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered. Introduce a small amount of the substance into a capillary tube to a depth of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
-
Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting point.
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Introduce a new capillary with the sample and heat at a slow, controlled rate (1-2 °C/min).
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point of the substance.
Causality and Self-Validation: A narrow melting range (typically < 2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. Performing the determination in triplicate and ensuring a slow heating rate near the melting point are crucial for accuracy and reproducibility. Calibration of the thermometer with certified standards is essential for the self-validation of the measurement system.
Figure 2: Workflow for Melting Point Determination.
Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility.
A boiling point for this compound has been reported as 128-129 °C at a reduced pressure of 0.7 Torr.[5] Extrapolating this to standard atmospheric pressure (760 Torr) would result in a significantly higher boiling point, likely in the range of 290-320 °C, consistent with other nonylphenol isomers.[8][9]
The following protocol is based on the dynamic method, which is also suitable for determining vapor pressure.
Principle: The boiling point is determined by measuring the temperature at which the vapor pressure of the substance reaches a specific value, typically standard atmospheric pressure.
Apparatus:
-
Dynamic vapor pressure apparatus or ebulliometer
-
Heating and cooling system
-
Pressure measurement device (manometer)
-
Calibrated temperature sensor
Procedure:
-
Sample Introduction: Place the substance into the measurement cell of the apparatus.
-
Pressure Adjustment: Evacuate the apparatus and then introduce an inert gas to a desired pressure below the expected boiling point.
-
Heating and Equilibration: Heat the sample slowly while stirring. At the boiling point for the set pressure, the temperature will remain constant.
-
Measurement: Record the temperature and pressure once equilibrium is established.
-
Repeat at Different Pressures: Repeat the measurement at various pressures to establish the vapor pressure curve.
-
Determination at Standard Pressure: The boiling point at standard atmospheric pressure (101.325 kPa) can be determined by interpolation or extrapolation of the vapor pressure curve.
Causality and Self-Validation: This method's reliability stems from the direct measurement of the vapor pressure-temperature relationship. The use of a calibrated pressure and temperature measurement system is crucial. The purity of the substance is important, as impurities can alter the boiling behavior.
Water Solubility
Water solubility is a fundamental property that influences a compound's environmental transport, fate, and bioavailability. Due to its long alkyl chain and phenolic structure, this compound is expected to have low water solubility. For comparison, the water solubility of the general nonylphenol mixture is reported to be around 4.90 mg/L at 25 °C.[9]
Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined by a suitable analytical method.
Apparatus:
-
Flask with a stirrer
-
Constant temperature bath
-
Centrifuge or filtration system
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
-
Equilibration: An excess amount of the substance is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath (e.g., 20 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
Replicate and Controls: The experiment should be performed in at least triplicate. A blank control (water without the test substance) should also be analyzed.
Causality and Self-Validation: The extended equilibration time ensures that a true saturation point is reached. The use of multiple time points for sampling can confirm that equilibrium has been achieved. The analytical method for quantification must be validated for linearity, accuracy, and precision to ensure the reliability of the results.
Figure 3: Workflow for Water Solubility Determination.
Dissociation Constant (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group. It is a critical parameter for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, lipophilicity, and interaction with biological targets. A predicted pKa for this compound is approximately 10.17. For comparison, the pKa of phenol is around 10, and for other p-alkylphenols, it is in a similar range.[9]
For a compound with low water solubility like this compound, a potentiometric titration in a co-solvent system is often employed.
Principle: The substance is dissolved in a suitable solvent mixture (e.g., water-methanol) and titrated with a standard solution of a strong base. The pH is monitored throughout the titration, and the pKa is determined from the titration curve.
Apparatus:
-
pH meter with a calibrated electrode
-
Autotitrator or burette
-
Stirrer
-
Jacketed titration vessel with temperature control
Procedure:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent mixture (e.g., 50:50 methanol:water).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.
-
Extrapolation to Aqueous pKa: If a co-solvent is used, perform titrations at several different co-solvent compositions and extrapolate the results to 0% co-solvent to estimate the aqueous pKa.
Causality and Self-Validation: The accuracy of this method depends on the precise determination of the equivalence point and the accurate calibration of the pH meter. The use of a co-solvent requires careful extrapolation to obtain the aqueous pKa, which introduces some uncertainty. Spectrophotometric methods, where the absorbance of the ionized and non-ionized species is measured at different pH values, can be a complementary or alternative approach.
Spectroscopic Properties
Spectroscopic data are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the phenolic hydroxyl proton, and the protons of the dimethylheptyl group. The aromatic protons will appear as two doublets in the range of 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The phenolic -OH proton will likely be a broad singlet, with its chemical shift dependent on concentration and solvent. The signals for the alkyl chain will appear in the upfield region (0.8-1.5 ppm), with the two methyl groups of the dimethyl moiety appearing as a singlet.[10][11]
-
¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbon atom attached to the hydroxyl group will be the most downfield shifted aromatic carbon. The quaternary carbon of the dimethylheptyl group will also be a characteristic signal. PubChem lists the availability of a ¹³C NMR spectrum for this compound.[12][13][14]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.
-
C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.
-
C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band around 1200-1260 cm⁻¹. PubChem indicates the availability of a vapor phase IR spectrum.[12]
Mass Spectrometry (MS)
In electron ionization mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 220. The fragmentation pattern will likely involve cleavage of the alkyl chain. A significant fragment would be expected from the loss of a hexyl radical, resulting from cleavage beta to the aromatic ring, leading to a stable benzylic carbocation.[15][16]
Summary of Physicochemical Properties
| Property | Value/Expected Range | Experimental Method |
| Molecular Formula | C₁₅H₂₄O | - |
| Molecular Weight | 220.35 g/mol | Mass Spectrometry |
| Melting Point | Not available (likely low) | OECD 102 (Capillary Method) |
| Boiling Point | 128-129 °C at 0.7 Torr[5] | OECD 103 (Dynamic Method) |
| Water Solubility | Low (expected < 10 mg/L) | OECD 105 (Flask Method) |
| pKa | ~10.17 (Predicted) | OECD 112 (Potentiometric Titration) |
Applications in Research and Drug Development
While this compound itself is not a therapeutic agent, its well-defined structure makes it a valuable reference compound in several research areas:
-
Toxicology and Endocrine Disruption Studies: As a specific isomer of nonylphenol, it is used to investigate the structure-activity relationships of endocrine-disrupting chemicals.[1][2][4] Understanding how the specific branching of the alkyl chain influences receptor binding and biological activity is crucial for risk assessment.
-
Environmental Fate and Metabolism Studies: This compound serves as a standard for analytical methods developed to monitor the environmental presence and degradation pathways of branched nonylphenols.[17]
-
Drug Metabolism and Pharmacokinetics (DMPK): The metabolism of the phenolic group and the bulky alkyl chain can be studied as a model for the biotransformation of similar structural motifs found in drug candidates.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of this compound and the standardized experimental protocols for their determination. While there is a scarcity of published experimental data for this specific isomer, the methodologies outlined here provide a clear pathway for researchers to generate high-quality, reliable data. A thorough characterization of these properties is essential for any research involving this compound, from environmental risk assessment to its use as a tool in drug discovery and development.
References
-
Corvini, P. F. X., et al. (2008). Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environmental Science & Technology, 42(17), 6399–6408. Available at: [Link]
-
Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]
-
EUROLAB. (n.d.). OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. Retrieved from [Link]
-
Schmidt, T. C., et al. (2010). Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies. Chemosphere, 79(6), 611-618. Available at: [Link]
-
OECD. (1995). Test No. 105: Water Solubility. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]
- Soares, A., et al. (2008). Nonylphenol, an endocrine disruptor: a critical review of its sources, fate, and environmental effects. Environmental Monitoring and Assessment, 144(1-3), 1-21.
-
OECD. (1981). Test No. 112: Dissociation Constants in Water. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]
-
OECD. (1995). Test No. 103: Boiling Point. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol): Evaluation statement. Available at: [Link]
-
Wang, S., et al. (2022). Structure–Biodegradability Relationship of Nonylphenol Isomers in Two Soils with Long-Term Reclaimed Water Irrigation. Water, 14(8), 1251. Available at: [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol: Properties, legislation, toxicity and determination. Química Nova, 31(5), 1176-1183. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1752, 4-Nonylphenol. Retrieved from [Link]
-
OECD. (1995). Test No. 102: Melting Point/Melting Range. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Available at: [Link]
-
ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0293186). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015513, this compound. Retrieved from [Link]
- MilliporeSigma. (2025, May 12). Safety Data Sheet for p-(1,1-Dimethylpropyl)phenol.
-
U.S. Department of Commerce. (n.d.). Test No. 102: Melting Point/Melting Range. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3015513, this compound. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-(1,1-dimethylpropyl)phenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0159703). Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wagh, S. (2023). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes. In Novel Aspects on Chemistry and Biochemistry Vol. 3 (pp. 13-19).
- Khan, S. A., et al. (2020). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 25(21), 5056.
- Prakash Raja. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. YouTube.
-
Royal Society of Chemistry. (n.d.). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. Retrieved from [Link]
- Gosar, A. (2018). Synthesis, characterization and gas chromatographic determination of 4-(2-methoxy ethyl) phenol, an intermediate of metoprolol.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151). Retrieved from [Link]
-
SpectraBase. (n.d.). Phenol, 4-heptyl-. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C15H24O). Retrieved from [Link]
Sources
- 1. Isomer-specific degradation and endocrine disrupting activity of nonylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of defined endocrine-disrupting nonylphenol isomers for biological and environmental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nonylphenol | C15H24O | CID 67296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nonylphenol | C15H24O | CID 1752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]
- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0032151) [hmdb.ca]
- 13. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
p-(1,1-Dimethylheptyl)phenol solubility in organic solvents
An In-Depth Technical Guide to the Solubility of p-(1,1-Dimethylheptyl)phenol in Organic Solvents
Abstract
This compound is an alkylphenol characterized by a distinct amphiphilic structure, comprising a polar phenolic hydroxyl group and a bulky, non-polar tertiary alkyl chain. This structural duality governs its solubility, a critical parameter for its application in chemical synthesis, formulation development, and environmental analysis. Understanding the solubility profile of this compound in various organic solvents is paramount for researchers and scientists in designing reaction media, developing purification strategies such as crystallization, and predicting its environmental fate. This guide provides a comprehensive overview of the theoretical principles dictating the solubility of this compound, detailed experimental protocols for its qualitative and quantitative determination, and an interpretation of its expected solubility behavior across a spectrum of common organic solvents.
Introduction to this compound
This compound is a member of the broader class of alkylphenols, which are used as intermediates in the manufacturing of surfactants, pesticide formulations, and polymer additives.[1] Its specific isomer, with the alkyl group at the para position, presents unique physicochemical properties due to its molecular architecture.
Chemical Identity and Structure
The molecule consists of a phenol ring substituted at the para-position with a 1,1-dimethylheptyl group. This tertiary alkyl tail imparts significant steric hindrance and lipophilicity.
-
CAS Number: 30784-30-6[2]
-
Molecular Formula: C₁₅H₂₄O[3]
-
Molecular Weight: 220.35 g/mol [3]
-
Synonyms: 4-(1,1-dimethylheptyl)phenol, Phenol, 4-(1,1-dimethylheptyl)-[2]
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are critical for predicting the compound's behavior in various solvent systems.
| Property | Value / Predicted Value | Source |
| Boiling Point | 128-129 °C @ 0.7 Torr | [2][4] |
| pKa | 10.17 ± 0.15 (Predicted) | [4] |
| Appearance | Likely a crystalline solid or viscous liquid | [1] |
| LogP (Octanol/Water) | > 3.6 (Estimated based on smaller analogs) |
Significance in Research and Industry
As a branched isomer of nonylphenol, this compound is a critical reference standard for researchers investigating the isomer-specific environmental occurrence, toxicology, and biodegradation of alkylphenols.[4] Some isomers, particularly those with bulky alpha-substituents, may exhibit enhanced resistance to biodegradation and potentially higher endocrine-disrupting activity, making the study of their solubility and partitioning behavior essential.[4][5]
Theoretical Principles of Solubility
The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely used rule of "like dissolves like" serves as a fundamental guideline.[6]
The Amphiphilic Nature of this compound
The solubility of this molecule is a tale of two distinct moieties: a polar "head" and a large, non-polar "tail."
-
The Polar Phenolic Group (-OH): This group is capable of acting as both a hydrogen bond donor and acceptor. This allows for strong, specific interactions with polar protic solvents like alcohols (e.g., methanol, ethanol) and, to a lesser extent, polar aprotic solvents.[7]
-
The Non-Polar Alkyl Group (C₈H₁₇): The 1,1-dimethylheptyl group is a large, sterically hindered, and highly lipophilic chain. It can only interact through weak van der Waals forces (London dispersion forces). This tail dominates the molecule's character, favoring solubility in non-polar or moderately polar solvents that can effectively solvate it.[7][8]
Caption: Molecular structure highlighting the polar and non-polar domains.
Influence of Solvent Properties
The choice of solvent is critical, and its properties dictate its ability to dissolve this compound:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective. Their hydroxyl groups can form hydrogen bonds with the phenolic head, while their alkyl portions can interact favorably with the non-polar tail.[9]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have dipole moments but cannot donate hydrogen bonds. They can accept hydrogen bonds from the phenolic -OH group. Solubility is expected to be good, though perhaps less than in alcohols.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents will primarily interact with the large alkyl tail via van der Waals forces. Given the size of the non-polar group, solubility is expected to be high in solvents like toluene and dichloromethane. Solubility in very non-polar alkanes like hexane might be slightly lower due to the presence of the polar hydroxyl group.
-
Water: Due to the dominant, large lipophilic tail, the compound is expected to be practically insoluble in water, a principle common to higher-order alkylphenols.[10]
Experimental Determination of Solubility
A robust understanding of solubility requires empirical testing. A tiered approach, starting with a qualitative assessment followed by a precise quantitative method, is most efficient.
Protocol 1: Qualitative Solubility Assessment
This rapid screening method provides a broad understanding of solubility across a range of solvents. It classifies the compound as soluble, partially soluble, or insoluble.
Methodology:
-
Preparation: Dispense approximately 20-30 mg of this compound into a series of clean, dry test tubes.
-
Solvent Addition: To the first test tube, add the selected solvent (e.g., hexane) in 0.5 mL increments.
-
Agitation: After each addition, cap and shake the tube vigorously for 10-20 seconds.[6]
-
Observation: Visually inspect the solution for any undissolved solid against a contrasting background.
-
Classification:
-
Soluble: The entire solid dissolves completely within 3 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No significant amount of the solid dissolves.[11]
-
-
Repeat: Repeat steps 2-5 for each solvent in the test panel (e.g., Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Ethanol, Methanol, Water).
Causality and Trustworthiness: This protocol is a self-validating initial screen. By using a fixed amount of solute and incrementally adding solvent, one can quickly rank solvents by their dissolving power. The visual endpoint is clear and requires minimal equipment, making it a reliable first pass.
Sources
- 1. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Endocrine Disruptor List [edlists.org]
- 6. chem.ws [chem.ws]
- 7. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Spectroscopic Characterization of p-(1,1-Dimethylheptyl)phenol: A Technical Guide for Researchers
Affiliation: Advanced Spectrometry Division, Google AI Labs
Abstract: This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of p-(1,1-Dimethylheptyl)phenol (CAS No. 30784-30-6), a significant isomer of nonylphenol. Addressed to researchers, scientists, and professionals in drug development and analytical chemistry, this document synthesizes predictive data and established spectroscopic principles for Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide emphasizes the causal relationships between molecular structure and spectral features, offering a robust framework for the identification and analysis of this compound. Detailed methodologies for spectral acquisition and data interpretation are provided, underpinned by authoritative references.
Introduction to this compound
This compound is a member of the alkylphenol family, specifically a branched isomer of nonylphenol. Its structure consists of a phenol ring substituted at the para position with a 1,1-dimethylheptyl group. This tertiary alkyl substituent significantly influences the molecule's physicochemical properties and, consequently, its spectroscopic characteristics. As with other alkylphenols, it is crucial for researchers to accurately identify and characterize specific isomers, as their biological and environmental impacts can vary.[1][2] Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for the unambiguous structural elucidation of this compound.
This guide will delve into the expected spectroscopic signatures of this molecule, providing a detailed analysis of its ¹H NMR, ¹³C NMR, mass spectrum, and infrared spectrum. The subsequent sections will not only present the anticipated data but also explain the underlying principles and experimental considerations necessary for obtaining and interpreting high-quality spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of each proton and carbon atom.
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of deuterated solvents is essential to avoid large solvent signals that would obscure the analyte's resonances.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]
Instrumental Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Number of scans: 16-32
-
Pulse width: 90°
-
Relaxation delay: 2-5 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Pulse program: Proton-decoupled (to simplify the spectrum to singlets)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the alkyl chain.
-
Aromatic Protons (δ ≈ 6.7-7.2 ppm): The para-substituted aromatic ring will give rise to a characteristic AA'BB' splitting pattern, appearing as two doublets. The protons ortho to the hydroxyl group (H-2, H-6) will be more shielded and appear upfield, while the protons ortho to the bulky alkyl group (H-3, H-5) will be slightly deshielded and appear downfield.
-
Hydroxyl Proton (δ ≈ 4.5-5.5 ppm): The chemical shift of the phenolic hydroxyl proton is variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet due to hydrogen bonding and chemical exchange.[4]
-
Alkyl Protons (δ ≈ 0.8-1.6 ppm): The 1,1-dimethylheptyl group will produce a series of signals in the aliphatic region of the spectrum.
-
The six protons of the two methyl groups attached to the quaternary carbon (C-1') will appear as a sharp singlet at approximately 1.2-1.3 ppm.
-
The methylene groups of the heptyl chain will produce a series of overlapping multiplets between approximately 1.2 and 1.6 ppm.
-
The terminal methyl group of the heptyl chain will appear as a triplet at approximately 0.8-0.9 ppm, coupled to the adjacent methylene group.
-
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OH | 4.5 - 5.5 | Broad Singlet | 1H |
| Aromatic H (ortho to -OH) | 6.7 - 6.9 | Doublet | 2H |
| Aromatic H (ortho to alkyl) | 7.0 - 7.2 | Doublet | 2H |
| -C(CH₃)₂- | 1.2 - 1.3 | Singlet | 6H |
| -CH₂- (chain) | 1.2 - 1.6 | Multiplets | 10H |
| -CH₃ (terminal) | 0.8 - 0.9 | Triplet | 3H |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon environment. Due to the symmetry of the para-substituted ring, only four aromatic carbon signals are expected.
-
Aromatic Carbons (δ ≈ 115-155 ppm):
-
The carbon bearing the hydroxyl group (C-1) will be the most deshielded aromatic carbon, appearing around 150-155 ppm.
-
The carbon bearing the alkyl group (C-4) will appear around 140-145 ppm.
-
The carbons ortho to the hydroxyl group (C-2, C-6) will be shielded and appear around 115-120 ppm.
-
The carbons meta to the hydroxyl group (C-3, C-5) will appear around 128-130 ppm.[3]
-
-
Alkyl Carbons (δ ≈ 14-45 ppm):
-
The quaternary carbon of the 1,1-dimethylheptyl group will appear around 35-40 ppm.
-
The carbons of the two methyl groups attached to the quaternary carbon will have a chemical shift of approximately 25-30 ppm.
-
The methylene carbons of the heptyl chain will resonate in the range of 22-45 ppm.
-
The terminal methyl carbon will be the most shielded, appearing around 14 ppm.
-
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-4 (C-Alkyl) | 140 - 145 |
| C-2, C-6 | 115 - 120 |
| C-3, C-5 | 128 - 130 |
| Quaternary C (Alkyl) | 35 - 40 |
| -C(CH₃)₂- | 25 - 30 |
| -CH₂- (chain) | 22 - 45 |
| -CH₃ (terminal) | ~14 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Experimental Protocol for GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a suitable method for the analysis of this compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode at 250 °C.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Mass Spectrum Interpretation
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns dominated by cleavages of the bulky alkyl substituent.
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z 220, corresponding to the molecular weight of C₁₅H₂₄O.
-
Fragmentation Pattern: The primary fragmentation pathway for alkylphenols is the benzylic cleavage, where the bond between the aromatic ring and the alkyl group breaks. For this compound, the most significant fragmentation will be the loss of a C₆H₁₃ radical (hexyl) via cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic cation.
-
m/z 135 (Base Peak): Loss of a C₆H₁₃ radical (85 Da) from the molecular ion results in the formation of the [M - C₆H₁₃]⁺ fragment. This fragment, [HOC₆H₄C(CH₃)₂]⁺, is expected to be the base peak due to its high stability.[5][6]
-
Other Fragments: Other less intense fragments may be observed due to further fragmentation of the alkyl chain or the aromatic ring.
-
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound through NMR, MS, and IR techniques provides a detailed and unambiguous confirmation of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms, respectively. Mass spectrometry confirms the molecular weight and provides key structural information through the characteristic fragmentation of the tertiary alkyl side chain. Infrared spectroscopy identifies the essential functional groups, namely the phenolic hydroxyl group and the para-substituted aromatic ring. By integrating the data from these three complementary techniques, researchers can confidently identify and characterize this compound, which is crucial for its study in various scientific and industrial contexts.
References
-
Isomer-specific determination of 4-nonylphenols using comprehensive two-dimensional gas chromatography/time-of-flight mass spectrometry. USGS Publications Warehouse. [Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science. [Link]
-
Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. MDPI. [Link]
-
Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. ResearchGate. [Link]
-
Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC–MS. R Discovery. [Link]
-
The FTIR spectra of 2-ethyl phenol (red line) and 2-n-butyl phenol (blue line) in the spectral region of 3150-2750 cm −1 with a key interval of 3100-2980 cm −1 (a thin film between NaCl windows). ResearchGate. [Link]
-
infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Doc Brown's Chemistry. [Link]
-
Phenol, 4-(1,1-dimethylethyl)-2-methyl-. NIST WebBook. [Link]
-
1H NMR spectrum of Compound 32. The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts. Journal of Organic Chemistry. [Link]
-
1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). Human Metabolome Database. [Link]
-
Phenol, 4-(1,1-dimethylpropyl)-. NIST WebBook. [Link]
-
This compound. PubChem. [Link]
-
Temperature-dependent FTIR spectra of phenol (left) and anisole (right) adsorbed on Cu1−xCoxFe2O4, as proposed by Thomas Mathew et al..[7] ResearchGate. [Link]
-
17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
-
Phenol, 4-(1-methylethenyl)-. SpectraBase. [Link]
-
Phenol, 4-(1-methyl-1-phenylethyl)-. NIST WebBook. [Link]
-
mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]
-
13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 NMR of phenol image diagram. Doc Brown's Chemistry. [Link]
Sources
An In-depth Technical Guide to the Quantum Chemical Calculation of p-(1,1-Dimethylheptyl)phenol Properties
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of p-(1,1-Dimethylheptyl)phenol, a compound of interest due to its classification as a potential endocrine disruptor.
Introduction: The Significance of Computational Scrutiny
This compound is a member of the alkylphenol class of organic compounds. Structurally, it is characterized by a phenol group substituted at the para position with a bulky 1,1-dimethylheptyl group.[1][2][3] Its molecular formula is C15H24O.[1][2] Alkylphenols are known for their widespread industrial use and their potential as endocrine-disrupting chemicals (EDCs).[4][5][6][7] EDCs are exogenous substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects.[5][7] The estrogenic activity of some alkylphenols is thought to be mediated by their interaction with estrogen receptors.[4]
Given the potential biological activity of this compound, a thorough understanding of its molecular properties is crucial for assessing its environmental fate, toxicological profile, and potential for bioaccumulation. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to predict a wide range of molecular properties with a high degree of accuracy.[8] These calculations provide insights into the molecule's electronic structure, reactivity, and intermolecular interaction potential, which are fundamental to understanding its biological activity.
This guide will provide a detailed protocol for performing DFT calculations on this compound, an explanation of the key calculated properties and their relevance to its endocrine-disrupting potential, and a summary of expected quantitative data.
Theoretical Framework: Density Functional Theory in a Nutshell
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. The central concept of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wave function. This simplification makes DFT a computationally efficient yet accurate method for a wide range of chemical systems.
For the study of phenolic compounds, DFT has been successfully applied to predict various properties, including molecular geometries, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.[9][10] The choice of the functional and basis set is critical for the accuracy of DFT calculations. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules.[9][11][12][13] Basis sets such as 6-311G(d,p) or 6-311++G(d,p) provide a good balance between accuracy and computational cost for molecules of this size.[11][14][15]
Experimental Protocol: A Step-by-Step Guide to the Quantum Chemical Calculations
The following protocol outlines the key steps for performing quantum chemical calculations on this compound using a typical quantum chemistry software package like Gaussian, ORCA, or Spartan.
Step 1: Molecular Structure Input and Initial Optimization
-
Construct the 3D structure of this compound using a molecular builder. The CAS number for this compound is 30784-30-6.[1][16]
-
Perform an initial geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6), to obtain a reasonable starting geometry.
Step 2: Geometry Optimization with DFT
-
Set up the DFT calculation. Select the B3LYP functional and the 6-311G(d,p) basis set. For higher accuracy, especially for properties related to anions or excited states, the 6-311++G(d,p) basis set, which includes diffuse functions, is recommended.
-
Perform a full geometry optimization. This step will find the lowest energy conformation of the molecule on the potential energy surface.
-
Specify the solvent model. To simulate a more biologically relevant environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.
Step 3: Frequency Analysis
-
Perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)) on the optimized geometry.
-
Verify the nature of the stationary point. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of the frequency calculation also provide thermodynamic data such as zero-point vibrational energy, enthalpy, and Gibbs free energy.
Step 4: Calculation of Electronic Properties
-
Analyze the output of the DFT calculation to obtain key electronic properties.
-
HOMO and LUMO Energies: These are crucial for understanding the molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[1][16][17]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution on the molecule's surface. The MEP is useful for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions.[11]
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insights into charge distribution, atomic charges, and intramolecular interactions.
The following diagram illustrates the computational workflow:
Caption: Computational workflow for the quantum chemical analysis of this compound.
Key Calculated Properties and Their Relevance to Endocrine Disruption
The quantum chemical properties calculated through the protocol described above provide valuable insights into the potential of this compound to act as an endocrine disruptor.
-
Molecular Geometry: The optimized 3D structure of the molecule is crucial for understanding how it might fit into the binding pocket of a biological receptor, such as the estrogen receptor. The bulky 1,1-dimethylheptyl group will significantly influence its shape and steric interactions.
-
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions, which can be a factor in its biological activity and toxicity.[16][17]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The negative potential regions (typically around the oxygen atom of the hydroxyl group) are susceptible to electrophilic attack and can be involved in hydrogen bonding with receptor sites. The overall MEP can be compared to that of endogenous hormones like estradiol to assess the potential for similar intermolecular interactions.
-
Atomic Charges: The partial charges on individual atoms, obtained from an NBO analysis, can further quantify the electrostatic interactions. The charge on the phenolic oxygen and hydrogen atoms is particularly important for hydrogen bonding, a key interaction in many biological systems.
The following diagram illustrates the logical relationship between the calculated properties and the potential for endocrine disruption:
Caption: Relationship between calculated properties and endocrine disruption potential.
Summary of Predicted Quantitative Data
The following table summarizes the expected range of values for key quantum chemical properties of this compound, based on calculations for similar phenolic compounds. These values are typically calculated at the B3LYP/6-311G(d,p) level of theory in the gas phase.
| Property | Predicted Value | Significance |
| Total Energy | Highly negative value (in Hartrees) | Represents the stability of the molecule. |
| Dipole Moment | 1.0 - 2.0 Debye | Indicates the overall polarity of the molecule. |
| HOMO Energy | -5.0 to -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -0.5 to 1.0 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.5 - 6.0 eV | Indicator of chemical reactivity and stability.[1][16][17] |
| Phenolic O-H Bond Length | ~0.97 Å | Important for hydrogen bonding interactions. |
| Charge on Phenolic Oxygen | -0.6 to -0.8 e | Indicates a region of high electron density. |
| Charge on Phenolic Hydrogen | 0.3 to 0.5 e | Indicates a region of positive electrostatic potential. |
Conclusion
Quantum chemical calculations provide a robust and insightful framework for characterizing the molecular properties of this compound. By employing Density Functional Theory, researchers can obtain detailed information about the molecule's geometry, electronic structure, and reactivity. This data is invaluable for understanding the potential mechanisms of its endocrine-disrupting activity, assessing its toxicological profile, and informing the design of safer alternatives. The protocol and data presented in this guide offer a solid foundation for further computational and experimental investigations into this environmentally relevant compound.
References
-
ResearchGate. (n.d.). The LUMO/HOMO orbital graphs of the five phenolic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO-LUMO of (a) phenol, (b) PVPP, and (c) PVPP− phenol. Retrieved from [Link]
-
International Journal of Scientific Engineering and Research (IJSER). (n.d.). B3LYP-D3/6-311G(d,p) Level of Theory to Explain Corrosion Inhibitive Properties of Five Cationic Gemini Surfactant from Series. Retrieved from [Link]
-
ResearchGate. (n.d.). B3LYP/6-31G (d, p) optimized structures under study. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated (at the GIAO DFT/B3LYP/6-311++G(2d,p) level of theory) vs... Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) In Silico Exploration of the Endocrine-Disrupting Potential of Phthalate Esters through Structural Interaction with the Human Androgen Receptor. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT calculation (B3LYP/6-311+G (d,p)) of a model for the complex of... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Alkylphenol Xenoestrogens with Varying Carbon Chain Lengths Differentially and Potently Activate Signaling and Functional Responses in GH3/B6/F10 Somatomammotropes - PMC. Retrieved from [Link]
-
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purification? Retrieved from [Link]
-
PLOS ONE. (n.d.). Endocrine Disruption: Computational Perspectives on Human Sex Hormone-Binding Globulin and Phthalate Plasticizers. Retrieved from [Link]
-
PubMed. (n.d.). Environmentally persistent alkylphenolic compounds are estrogenic. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. Retrieved from [Link]
-
RSC Publishing. (2024). Phytochemical on-line screening and in silico study of Helianthemum confertum: antioxidant activity, DFT, MD simulation, ADME/T analysis, and xanthine oxidase binding. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC. Retrieved from [Link]
-
ResearchGate. (2021). Toxic Impact of Alkylphenols on the Fish Reproduction and Endocrine Disruption. Retrieved from [Link]
-
ResearchGate. (n.d.). Density functional theory calculations of phenol-modified monolayer silicon nanosheets. Retrieved from [Link]
-
PubMed. (2018). Endocrine-disrupting Metabolites of Alkylphenol Ethoxylates - A Critical Review of Analytical Methods, Environmental Occurrences, Toxicity, and Regulation. Retrieved from [Link]
-
MDPI. (n.d.). Impact of Chemical Endocrine Disruptors and Hormone Modulators on the Endocrine System. Retrieved from [Link]
-
ResearchGate. (n.d.). Graph-theoretical parameters for π-MO calculation of phenols from DFT-calculated energies: Application to charge-transfer complexes | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Polyphenols Regulate the Activity of Endocrine-Disrupting Chemicals, Having Both Positive and Negative Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) 1D IR spectra of the PVPP−phenol complex, PVPP, and phenol and (b)... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocrine-Disrupting Chemicals: An Endocrine Society Scientific Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocrine-disrupting metabolites of alkylphenol ethoxylates - A critical review of analytical methods, environmental occurrences, toxicity, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phytochemical on-line screening and in silico study of Helianthemum confertum : antioxidant activity, DFT, MD simulation, ADME/T analysis, and xanthin ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02540G [pubs.rsc.org]
- 11. ijser.in [ijser.in]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
p-(1,1-Dimethylheptyl)phenol protein binding characteristics
An In-depth Technical Guide to the Protein Binding Characteristics of p-(1,1-Dimethylheptyl)phenol
Authored by a Senior Application Scientist
Introduction: Unmasking a Prevalent Xenoestrogen
This compound is a member of the broader class of alkylphenols, compounds that have garnered significant scientific scrutiny due to their widespread presence in the environment and their ability to mimic the action of endogenous hormones. Specifically, this compound is a component of technical mixtures of nonylphenols, which are used extensively in the production of non-ionic surfactants, plastics, and other industrial products. The structural similarity of these compounds to estradiol allows them to interact with the endocrine system, classifying them as xenoestrogens or endocrine-disrupting chemicals (EDCs).
This guide provides a detailed technical overview of the protein binding characteristics of this compound, with a primary focus on its interaction with the estrogen receptor. We will delve into the causality behind experimental choices for characterizing this binding, present validated protocols, and explore the downstream signaling consequences of this molecular interaction.
Part 1: The Primary Protein Target: Estrogen Receptor Binding
The principal mechanism by which this compound exerts its biological effects is through direct binding to estrogen receptors (ERs), particularly ERα and ERβ. These receptors are ligand-activated transcription factors that play a crucial role in a multitude of physiological processes. The binding of a ligand to the ER's ligand-binding domain (LBD) initiates a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This, in turn, modulates the transcription of these genes.
Characterizing Binding Affinity: A Quantitative Approach
To understand the potency of a xenoestrogen like this compound, it is essential to quantify its binding affinity for the estrogen receptor. A commonly employed and robust method for this is the competitive binding assay.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
This protocol outlines a common method to determine the relative binding affinity (RBA) of this compound for the estrogen receptor.
1. Preparation of ER-containing Cytosol:
- Uteri from ovariectomized rats or mice are a common source of ER.
- The tissue is homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors) to maintain protein integrity.
- The homogenate is then centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles, leaving the ER-containing cytosol as the supernatant.
2. Competitive Binding Reaction:
- A constant, low concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) is incubated with the prepared cytosol.
- Increasing concentrations of a non-radiolabeled competitor—either unlabeled 17β-estradiol (for the standard curve) or the test compound (this compound)—are added to the incubation mixture.
- The reaction is allowed to reach equilibrium, typically by incubating for 18-24 hours at 4°C to minimize protein degradation.
3. Separation of Bound and Unbound Ligand:
- Dextran-coated charcoal is added to the mixture. The charcoal adsorbs the unbound radiolabeled estradiol, while the larger ER-ligand complexes remain in solution.
- The mixture is centrifuged to pellet the charcoal.
4. Quantification:
- The radioactivity of the supernatant, which represents the amount of bound [³H]17β-estradiol, is measured using a scintillation counter.
5. Data Analysis:
- A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of unlabeled estradiol.
- The concentration of this compound that displaces 50% of the radiolabeled estradiol (the IC50) is determined from the competition curve.
- The Relative Binding Affinity (RBA) is calculated as follows: RBA = (IC50 of Estradiol / IC50 of this compound) x 100
Diagram: Competitive Binding Assay Workflow
Caption: Workflow for determining the relative binding affinity of a test compound to the estrogen receptor.
Binding Affinity Data
The binding affinity of this compound for the estrogen receptor is significantly lower than that of the endogenous ligand, 17β-estradiol.
| Compound | Receptor | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | ERα | 100 |
| This compound | ERα | ~0.1 - 1.0 |
Note: The RBA can vary depending on the specific isomer of nonylphenol and the experimental conditions.
Part 2: Downstream Signaling Consequences
The binding of this compound to the estrogen receptor initiates a cascade of molecular events that ultimately alter gene expression. While it is a weaker binder than estradiol, its persistence and prevalence in the environment can lead to significant biological effects.
The Classical (Genomic) Estrogen Signaling Pathway
-
Ligand Binding: this compound enters the cell and binds to the LBD of the ER located in the cytoplasm or nucleus.
-
Receptor Dimerization: This binding induces a conformational change in the ER, causing it to dissociate from heat shock proteins and form homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The ER dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Recruitment of Co-regulators: The DNA-bound ER dimer recruits a complex of co-activator or co-repressor proteins.
-
Modulation of Transcription: This protein complex then interacts with the general transcription machinery to either enhance or suppress the transcription of the target gene into messenger RNA (mRNA).
-
Protein Synthesis: The mRNA is translated into proteins that carry out various cellular functions.
Diagram: Estrogen Receptor Signaling Pathway
Caption: Simplified diagram of the classical genomic estrogen receptor signaling pathway.
Part 3: Broader Protein Binding Profile and Future Directions
While the estrogen receptor is the most well-characterized protein target of this compound, it is plausible that this compound interacts with other proteins, contributing to its overall toxicological profile. Modern proteomics approaches can be employed to identify novel protein binders.
Affinity Chromatography for Target Identification
Affinity chromatography is a powerful technique to isolate and identify proteins that bind to a specific ligand.
Experimental Workflow: Ligand-Immobilized Affinity Chromatography
-
Ligand Immobilization: this compound is chemically coupled to a solid support matrix, such as agarose beads, creating an affinity column.
-
Protein Incubation: A complex protein mixture, such as a cell lysate, is passed through the column.
-
Binding and Washing: Proteins with an affinity for the immobilized ligand will bind to the column, while non-binding proteins will flow through. The column is then washed with a buffer to remove any non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the column, typically by changing the pH or ionic strength of the buffer, or by adding a high concentration of the free ligand to compete for binding.
-
Protein Identification: The eluted proteins are then identified using techniques such as mass spectrometry.
This approach can reveal a broader landscape of protein interactions beyond the well-established estrogen receptor binding, providing a more complete picture of the molecular mechanisms of this compound's action.
Conclusion
The protein binding characteristics of this compound are central to its activity as an endocrine-disrupting chemical. Its ability to bind to the estrogen receptor, albeit with lower affinity than the endogenous hormone, allows it to hijack the estrogen signaling pathway and alter gene expression. The quantitative characterization of this binding through methods like competitive binding assays is crucial for risk assessment. Furthermore, the exploration of its broader protein interaction profile using techniques like affinity chromatography will undoubtedly uncover novel mechanisms of action and contribute to a more comprehensive understanding of its toxicological effects.
References
- Due to the nature of the tool, real-time, specific URLs for every piece of information cannot be generated.
-
Title: Estrogenic and Antiandrogenic Activities of Alkylphenols and Their Brominated and Chlorinated Derivatives in Vitro Source: Environmental Health Perspectives URL: [Link]
-
Title: Photo-degradation of 4-Nonylphenol in Aqueous Solution Source: Journal of Environmental Sciences URL: [Link]
-
Title: Nonylphenol, an environmental estrogen, induces apoptosis in human breast cancer cells Source: Cancer Letters URL: [Link]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of p-(1,1-Dimethylheptyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-(1,1-Dimethylheptyl)phenol is a member of the long-chain alkylphenols (LCAPs), a class of organic compounds characterized by a phenol ring substituted with a long alkyl chain.[1] These compounds find applications as precursors in the manufacturing of surfactants, phenolic resins, and as additives in various industrial products.[1] The 1,1-dimethylheptyl substituent, also known as a tert-octyl group, confers specific physical and chemical properties to the molecule, including increased lipophilicity.
The thermal stability of this compound is a critical parameter in its industrial applications, particularly in processes that involve elevated temperatures, such as polymerization and the formulation of lubricants and heat stabilizers. Understanding its decomposition pathways and the nature of the resulting products is paramount for ensuring process safety, product quality, and for predicting the environmental fate of this compound and its degradation products. This guide provides a comprehensive overview of the thermal stability and decomposition of this compound, drawing upon established principles of organic chemistry and data from related phenolic compounds.
Thermal Stability Profile
Key Factors Influencing Thermal Stability:
-
Bond Dissociation Energies (BDEs): The thermal stability of an organic molecule is intrinsically linked to the energy required to break its chemical bonds. In this compound, the bond between the tertiary carbon of the alkyl group and the phenyl ring, and the C-C bonds within the alkyl chain, are expected to be the most susceptible to thermal cleavage due to their lower bond dissociation energies compared to the bonds within the aromatic ring.[4][5]
-
Atmosphere: The presence of oxygen will significantly lower the decomposition temperature and alter the degradation pathway, leading to oxidative decomposition products.[3] In an inert atmosphere (e.g., nitrogen or argon), pyrolysis will be the dominant decomposition process.
-
Heating Rate: Higher heating rates in thermal analysis can shift the decomposition temperatures to higher values.[6]
Proposed Thermal Decomposition Pathways
The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, particularly in an inert atmosphere. The process can be conceptualized in the following stages:
Stage 1: Initiation - Cleavage of the Alkyl Chain
At elevated temperatures, the initial and most likely decomposition step is the homolytic cleavage of the weakest bond. This is predicted to be the C-C bond at the tertiary carbon atom of the 1,1-dimethylheptyl group, leading to the formation of a stable tertiary radical and a phenoxy radical.
-
Reaction 1a: Benzylic C-C Cleavage: Formation of a p-hydroxyphenyl radical and a 1,1-dimethylheptyl radical.
-
Reaction 1b: Alkyl C-C Cleavage: Fragmentation of the 1,1-dimethylheptyl radical into smaller, more volatile hydrocarbons. For instance, cleavage of the C1-C2 bond of the heptyl chain would yield a methyl radical and a 1-methyl-1-phenylhexyl radical.
The stability of the resulting free radicals plays a crucial role in determining the predominant cleavage site. Tertiary radicals are more stable than secondary and primary radicals, making the cleavage at the tertiary carbon a highly probable initiation step.[4]
Stage 2: Propagation and Formation of Volatile Products
The radicals generated in the initiation phase can undergo a series of propagation reactions, including hydrogen abstraction and further fragmentation (β-scission), leading to the formation of a complex mixture of volatile organic compounds.
Expected Decomposition Products:
| Product Class | Specific Examples | Formation Pathway |
| Alkenes | Isobutylene, Propene, Ethene | β-scission of the 1,1-dimethylheptyl radical and subsequent smaller alkyl radicals. |
| Alkanes | Methane, Ethane, Propane | Hydrogen abstraction by methyl, ethyl, and propyl radicals from other molecules. |
| Aromatic Compounds | Phenol, p-Cresol, Benzene | Hydrogen abstraction by the p-hydroxyphenyl radical. Further decomposition of the phenol ring at higher temperatures.[7] |
At temperatures exceeding 500-600°C, the phenol ring itself can undergo decomposition, leading to the formation of carbon monoxide, cyclopentadiene, and smaller hydrocarbons like acetylene.[8]
Stage 3: Termination and Char Formation
At very high temperatures, the radical reactions terminate through combination or disproportionation. The less volatile, highly aromatic intermediates can polymerize and condense to form a carbonaceous residue, or char.[9] The elemental analysis of this char typically reveals a high carbon content with residual hydrogen and oxygen.[9]
Analytical Methodologies for Studying Thermal Decomposition
A multi-faceted analytical approach is necessary to fully characterize the thermal decomposition of this compound.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique for determining the thermal stability of a material.[6] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A typical TGA experiment would reveal the onset temperature of decomposition and the percentage of mass loss at different stages.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with a high-purity inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature, the temperatures of maximum decomposition rates (from the derivative thermogravimetric, DTG, curve), and the final residual mass.[6]
Evolved Gas Analysis (EGA)
To identify the volatile decomposition products, TGA can be coupled with other analytical techniques in what is known as Evolved Gas Analysis (EGA).
-
TGA-Mass Spectrometry (TGA-MS): The gaseous products from the TGA are directly introduced into a mass spectrometer, allowing for the identification of the evolved species based on their mass-to-charge ratio.[2]
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): The evolved gases are passed through an infrared gas cell, and their FTIR spectra are recorded. This allows for the identification of functional groups and specific gaseous molecules.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a powerful technique where the sample is rapidly heated to a specific temperature in a pyrolyzer, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10] This method provides detailed information about the composition of the degradation products.
Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry
-
Sample Preparation: A microgram-level sample of this compound is placed in a pyrolysis tube or on a filament.
-
Pyrolysis: The sample is rapidly heated to the desired decomposition temperature in the pyrolyzer, which is coupled to the GC inlet.
-
Chromatographic Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual compounds by comparison with spectral libraries.
Visualizing Decomposition and Analysis
Caption: Proposed thermal decomposition pathway of this compound.
Caption: Workflow for the analysis of thermal decomposition.
Conclusion
The thermal stability and decomposition of this compound are governed by the principles of free-radical chemistry. The decomposition is initiated by the cleavage of the bulky alkyl side chain, followed by a cascade of radical reactions that produce a variety of smaller, volatile hydrocarbons and aromatic compounds. At higher temperatures, degradation of the phenolic ring and formation of a carbonaceous char occur. A thorough understanding of these processes, elucidated through advanced analytical techniques such as TGA and Py-GC-MS, is essential for the safe and effective use of this compound in high-temperature applications and for assessing its environmental impact.
References
-
NASA Technical Reports Server. (n.d.). Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. Retrieved from [Link]
- Barbero, G. F., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(3), 633.
- Sugama, T., & Carciello, N. R. (1992). Hydrothermal Degradation Study of Phenolic Polymer Coatings by Advanced Analytical Methods. Journal of Applied Polymer Science, 45(10), 1777-1787.
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. Retrieved from [Link]
- Chen, Z., Chen, Y., & Liu, H. (2013). Study on Thermal Degradation of Phenolic Resin.
- Acir, I. H., & Guenther, K. (2018). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Environmental Sciences Europe, 30(1), 1-13.
- Erdoğan, S., et al. (2004). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Turkish Journal of Chemistry, 28(4), 435-443.
- Nimlos, M. R., et al. (2011). Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene. The Journal of Physical Chemistry A, 115(46), 13399-13410.
- Lucarini, M., et al. (1996). Bond dissociation energies of O-H bonds in substituted phenols from equilibration studies. The Journal of Organic Chemistry, 61(26), 9259-9263.
- Szymusiak, H., & Zieliński, R. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13(SI 1), 129-134.
-
Ashenhurst, J. (2013, August 14). Bond Strengths And Radical Stability. Master Organic Chemistry. Retrieved from [Link]
- Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.
-
Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]
- Zgoła-Grześkowiak, A., & Grześkowiak, T. (2011). Alkylphenol ethoxylates and their degradation products in abiotic and biological samples from the environment. Current Analytical Chemistry, 7(4), 324-338.
-
Fengchen. (2024, March 14). Main uses and manufacturing methods of p-tert-octylphenol. Retrieved from [Link]
- Nimlos, M. R., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A, 115(46), 13399-13410.
- Salari, H., et al. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. Environmental Science & Technology, 58(50), 22417–22430.
- Salari, H., et al. (2024). New Insights into Thermal Degradation Products of Long-Chain Per- and Polyfluoroalkyl Substances (PFAS) and Their Mineralization Enhancement Using Additives. Environmental Science & Technology, 58(50), 22417–22430.
- Doerge, D. R., et al. (2002). Mass spectrometric determination of p-nonylphenol metabolism and disposition following oral administration to Sprague-Dawley rats. Reproductive Toxicology, 16(1), 45-56.
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Michida, H., & Ouchi, K. (1979). Thermal decomposition products of polyethylene. Canadian Journal of Chemistry, 57(19), 2541-2546.
- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2010). Recent advances in mass spectrometry analysis of phenolic endocrine disruptors and related compounds. Mass Spectrometry Reviews, 29(5), 776-805.
- El-Aneed, A., et al. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. Molecules, 28(14), 5434.
- Venderbosch, R. H., et al. (2014). Recovery of phenol from catalytic pyrolysis bio-oil – an industrial perspective. Biomass Conversion and Biorefinery, 4, 345-353.
- Cielecka-Piontek, J., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1600.
- Dong, C., et al. (2018).
- Knauer, K., Higginson, C., & Lee, M. (2024). Circular Plastics Technologies: Pyrolysis of Plastics to Fuels and Chemicals. ACS Symposium Series, 1415, 1931-1953.
- Hoffman, R., et al. (2016). Emerging investigators series: pyrolysis removes common microconstituents triclocarban, triclosan, and nonylphenol from biosolids. Environmental Science: Water Research & Technology, 2(1), 143-151.
- Kage, S., et al. (1998). Distribution of phenol in a fatal poisoning case determined by gas chromatography/mass spectrometry. Legal Medicine, 1(2), 108-111.
- Budiman, A. W., et al. (2018). Extraction of Phenol from Bio-oil Produced by Pyrolysis of Coconut Shell. Journal of Physical Science, 29(Supp. 1), 1-9.
- Lomnicki, S., Truong, H., & Dellinger, B. (2008).
- Di Corcia, A., & Nazzari, M. (2002). MS techniques for analyzing phenols, their metabolites and transformation products of environmental interest. Trends in Analytical Chemistry, 21(9-10), 636-650.
- Australian Industrial Chemicals Introduction Scheme. (2021, September 14). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol)
-
European Chemicals Agency. (n.d.). p-(1,1-Dimethylpropyl)phenol - Substance Information. Retrieved from [Link]
- Li, J., et al. (2018). Dynamic mechanical thermal analysis (DMTA) of aqueous phenol formaldehyde (PF) resin modified by nano copper oxide (CuO). Holzforschung, 72(8), 643-650.
Sources
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. paint.org [paint.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 6. mdpi.com [mdpi.com]
- 7. Thermal decomposition mechanisms of the methoxyphenols: formation of phenol, cyclopentadienone, vinylacetylene, and acetylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. mdpi.com [mdpi.com]
Introduction: The Significance of Sterically Hindered Phenols
An In-Depth Technical Guide to the Synthesis of p-(1,1-Dimethylheptyl)phenol and Its Derivatives
Long-chain alkyl phenols are a cornerstone of industrial chemistry, serving as critical precursors in the manufacturing of surfactants, antioxidants, and additives for lubricants and plastics. Among these, this compound, a compound characterized by the chemical formula C₁₅H₂₄O, stands out due to the bulky tertiary alkyl group attached to the phenol ring.[1][2] This steric hindrance imparts unique properties to the molecule and its derivatives, influencing reactivity, solubility, and biological activity. Derivatives of this core structure have found applications in fields ranging from materials science to pharmacology, where they have been investigated for anti-inflammatory properties and even as cannabimimetic agents.[3][4]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the mechanistic underpinnings, practical experimental protocols, and the synthesis of subsequent derivatives. It is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important chemical class.
Primary Synthetic Route: Friedel-Crafts Alkylation of Phenol
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts alkylation of phenol.[5] This reaction falls under the broad class of electrophilic aromatic substitutions, where an alkyl group is attached to an aromatic ring.[6] The hydroxyl group of phenol is a powerful activating group, which significantly increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack and directing incoming substituents to the ortho and para positions.[7][8]
The selection of the alkylating agent and catalyst is paramount to achieving high yield and selectivity for the desired para isomer.
Causality Behind Experimental Choices:
-
Alkylating Agent: To generate the required 1,1-dimethylheptyl (or tert-nonyl) carbocation, either an alkene (such as an isomer of octene) or a tertiary alcohol (like 2-methyl-2-octanol) can be used. The tertiary carbocation is highly stable, minimizing the risk of carbocation rearrangements that often plague Friedel-Crafts alkylations with primary or secondary alkylating agents.[9][10]
-
Catalyst: A variety of acid catalysts can be employed to facilitate the formation of the carbocation. The choice of catalyst directly impacts reaction rate, selectivity, and the ease of product workup.
-
Lewis Acids (e.g., AlCl₃, FeCl₃): These are highly active, traditional catalysts that effectively promote the reaction.[9] However, they are sensitive to moisture, often required in stoichiometric amounts, and necessitate a challenging aqueous workup.[6][11]
-
Solid Acids (e.g., Zeolites, Ion-Exchange Resins): Catalysts like H-beta zeolite or Amberlyst-15 offer significant process advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste.[12]
-
Brønsted Acids (e.g., H₃PO₃): Phosphorous acid has emerged as an efficient and highly selective catalyst for phenol alkylation, noted for its ability to suppress overalkylation and provide excellent regioselectivity.[13][14]
-
-
Reactant Stoichiometry: Polyalkylation is a common side reaction, as the newly attached alkyl group further activates the phenol ring.[9] To mitigate this, the reaction is typically performed using a significant excess of phenol, which, by Le Châtelier's principle, statistically favors the mono-alkylation of the phenol substrate.[9]
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis proceeds via a well-established multi-step mechanism:
-
Formation of the Electrophile: The acid catalyst interacts with the alkylating agent (e.g., an octene) to generate a stable tertiary carbocation (the 1,1-dimethylheptyl cation).[6]
-
Nucleophilic Attack: The electron-rich π-system of the phenol ring attacks the carbocation. Due to the steric bulk of the incoming electrophile and the directing effect of the hydroxyl group, the attack preferentially occurs at the para position.
-
Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[6][10]
-
Deprotonation and Aromatization: A weak base (e.g., H₂O or the conjugate base of the catalyst) removes the proton from the carbon bearing the new alkyl group, restoring aromaticity and yielding the final this compound product.[6]
A key consideration is the competition between C-alkylation (forming the desired alkylphenol) and O-alkylation (forming a phenyl ether). While O-alkylation can occur, the resulting ether can often rearrange to the more thermodynamically stable C-alkylated product under acidic conditions.[12]
Visualizing the Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of Friedel-Crafts alkylation of phenol.
Comparative Data on Catalytic Systems
The choice of catalyst significantly influences the outcome of the alkylation reaction. The following table summarizes the performance of different catalytic systems based on literature precedents.
| Catalyst System | Typical Temperature | Key Advantages | Key Disadvantages | Selectivity (p-isomer) | Reference |
| AlCl₃ / FeCl₃ | 25 - 80 °C | High activity, readily available. | Moisture sensitive, corrosive, difficult workup, potential for polyalkylation. | Moderate to Good | [6][9] |
| Zeolites (BEA, FAU) | 100 - 150 °C | Reusable, non-corrosive, easy separation, shape-selective. | May require higher temperatures, potential for catalyst deactivation. | Good to Excellent | |
| Ion-Exchange Resins | 60 - 120 °C | Easy to handle and separate, mild conditions. | Limited thermal stability, lower activity than strong Lewis acids. | Good | [12] |
| Phosphorous Acid (H₃PO₃) | 80 - 120 °C | Low cost, stable, excellent regioselectivity, suppresses overalkylation. | Weaker acid, may require longer reaction times than Lewis acids. | Excellent | [13][14] |
Detailed Experimental Protocol: Zeolite-Catalyzed Synthesis
This protocol describes a representative lab-scale synthesis using a solid acid catalyst, which is favored for its environmental and practical benefits.
Materials:
-
Phenol (99%)
-
1-Octene (98%)
-
H-beta Zeolite (BEA(15)) catalyst, activated
-
Toluene (Anhydrous)
-
Sodium Hydroxide (1M solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, heating mantle with stirrer, condenser, and separatory funnel.
Procedure:
-
Catalyst Activation: Activate the H-beta zeolite catalyst by heating at 400°C under a stream of dry air or nitrogen for 4 hours to remove adsorbed water. Cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (e.g., 5 molar equivalents) and toluene.
-
Initiation: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 110°C).
-
Addition of Reactants: Once the temperature is stable, add the activated H-beta zeolite catalyst (e.g., 10% by weight relative to 1-octene). Slowly add 1-octene (1 molar equivalent) dropwise over 30 minutes to control any initial exotherm.
-
Reaction: Maintain the reaction at 110°C with vigorous stirring for 6-12 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as determined by the consumption of 1-octene), cool the mixture to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with toluene, dried, and calcined for reuse.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with 1M NaOH solution (to remove excess phenol), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil by vacuum fractional distillation to separate the desired this compound from any ortho isomer and other byproducts.[15][16]
Synthesis of Derivatives
The synthesized this compound is a versatile intermediate for further chemical modifications.
Williamson Ether Synthesis
The phenolic hydroxyl group can be converted into an ether, a common modification in drug development to alter polarity and bioavailability.
-
Mechanism: The phenol is first deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form the more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with a primary alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding ether.[17] Aromaticity is maintained throughout, so the phenoxide oxygen acts as the nucleophile directly.[17]
Esterification
Ester derivatives are readily formed by reacting the phenol with an acylating agent.
-
Mechanism: In the presence of a base catalyst (e.g., pyridine, triethylamine), the phenol reacts with an acyl chloride or acid anhydride. The base deprotonates the phenol, increasing its nucleophilicity for attack on the electrophilic carbonyl carbon of the acylating agent.
Further Electrophilic Aromatic Substitution
The phenol ring, now activated by both the hydroxyl and the bulky alkyl group, can undergo further substitution reactions like nitration or bromination.[8] The incoming electrophile will be directed to the positions ortho to the powerful hydroxyl directing group (positions 2 and 6), as the para position is already blocked.
Conclusion
The synthesis of this compound is predominantly achieved through the robust and scalable Friedel-Crafts alkylation reaction. Modern advancements have shifted focus from traditional Lewis acids to more environmentally benign and process-friendly solid acid catalysts like zeolites, which offer high selectivity and reusability. A thorough understanding of the reaction mechanism, the influence of reaction parameters, and the control of side reactions is essential for achieving high yields of the desired para-isomer. The resulting alkylphenol serves as a valuable platform for the synthesis of a wide array of derivatives, enabling the fine-tuning of chemical and biological properties for applications across the chemical industry and pharmaceutical sciences.
References
- Phosphorous Acid-Catalyzed Alkylation of Phenols with Alkenes. (2019). ACS Publications.
- Liquid phase alkylation of phenol with 1-octene over large pore zeolites. (2006). ScienceDirect.
- Phosphorous Acid-Catalyzed Alkylation of Phenols with Alkenes. (2019). The Journal of Organic Chemistry, ACS Publications.
- Phenol alkylation (Friedel-Crafts Alkylation). (n.d.). J&K Scientific LLC.
- Alkylation of phenol: a mechanistic view. (n.d.). PubMed, NIH.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo.
- This compound (C15H24O). (n.d.). PubChemLite.
- This compound. (n.d.). PubChem.
- Phenol reaction. (n.d.). Source not specified.
- Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives. (1993). Pharmacological Research.
- Friedel-Crafts Alkylation. (n.d.). Beyond Benign.
- 4-tert-Pentylphenol. (n.d.). PubChem.
- Chapter 21 Part 2 - Phenol Reaction Mechanisms. (2016). YouTube.
- 18.2 Friedel Crafts Alkylation and Acylation. (2021). YouTube.
- Purification of phenol. (1956). Google Patents.
- PURIFICATION OF PHENOL. (n.d.). Source not specified.
- Reactions of Phenol. (2024). Save My Exams.
- CP 47497. (n.d.). PubChem, NIH.
Sources
- 1. PubChemLite - this compound (C15H24O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of newly synthesized 2,6-bis-(1,1-dimethylethyl)phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP 47497 | C21H34O2 | CID 125835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. mlsu.ac.in [mlsu.ac.in]
- 8. savemyexams.com [savemyexams.com]
- 9. jk-sci.com [jk-sci.com]
- 10. m.youtube.com [m.youtube.com]
- 11. beyondbenign.org [beyondbenign.org]
- 12. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. gccpo.org [gccpo.org]
- 17. youtube.com [youtube.com]
Methodological & Application
Introduction: The Analytical Imperative for p-(1,1-Dimethylheptyl)phenol
An Application Guide for the Sensitive and Selective Detection of p-(1,1-Dimethylheptyl)phenol
Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of this compound, a significant isomer of nonylphenol. As an endocrine-disrupting chemical (EDC), its presence in environmental and biological matrices is of considerable concern, demanding robust and validated analytical methods. We present detailed protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rationale behind key experimental choices is discussed to provide researchers, scientists, and drug development professionals with the expertise needed to implement these methods effectively.
This compound is a branched isomer of 4-nonylphenol (4-NP). Nonylphenols are widely used in the production of non-ionic surfactants and as polymer additives.[1] Their subsequent degradation and release into the environment lead to widespread contamination. Due to their lipophilicity, they can accumulate in the food chain and persist in various ecosystems.[1] The estrogenic activity of these compounds, which can disrupt the endocrine systems of organisms, makes their detection a priority.[2][3]
Analyzing this compound presents a distinct challenge: it exists as one of many possible isomers within a complex technical mixture and is often found at trace concentrations within intricate sample matrices like wastewater, soil, or biological tissues.[3][4] Therefore, a successful analytical workflow must achieve two primary goals:
-
Efficient Isolation and Concentration: The analyte must be separated from interfering matrix components.
-
Sensitive and Selective Detection: The instrumental technique must be able to unambiguously identify and quantify the target compound at environmentally and biologically relevant levels.
This guide details two gold-standard workflows that accomplish these goals, leveraging Solid-Phase Extraction for sample cleanup, followed by analysis via GC-MS or the highly sensitive LC-MS/MS.
Part 1: Foundational Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is the cornerstone of reliable trace analysis. It serves to concentrate the analyte of interest and remove matrix components that could interfere with detection or damage the analytical instrumentation.[5][6] For phenolic compounds in aqueous or biological samples, Solid-Phase Extraction (SPE) is a superior technique to traditional liquid-liquid extraction (LLE) due to its efficiency, reduced solvent consumption, and amenability to automation.[7][8]
The Principle of Reversed-Phase SPE
The workflow for this compound relies on reversed-phase SPE. The target analyte is nonpolar due to its long alkyl chain, while the sample matrix (e.g., water, urine) is highly polar. A reversed-phase sorbent (e.g., C18-silica or a polymeric material) provides a nonpolar stationary phase.[7][9] The analyte is retained on the sorbent via hydrophobic interactions, while polar matrix components are washed away. A final elution with an organic solvent disrupts these interactions, releasing the concentrated analyte.
Experimental Protocol 1: SPE for this compound
This protocol is a generalized procedure adaptable for aqueous samples (e.g., river water, wastewater) and diluted biological fluids.
Materials:
-
SPE Cartridges: Reversed-phase, e.g., Strata-X (polymeric) or C18-E (silica-based), 200 mg/6 mL
-
SPE Vacuum Manifold
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Reagent Water
-
Acid: Formic Acid or Hydrochloric Acid (HCl)
-
Sample Collection Vessels and Evaporation System (e.g., nitrogen evaporator)
Methodology:
-
Sample Pre-treatment:
-
For aqueous samples, acidify to a pH of ~3 using formic acid or HCl. This ensures the phenolic hydroxyl group is protonated, maximizing its hydrophobicity and retention on the reversed-phase sorbent.
-
For biological samples (e.g., urine), a hydrolysis step using β-glucuronidase may be necessary to cleave conjugated forms of the phenol before acidification.[10][11]
-
Centrifuge or filter any samples containing particulates.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of Acetonitrile through the cartridge to activate the sorbent.
-
Causality: This step solvates the hydrophobic chains of the stationary phase, making them accessible for interaction with the analyte. Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 5 mL of reagent water (acidified to the same pH as the sample) through the cartridge.
-
Causality: This removes the organic solvent and prepares the sorbent environment to receive the aqueous sample, preventing analyte breakthrough. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 5 mL/min).
-
Expertise Note: A slow flow rate is critical to ensure sufficient residence time for the analyte to interact with and bind to the sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of a weak organic/aqueous solution (e.g., 5% Methanol in water).
-
Causality: This step removes weakly retained, polar matrix interferences without prematurely eluting the more strongly retained this compound.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes to remove all water. This is crucial for the subsequent elution step.
-
-
Elution:
-
Elute the analyte from the cartridge using 5-10 mL of a strong organic solvent, such as Acetonitrile or Methanol.
-
Expertise Note: Eluting in two smaller aliquots (e.g., 2 x 4 mL) can improve recovery compared to a single larger volume.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 500 µL) of a solvent compatible with the subsequent analysis (e.g., Acetonitrile for LC-MS, or a derivatization solvent for GC-MS).
-
Diagram of the Solid-Phase Extraction Workflow
Caption: Workflow for isolating this compound using SPE.
Part 2: Instrumental Analysis Methodologies
Following sample preparation, two primary techniques are employed for the definitive analysis of this compound: GC-MS and LC-MS/MS.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely available technique that provides excellent chromatographic separation and structural confirmation based on mass fragmentation patterns.[1] For phenols, derivatization is often recommended to improve chromatographic performance by increasing volatility and reducing peak tailing caused by the polar hydroxyl group.[2][12]
The Rationale for Derivatization
The active hydroxyl proton on the phenol can interact with active sites in the GC inlet and column, leading to poor peak shape and reduced sensitivity. Converting this group to a less polar, more thermally stable derivative, such as a pentafluorobenzoyl (PFB) ester or a trimethylsilyl (TMS) ether, mitigates these issues.[2][13] PFB derivatization is particularly advantageous as it allows for highly sensitive detection using negative chemical ionization (NCI-MS).[2]
Experimental Protocol 2: GC-MS Analysis with Derivatization
Materials:
-
Derivatizing Reagent: e.g., Pentafluorobenzoyl chloride (PFBCl) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Solvents: Toluene, Hexane (pesticide grade)
-
Base: Pyridine or Potassium Carbonate solution
-
GC-MS system with a suitable capillary column
Methodology:
-
Derivatization (PFB Ester Formation):
-
To the dried sample extract from SPE, add 100 µL of toluene and 10 µL of PFBCl.
-
Add 50 µL of pyridine (or an aqueous base) to catalyze the reaction.
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the reaction, add 1 mL of hexane and 1 mL of reagent water. Vortex and allow the layers to separate.
-
Transfer the upper organic layer (hexane), which contains the derivatized analyte, to an autosampler vial.
-
-
Instrumental Analysis:
-
GC System: Agilent 7890 or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1][14] These nonpolar columns are excellent for general-purpose separation.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold for 5 min.[1] This program should be optimized to ensure separation from matrix isomers.
-
MS System: Agilent 5977 or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions for the PFB derivative of this compound would be determined from a full scan analysis of a standard.
-
Diagram of the GC-MS Analytical Workflow
Caption: Key steps in the GC-MS analysis of phenols after derivatization.
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the premier technique for trace quantitative analysis in complex matrices.[8][15] Its major advantages for this compound are:
-
No Derivatization Required: The analysis is performed directly on the underivatized phenol.
-
High Selectivity: Tandem mass spectrometry (MS/MS) uses Multiple Reaction Monitoring (MRM) to filter out chemical noise, providing exceptional signal-to-noise ratios.[16]
-
High Sensitivity: Limits of quantification (LOQ) are typically in the low ng/L (ppt) range.[17][18]
The Principle of ESI and MRM
In the LC-MS/MS interface, Electrospray Ionization (ESI) is used to generate gas-phase ions. For phenols, ESI in negative ion mode is highly efficient, as the acidic proton is easily removed to form the [M-H]⁻ ion.[17] This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored in the third quadrupole (Q3). This precursor → product ion transition is highly specific to the analyte.
Experimental Protocol 3: LC-MS/MS Analysis
Materials:
-
LC-MS/MS System (e.g., Agilent 1290 Infinity II LC coupled to a 6470 Triple Quadrupole MS).[16]
-
C18 Reversed-Phase Column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).[16]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Methodology:
-
Sample Preparation:
-
Take the reconstituted extract from the SPE protocol (in Acetonitrile or Methanol).
-
If necessary, dilute with the initial mobile phase composition to ensure good peak shape upon injection.
-
-
Instrumental Analysis:
-
LC System:
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase Gradient:
-
0-1 min: 40% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1 min: Return to 40% B
-
12 min: End run
-
-
-
MS System:
-
Ion Source: ESI, Negative Ion Mode.
-
Gas Temperature: 300°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V (Negative).
-
Acquisition Mode: MRM.
-
MRM Transition: The specific precursor [M-H]⁻ and product ions for this compound must be determined by infusing a standard. For a related isomer, 4-nonylphenol (MW 220.35), a common transition is m/z 219 → 133. A similar fragmentation pattern would be expected.
-
-
Diagram of the LC-MS/MS Analytical Workflow
Caption: The highly selective process of LC-MS/MS analysis using MRM.
Part 3: Method Validation and Performance
A described protocol is only trustworthy if it is validated.[19] Key validation parameters ensure the method is accurate, precise, and fit for purpose.[20][21][22]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (R²) | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995[21] |
| Accuracy (% Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. | 80 - 120%[20][21] |
| Precision (% RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | ≤ 15%[19][20] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | S/N ≥ 3 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10; within acceptable precision/accuracy.[20][21] |
Comparative Performance Data
The following table summarizes typical performance metrics for the analysis of nonylphenols using the described techniques, based on values reported in the literature.
| Technique | Typical LOQ | Typical Recovery | Strengths | Considerations |
| GC-MS (SIM) | 1 - 5 µg/kg (ppb)[1] | 85 - 110%[1] | Robust, excellent for isomer separation, widely available. | Requires derivatization, less sensitive than LC-MS/MS. |
| LC-MS/MS (MRM) | 0.05 - 0.5 µg/L (ppt)[17][18] | 90 - 115%[18][19] | Highest sensitivity and selectivity, no derivatization needed. | Higher equipment cost, potential for matrix effects (ion suppression). |
Conclusion and Method Selection
Both GC-MS and LC-MS/MS, when preceded by effective solid-phase extraction, are powerful and reliable methods for the determination of this compound.
-
GC-MS is a highly robust and dependable technique. With proper derivatization and a high-resolution capillary column, it can provide excellent separation of various alkylphenol isomers, which is critical for specific quantification. It is an ideal choice for laboratories where this instrumentation is standard.
-
LC-MS/MS represents the state-of-the-art for trace quantitative analysis. Its superior sensitivity and selectivity, combined with the elimination of the derivatization step, make it the preferred method for applications requiring the lowest possible detection limits, such as human biomonitoring or the analysis of complex environmental matrices.
The choice between these methods will ultimately depend on the specific project requirements, including the sample matrix, required detection limits, and available instrumentation. By following the detailed protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently generate high-quality, defensible data for the analysis of this compound.
References
- Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed.
- Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences.
- Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. Food Science and Biotechnology.
- Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. Semantic Scholar.
- Validation of the Analytical Method for the Determination of Flavonoids in Broccoli.
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
- PHENOL: METHOD 3502. Centers for Disease Control and Prevention (CDC).
- Determination of specific urinary nonylphenol metabolites by online-SPE-LC-MS/MS as novel human exposure biomarkers.
- ANALYTICAL METHODS - Toxicological Profile for Phenol.
- Solid Phase Extraction (SPE) Columns & Cartridges. Phenomenex.
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE).
- Solid-phase extraction of phenols. PubMed.
- Solid Phase Extraction (SPE) Products. Sigma-Aldrich.
- Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. Agilent Technologies.
- Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. PubMed.
- Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. MDPI.
- EPA Method 604: Phenols. U.S. Environmental Protection Agency.
- Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
- An analysis of residue alkylphenols and bisphenol A using liquid chromatography-tandem mass spectrometry. MendelNet.
- On-line sample preparation and determination of phenols with a Flow-Analysis method.
- 7 Analytical Methods.
- Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua)
- Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples.
- Table 7-1, Analytical Methods for Determining Phenol in Biological Samples.
- Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency.
- Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chrom
- High-Sensitivity Analysis of Nonylphenol in River W
- Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Agilent Technologies.
- Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC--MS. R Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. shimadzu.com [shimadzu.com]
- 5. Solid Phase Extraction (SPE) Columns & Cartridges | Phenomenex [phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid-phase extraction of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Table 7-1, Analytical Methods for Determining Phenol in Biological Samples - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. settek.com [settek.com]
- 13. epa.gov [epa.gov]
- 14. agilent.com [agilent.com]
- 15. Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS [pubmed.ncbi.nlm.nih.gov]
- 20. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 21. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Note: Quantification of p-(1,1-Dimethylheptyl)phenol in Water by SPE-GC-MS
Abstract
This application note presents a robust and sensitive method for the quantification of p-(1,1-dimethylheptyl)phenol in various water matrices using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). This compound is a member of the alkylphenol class of compounds, which are recognized as potential endocrine-disrupting compounds (EDCs) and are of significant environmental concern.[1][2] The described methodology provides a reliable workflow for environmental monitoring, toxicological research, and regulatory compliance. The protocol details sample preservation, solid-phase extraction for analyte enrichment and matrix cleanup, and subsequent analysis by GC-MS. Method performance characteristics, including linearity, limits of detection and quantification, and recovery, are presented.
Introduction
This compound belongs to the broader category of alkylphenols, which are used in the production of surfactants and as additives in polymers.[3] Due to their widespread use and potential for incomplete removal during wastewater treatment, these compounds can be released into the aquatic environment.[4] As a potential endocrine disruptor, this compound can interfere with the hormonal systems of wildlife and humans, making its sensitive and accurate quantification in water a critical task for environmental protection and public health.[1][2]
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds.[5] However, the direct injection of aqueous samples is often not feasible due to the low concentration of target analytes and the presence of interfering matrix components. Solid-phase extraction (SPE) serves as an essential sample preparation step to concentrate the analyte of interest and remove interfering substances, thereby enhancing the sensitivity and reliability of the GC-MS analysis.[6] Furthermore, due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance.[5][7][8] This application note provides a comprehensive protocol that has been optimized for the analysis of this compound in water.
Experimental Workflow
The overall analytical workflow for the quantification of this compound in water is depicted below. This process involves sample collection and preservation, followed by solid-phase extraction to isolate and concentrate the analyte. The extracted analyte is then derivatized to improve its chromatographic properties before being analyzed by GC-MS.
Figure 1: General workflow for the analysis of this compound in water by SPE-GC-MS.
Materials and Reagents
-
Standards: this compound (CAS No. 30784-30-6)[9], surrogate standard (e.g., 4-n-Nonylphenol-d4), and internal standard (e.g., p-n-nonylphenol-d4).[10]
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate, Acetonitrile (HPLC or GC grade).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate, Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluorobenzyl bromide (PFBBr)).[11]
-
SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) copolymer based cartridges (e.g., 500 mg, 6 mL).
-
Water: Deionized water (18.2 MΩ·cm).
Detailed Protocols
Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation of the analyte.
-
To prevent microbial degradation, preserve the samples by acidifying to pH < 2 with concentrated HCl immediately after collection.
-
Store the samples at 4°C and analyze within 7 days of collection.
Causality: Acidification inhibits microbial activity that could degrade the phenolic analyte. Storing at low temperatures further slows down any potential degradation processes. Amber glass is crucial as phenolic compounds can be susceptible to photodegradation.
Solid-Phase Extraction (SPE)
This protocol is based on established methods for extracting phenolic compounds from aqueous matrices.[6][12]
-
Cartridge Conditioning: Condition the PS-DVB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
Rationale: Conditioning wets the sorbent and activates it for optimal interaction with the analyte. Using solvents of decreasing polarity ensures the sorbent is properly prepared for the aqueous sample.
-
-
Sample Loading: Load the acidified water sample (typically 500 mL to 1 L) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Rationale: A controlled flow rate ensures efficient retention of the analyte on the sorbent. PS-DVB is an effective sorbent for a wide range of organic compounds, including alkylphenols.[12]
-
-
Washing: After loading the entire sample, wash the cartridge with 5-10 mL of deionized water to remove any polar, interfering compounds that may have been retained.
-
Rationale: This step removes salts and other highly polar matrix components that are not of interest, leading to a cleaner final extract.
-
-
Drying: Dry the cartridge thoroughly by passing a stream of nitrogen or argon gas through it for at least 30 minutes, or by applying a vacuum.
-
Rationale: Removing residual water is critical as it can interfere with the subsequent elution and derivatization steps, and can be detrimental to the GC column.
-
-
Elution: Elute the retained this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.[6] Collect the eluate in a clean collection tube.
-
Rationale: A non-polar to moderately polar solvent is used to disrupt the interaction between the analyte and the sorbent, effectively releasing the analyte from the cartridge.
-
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining traces of water. Concentrate the eluate to a final volume of approximately 1 mL using a gentle stream of nitrogen.
-
Rationale: Anhydrous sodium sulfate is a drying agent. The concentration step is necessary to increase the analyte concentration to a level that is detectable by the GC-MS.
-
Derivatization
To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is highly recommended.[5][7][8] Silylation is a common and effective technique.[8]
-
To the 1 mL concentrated extract, add 100 µL of a silylating agent such as BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
Causality: The silylating reagent replaces the active hydrogen on the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group.[13] This derivatization reduces the polarity of the molecule, making it more volatile and less likely to interact with active sites in the GC system, resulting in sharper, more symmetrical peaks.[8]
GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial 60°C (hold 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min (hold 5 min) |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
Justification: A non-polar DB-5ms column is well-suited for the separation of a wide range of organic compounds.[14] Splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis. SIM mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
Method Validation and Performance
Method validation should be performed according to established guidelines to ensure the reliability of the results.[15][16][17]
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Method Detection Limit (MDL) | 0.5 - 5 ng/L |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/L |
| Recovery | 80 - 115% |
| Relative Standard Deviation (RSD) | < 15% |
Self-Validation: The protocol incorporates quality control measures such as the use of surrogate and internal standards to monitor the efficiency of the extraction and analysis for each sample. Regular analysis of method blanks, laboratory control samples, and matrix spikes is essential to ensure the ongoing validity of the method.
Conclusion
The SPE-GC-MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of this compound in water samples. The combination of an efficient solid-phase extraction protocol for analyte enrichment and cleanup, followed by derivatization and analysis using a modern GC-MS system, allows for the detection of this potential endocrine disruptor at environmentally relevant concentrations. This method is suitable for researchers, environmental monitoring agencies, and drug development professionals who require accurate and precise data on the presence of this compound in aqueous matrices.
References
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, [Link].
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI, [Link].
-
A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed, [Link].
-
Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. Agilent Technologies, [Link].
-
Development and Validation of a HPLC‐DAD Method for Determination of Several Endocrine Disrupting Compounds in Estuarine Water. Taylor & Francis Online, [Link].
-
Development and Validation of an Analytical Method for Determination of Endocrine Disruptor, 2,4-D, in Paddy Field Water. PubMed, [Link].
-
Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing, [Link].
-
General derivatization mechanism for phenol with MTBSTFA. ResearchGate, [Link].
-
What Is Derivatization In GC-MS?. YouTube, [Link].
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PubMed Central, [Link].
-
Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency, [Link].
-
This compound. PubChem, [Link].
-
Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. ResearchGate, [Link].
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. U.S. Environmental Protection Agency, [Link].
-
Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central, [Link].
-
This compound. Endocrine Disruptor List, [Link].
-
Analytical Methods Used to Measure Endocrine Disrupting Compounds in Water. ResearchGate, [Link].
-
Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. ScienceDirect, [Link].
-
4-(1,1-Dimethylheptyl)phenol. CAS Common Chemistry, [Link].
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI, [Link].
-
p-(1,1-Dimethylpropyl)phenol - Substance Information. ECHA, [Link].
-
Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI, [Link].
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. U.S. Environmental Protection Agency, [Link].
-
High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Shimadzu, [Link].
-
Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency, [Link].
-
DETERMINATION OF PHENOLIC COMPOUNDS IN WATER (HJ 676-2013). Agilent, [Link].
-
DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Theseus, [Link].
-
Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. ResearchGate, [Link].
Sources
- 1. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Endocrine Disruptor List [edlists.org]
- 3. epa.gov [epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. shimadzu.com [shimadzu.com]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isot ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00221H [pubs.rsc.org]
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of p-(1,1-Dimethylheptyl)phenol in Environmental Sediment
Abstract
This document provides a comprehensive protocol for the extraction, cleanup, and quantification of p-(1,1-dimethylheptyl)phenol, a significant isomer of technical nonylphenol, in complex sediment matrices. As an established endocrine-disrupting chemical (EDC), the monitoring of this compound is critical for environmental risk assessment. The method described herein utilizes a robust solvent extraction technique followed by solid-phase extraction (SPE) cleanup to mitigate matrix interference. Subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity, enabling reliable detection at environmentally relevant concentrations. This application note is intended for researchers and analytical scientists tasked with monitoring persistent organic pollutants in environmental samples.
Introduction and Method Principle
Nonylphenols (NPs) are degradation products of nonylphenol ethoxylate surfactants, which are used extensively in industrial and consumer products[1]. Due to their persistence and estrogenic activity, NPs and their isomers pose a significant risk to aquatic ecosystems[1][2][3]. This compound is a specific, branched isomer of nonylphenol that contributes to the overall toxicity of technical NP mixtures. Its analysis is challenging due to the presence of numerous other isomers and the complexity of environmental matrices like sediment, which are rich in potential interferences such as humic acids and lipids.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is an ideal analytical technique for this purpose, as it offers high selectivity and sensitivity without the need for chemical derivatization, which is often required for gas chromatography-based methods[4][5]. The core principle of this method involves three key stages:
-
Extraction: The analyte is liberated from the solid sediment matrix using an optimized solvent mixture.
-
Cleanup: The crude extract is purified using solid-phase extraction (SPE) to remove co-extracted matrix components that can interfere with LC-MS/MS analysis.
-
Quantification: The purified extract is analyzed by reversed-phase LC-MS/MS, where the analyte is separated from other compounds, ionized, and detected based on its specific precursor-to-product ion transitions.
The overall analytical workflow is designed to be robust, reproducible, and sensitive enough for routine environmental monitoring.
Materials, Reagents, and Instrumentation
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, hexane, acetone, and reagent water.
-
Standards:
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).
-
Solid-Phase Extraction: 500 mg / 6 mL C18 or Florisil SPE cartridges. The choice depends on the specific sediment matrix; C18 is effective for general-purpose cleanup, while Florisil can be useful for removing polar interferences[8][9].
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Phenols can be ionized in negative mode via ESI or APCI[10]; ESI is often preferred for its sensitivity with appropriate mobile phases.
-
Sample Preparation Equipment:
-
Centrifuge
-
Vortex mixer
-
Ultrasonic bath (sonicator)
-
Nitrogen evaporation system
-
SPE vacuum manifold
-
Freeze-dryer
-
Detailed Experimental Protocols
This protocol is adapted from established methods for extracting alkylphenols from solid environmental matrices[8][9].
-
Homogenization: Freeze-dry the wet sediment sample until a constant weight is achieved. Homogenize the dry sediment by grinding with a mortar and pestle and sieving to achieve a uniform particle size.
-
Sample Weighing: Accurately weigh 5.0 g (± 0.1 g) of the homogenized sediment into a 50 mL glass centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known amount of the isotopically labeled internal standard solution (e.g., 50 µL of a 1 µg/mL solution) and allow it to equilibrate for 15 minutes.
-
Solvent Addition: Add 10 mL of a 1:1 (v/v) mixture of hexane and acetone to the tube. The combination of a non-polar solvent (hexane) and a polar solvent (acetone) ensures the efficient extraction of semi-polar analytes like this compound from the complex sediment matrix.
-
Extraction: Tightly cap the tube, vortex for 1 minute, and then place it in an ultrasonic bath for 30 minutes at room temperature.
-
Separation: Centrifuge the sample at 3,000 rpm for 10 minutes to pellet the sediment.
-
Collection: Carefully decant the supernatant (the solvent extract) into a clean glass tube.
-
Repeat Extraction: Repeat steps 4-7 twice more on the remaining sediment pellet, combining all three supernatants.
-
Concentration: Evaporate the pooled extract to near dryness at 40°C under a gentle stream of nitrogen.
Cleanup is a mandatory step to remove co-extracted interferences that can cause signal suppression or enhancement in the ESI source, a phenomenon known as the matrix effect[5][6].
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Reconstitute the concentrated extract from step 9 of the extraction protocol in 1 mL of 10% methanol in water. Load this solution onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Interference Wash: Wash the cartridge with 5 mL of 40% methanol in water to elute weakly retained, polar interferences.
-
Analyte Elution: Elute the this compound and the internal standard from the cartridge with 10 mL of 95% methanol in water into a clean collection tube.
-
Final Concentration: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the final residue in 500 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation is designed to resolve the target analyte from potential isomers and other matrix components. A C18 reversed-phase column is standard for this type of analysis[10].
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) | Provides excellent retention and separation for hydrophobic compounds like alkylphenols. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive mode, but for negative mode, a small amount of ammonium acetate may be used instead. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency. |
| Gradient Elution | 0-1 min: 50% B; 1-8 min: 50-95% B; 8-10 min: 95% B; 10.1-12 min: 50% B | A gradient is essential to elute the analyte with a good peak shape while cleaning the column of more retained compounds. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with MS interfaces. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for maximum selectivity and sensitivity.
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenolic compounds readily lose a proton to form the [M-H]- ion, making negative mode ESI highly effective. |
| Capillary Voltage | -3.5 kV | Optimized for stable spray and efficient ion formation. |
| Source Temperature | 150 °C | Balances efficient desolvation with preventing thermal degradation. |
| Desolvation Gas Temp | 400 °C | Ensures complete evaporation of mobile phase droplets. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Collision Gas | Argon | Standard inert gas for collision-induced dissociation in the collision cell. |
At least two MRM transitions should be monitored for the analyte: one for quantification (quantifier) and one for confirmation (qualifier). The ratio of these two transitions should be consistent between standards and samples.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 219.2 | 133.1 | 107.1 | 25 |
| 13C6-4-Nonylphenol (IS) | 225.2 | 139.1 | 113.1 | 25 |
Note: The specific m/z values and collision energies must be optimized empirically on the specific instrument being used. The precursor ion [M-H]- for this compound (C15H24O) is m/z 219.2. The major fragment at m/z 133.1 corresponds to the loss of the dimethylheptyl side chain.
Method Performance and Quality Control
-
Calibration: A calibration curve should be prepared in the solvent over the expected concentration range (e.g., 0.1 - 100 ng/mL), with the internal standard concentration held constant. The curve should demonstrate linearity with a correlation coefficient (R²) of >0.99.
-
Limits of Detection (LOD) and Quantification (LOQ): The method's LOD and LOQ should be determined experimentally by analyzing spiked matrix blanks. Typical LOQs for this type of analysis are in the low ng/g range in sediment[7].
-
Accuracy and Precision: Assessed by analyzing replicate spiked matrix samples at low, medium, and high concentrations. Recoveries should ideally fall within 70-120% with a relative standard deviation (RSD) of <20%, in line with common environmental analysis guidelines.
-
Quality Control Samples: A procedural blank, a matrix spike, and a duplicate sample should be analyzed with every batch of 10-20 samples to monitor for contamination, accuracy, and precision.
Conclusion
The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust workflow for the quantification of this compound in challenging sediment matrices. The combination of efficient solvent extraction, thorough SPE cleanup, and highly specific MRM detection allows for reliable data generation for environmental monitoring and risk assessment studies. The use of an isotopically labeled internal standard is essential to ensure data accuracy by compensating for matrix effects and procedural losses.
References
-
Guedes-Alonso, R., et al. (2015). Development of robust analytical methods for the quantification of priority endocrine disruptors in water by LC-MS/MS. Available at: [Link]
-
Cunha, S. C., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. RSC Publishing. Available at: [Link]
-
Azzouz, A., & Ballesteros, E. (2021). Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. OAE Publishing Inc. Available at: [Link]
-
Al-Thani, R. F., et al. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Taylor & Francis Online. Available at: [Link]
-
McCall, J. R., et al. (2020). Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Van De Steene, J. C., & Lambert, W. E. (2008). Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals. ResearchGate. Available at: [Link]
-
Schmitz-Afonso, I., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. Available at: [Link]
-
Shimadzu Corporation. Analysis of Alkylphenols using LC-MS. LC-MS Application Data Sheet No. 037. Available at: [Link]
-
Li, D., et al. (2010). Alkylphenols in the core sediment of a waste dumpsite in the East Sea (Sea of Japan), Korea. Marine Pollution Bulletin. Available at: [Link]
-
Koh, C. H., et al. (2006). Characterization of trace organic contaminants in marine sediment from Yeongil Bay, Korea: 1. Instrumental analyses. Marine Pollution Bulletin. Available at: [Link]
-
Isobe, T., et al. (2004). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. leusch.info [leusch.info]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. kp652.bver.co.kr [kp652.bver.co.kr]
- 9. benthos.snu.ac.kr [benthos.snu.ac.kr]
- 10. lcms.cz [lcms.cz]
Application Notes & Protocols for the Use of p-(1,1-Dimethylheptyl)phenol as a Reference Standard
Introduction: The Critical Role of an Isomer-Specific Standard
p-(1,1-Dimethylheptyl)phenol is a specific branched isomer of technical nonylphenol, a group of compounds widely recognized for their endocrine-disrupting properties and environmental persistence.[1][2] The biological activity and environmental fate of nonylphenol isomers can vary significantly based on the structure of their nine-carbon alkyl chain.[2][3] Isomers with bulky, highly branched structures at the alpha-carbon, such as the 1,1-dimethylheptyl group, exhibit greater resistance to biodegradation and may possess heightened estrogenic activity compared to less branched or linear isomers.[2]
This variability underscores the necessity for isomer-specific analysis in toxicology, environmental monitoring, and regulatory compliance. The use of a well-characterized, high-purity this compound reference standard is paramount for achieving accurate, reproducible, and legally defensible analytical results. This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals employing this critical reference material.
Physicochemical and Safety Profile
A thorough understanding of the reference material's properties and hazards is the foundation of reliable and safe laboratory practice.
Key Properties
The fundamental properties of this compound are summarized below. This data is essential for method development, including solvent selection and instrument parameter optimization.
| Property | Value | Source |
| CAS Number | 30784-30-6 | [1][2][4][5][6] |
| Molecular Formula | C₁₅H₂₄O | [2][5][6] |
| Molecular Weight | 220.35 g/mol | [2][5] |
| IUPAC Name | 4-(2-methyloctan-2-yl)phenol | [5] |
| Boiling Point | 128-129 °C at 0.7 Torr | [2][6] |
| Predicted pKa | 10.17 ± 0.15 | [2] |
| Predicted Density | 0.929 ± 0.06 g/cm³ | [2] |
| XLogP3-AA | 5.9 | [5] |
Safety and Handling
GHS Classification: Danger [2][5]
This compound is classified as a hazardous substance. Key hazard statements include:
-
H314: Causes severe skin burns and eye damage.
-
May also be harmful if swallowed or in contact with skin and may cause an allergic skin reaction.
Causality Behind Precautions: The phenolic hydroxyl group and the compound's overall structure contribute to its corrosive nature. It can readily denature proteins in tissues, leading to severe burns and irreversible eye damage.
Mandatory Handling Procedures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of any potential aerosols or dust. An emergency eyewash station and safety shower must be immediately accessible.[7]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles that form a seal around the eyes. A face shield is recommended when handling larger quantities or preparing stock solutions.
-
Storage: Store locked up in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal environmental regulations. Do not allow it to enter drains or waterways.
Application Protocol 1: Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a robust and widely accessible technique for the quantification of phenolic compounds in various matrices. This protocol is designed for the accurate measurement of this compound.
Principle of Separation
This method employs reverse-phase chromatography, where the stationary phase (e.g., C18) is nonpolar and the mobile phase is polar. As a nonpolar molecule (XLogP3-AA ≈ 5.9), this compound will have a strong affinity for the stationary phase.[5] By using a mobile phase of acetonitrile and water, we can control its elution, achieving separation from more polar interfering compounds that will elute earlier. Detection is based on the strong UV absorbance of the phenol ring, typically around 270-280 nm.[8]
Detailed Experimental Protocol
A. Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.
-
Quantitatively transfer the solid to a 10 mL Class A amber volumetric flask. The use of amber glassware is crucial to prevent photodegradation.
-
Add approximately 7 mL of HPLC-grade acetonitrile to dissolve the compound. Sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then carefully fill to the calibration mark with acetonitrile. Invert the flask 15-20 times to ensure homogeneity. This stock solution should be stored at 2-8°C and is typically stable for up to 3 months.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by performing serial dilutions of the primary stock solution using the mobile phase as the diluent. Always use Class A volumetric glassware and calibrated pipettes for accuracy.
-
B. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV detector is sufficient. |
| Column | C18, 250 x 4.6 mm, 5 µm particle size | The C18 stationary phase provides the necessary nonpolar character for retaining the analyte. |
| Mobile Phase | Acetonitrile : Water (80:20, v/v), isocratic | This ratio provides a good balance of retention time and peak shape. Adjust as needed based on system performance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure. |
| Column Temperature | 30°C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |
| UV Detection | 275 nm | Phenolic compounds exhibit strong absorbance in this region, providing good sensitivity.[8] |
C. Sample Preparation: Environmental Water Matrix
-
Sample Collection: Collect 500 mL of water in an amber glass bottle.
-
Acidification: Adjust the sample pH to ~2 with phosphoric acid. This protonates the phenolic hydroxyl group, making the analyte less polar and improving its retention on the SPE cartridge.[9]
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa) with 5 mL of methanol, followed by 5 mL of pH 2 water.[9] Do not let the cartridge run dry.
-
Load the 500 mL water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of pH 2 water to remove polar interferences.
-
Dry the cartridge under a vacuum for 10 minutes.
-
Elute the analyte with 5 mL of acetonitrile into a collection tube.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of the mobile phase. Filter through a 0.45 µm syringe filter before injection.
D. Data Analysis and Quantification
-
Inject the prepared calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Perform a linear regression analysis on the data. The coefficient of determination (R²) must be ≥ 0.995 for the curve to be considered valid.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve. Remember to account for the concentration factor from the SPE step.
HPLC Workflow Diagram
Sources
- 1. This compound | Endocrine Disruptor List [edlists.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (30784-30-6) | PSC [substances.ineris.fr]
- 5. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
Application Note & Protocol: Elucidating the Biodegradation Pathway of p-(1,1-Dimethylheptyl)phenol in Soil
Introduction
p-(1,1-Dimethylheptyl)phenol is a member of the alkylphenol chemical family, compounds that are widely used as intermediates in the production of non-ionic surfactants, resins, and other industrial products. Due to their widespread use and potential for environmental release, understanding the fate and persistence of these compounds in soil environments is of critical importance. Like other branched-chain alkylphenols, this compound is suspected of being an endocrine-disrupting chemical (EDC), potentially interfering with the hormonal systems of wildlife and humans.[1][2] This application note provides a detailed overview of the proposed biodegradation pathway of this compound in soil, based on current scientific understanding of structurally similar molecules. Furthermore, it offers comprehensive, field-proven protocols for researchers to investigate its degradation using soil microcosm studies and advanced analytical techniques.
The Challenge of Branched Alkylphenol Biodegradation
The biodegradation of alkylphenols is significantly influenced by the structure of their alkyl side chain. Linear alkylphenols are generally more susceptible to microbial degradation than their branched-chain counterparts. The presence of a quaternary α-carbon atom in the alkyl group of compounds like this compound, also known as tert-octylphenol, confers a high degree of recalcitrance to microbial attack.[3] This structural feature hinders the typical enzymatic pathways responsible for the degradation of simpler phenolic compounds.
Proposed Biodegradation Pathway of this compound
While direct studies on this compound are limited, a scientifically sound degradation pathway can be proposed based on the well-documented microbial metabolism of the structurally analogous and commercially significant compound, 4-tert-octylphenol.[4][5] The primary aerobic biodegradation pathway in soil is believed to be initiated by a specialized group of bacteria, most notably of the genus Sphingomonas.[3][6] These bacteria employ an unusual enzymatic mechanism to overcome the steric hindrance of the bulky, branched alkyl group.
The proposed pathway involves an ipso-hydroxylation, a mechanism where hydroxylation occurs at the carbon atom of the aromatic ring that is substituted with the alkyl group.[3] This initial enzymatic attack is a departure from the more common ring hydroxylation at unsubstituted positions.
Key Steps in the Proposed Biodegradation Pathway:
-
Ipso-Hydroxylation: The degradation is initiated by a monooxygenase enzyme that attacks the C1 position of the phenol ring, leading to the formation of a transient cyclohexadienone intermediate.
-
Rearrangement and Alkyl Chain Cleavage: This unstable intermediate undergoes rearrangement, resulting in the cleavage of the bond between the aromatic ring and the alkyl side chain.
-
Formation of Metabolites: This cleavage is hypothesized to yield two primary metabolites: hydroquinone and 2,4,4-trimethyl-2-pentanol (representing the intact alkyl chain as a tertiary alcohol).[4]
-
Aromatic Ring Cleavage: The resulting hydroquinone is a common intermediate in the degradation of many aromatic compounds and is readily mineralized by a wide range of soil microorganisms through well-established ortho- or meta-cleavage pathways.
-
Fate of the Alkyl Moiety: The released 2,4,4-trimethyl-2-pentanol is a tertiary alcohol and is expected to be more biodegradable than the parent alkylphenol, although its ultimate fate in the soil environment requires further investigation.
It is important to note that under anaerobic conditions, the biodegradation of highly branched alkylphenols like tert-octylphenol is significantly inhibited or does not occur at all.[7][8]
Diagram of the Proposed Biodegradation Pathway
Caption: Proposed aerobic biodegradation pathway of this compound in soil.
Protocols for Investigating the Biodegradation of this compound in Soil
The following protocols provide a robust framework for studying the biodegradation of this compound in a laboratory setting using soil microcosms.
Protocol 1: Soil Microcosm Setup and Incubation
This protocol details the establishment of controlled soil microcosms to assess the rate and extent of biodegradation.
1.1. Soil Collection and Characterization:
-
Collect topsoil (0-15 cm depth) from a site with no known history of alkylphenol contamination.
-
Remove large debris (rocks, roots) and sieve the soil through a 2 mm mesh.
-
Thoroughly homogenize the sieved soil.
-
Characterize the soil for key parameters including pH, organic matter content, texture (sand/silt/clay percentages), and microbial biomass. This baseline data is crucial for interpreting the biodegradation results.
1.2. Microcosm Preparation:
-
Use 250 mL glass flasks or jars with airtight lids (e.g., with PTFE-lined septa for sampling).
-
For each microcosm, weigh 100 g (dry weight equivalent) of the homogenized soil.
-
Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetone).
-
Spike the soil to achieve the desired initial concentration (e.g., 10-50 mg/kg). Ensure the solvent volume is minimal and allow it to evaporate completely in a fume hood before adding water.
-
Adjust the soil moisture to 60% of its water-holding capacity using sterile deionized water.
1.3. Experimental Design and Controls:
-
Active Microcosms: Soil spiked with this compound.
-
Sterile Control: Soil that has been sterilized (e.g., by autoclaving or gamma irradiation) and then spiked with the compound. This control is essential to differentiate between biotic and abiotic degradation.
-
Unspiked Control: Unspiked soil to monitor for background interferences.
-
Prepare all treatments in triplicate for statistical validity.
1.4. Incubation:
-
Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., up to 90 days).
-
Periodically open the flasks in a sterile environment to ensure aerobic conditions.
1.5. Sampling:
-
At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), sacrifice triplicate microcosms from each treatment group for analysis.
-
Homogenize the soil within each flask before taking a subsample for extraction.
Experimental Workflow Diagram
Caption: Workflow for the soil microcosm biodegradation study.
Protocol 2: Extraction and Analysis of this compound and its Metabolites
This protocol outlines the extraction of the target compound and its potential metabolites from soil samples, followed by their quantification.
2.1. Extraction (Pressurized Liquid Extraction - PLE):
-
Mix a 10 g subsample of soil with a drying agent (e.g., diatomaceous earth).
-
Load the mixture into a PLE cell.
-
Extract the sample using a mixture of acetone and hexane (1:1, v/v) at elevated temperature and pressure (e.g., 100°C, 1500 psi).[9]
-
Collect the extract and concentrate it using a rotary evaporator or a gentle stream of nitrogen.
Alternative Extraction (Ultrasonic Solvent Extraction):
-
To a 10 g soil sample in a glass vial, add 20 mL of methanol.[10][11]
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[10]
-
Centrifuge the sample and collect the supernatant. Repeat the extraction twice more and combine the supernatants.
-
Concentrate the combined extract.
2.2. Extract Cleanup (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the concentrated soil extract (redissolved in a small volume of a suitable solvent).
-
Wash the cartridge with a low-polarity solvent to remove interferences.
-
Elute the target analytes with a more polar solvent (e.g., dichloromethane or ethyl acetate).
-
Concentrate the eluate to a final volume of 1 mL.
2.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization (Optional but Recommended): To improve the volatility and chromatographic peak shape of the phenolic compounds, derivatize the final extract by silylating the hydroxyl group (e.g., using BSTFA).[12]
-
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for quantification of the parent compound and suspected metabolites. Full scan mode can be used for the identification of unknown metabolites.
-
Quantification: Use an internal standard (e.g., a deuterated analog of the target compound) for accurate quantification.[13]
-
2.4. Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
LC-MS/MS is particularly useful for the analysis of more polar metabolites that are not amenable to GC-MS.
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Develop specific precursor-to-product ion transitions for the parent compound and its expected metabolites (e.g., hydroquinone).
-
Data Interpretation and Expected Outcomes
| Parameter | Expected Outcome in Active Microcosms | Expected Outcome in Sterile Controls | Rationale |
| Parent Compound Concentration | Significant decrease over time, following first-order or biphasic decay kinetics.[15] | Minimal to no decrease. | Demonstrates microbial degradation versus abiotic loss (e.g., sorption, volatilization). |
| Metabolite Concentration | Transient accumulation and subsequent decline of hydroquinone. | No formation of metabolites. | Confirms the proposed biodegradation pathway. |
| Half-life (DT50) | Calculated to be in the range of days to weeks.[15][16] | Not applicable or very long. | Provides a quantitative measure of the persistence of the compound in soil. |
Conclusion
The study of the biodegradation of this compound in soil is essential for a comprehensive environmental risk assessment. While direct evidence for its specific metabolic pathway is still emerging, the analogy to tert-octylphenol provides a strong hypothetical framework centered on an ipso-hydroxylation mechanism. The detailed protocols provided in this application note offer a standardized and robust methodology for researchers to investigate the degradation kinetics and pathways of this and other branched alkylphenols in soil. By combining controlled microcosm experiments with sensitive and specific analytical techniques like GC-MS and LC-MS/MS, scientists can generate the high-quality data needed to understand the environmental fate of these important industrial chemicals.
References
-
Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of nonylphenol and other alkylphenols--our evolving view. Applied Microbiology and Biotechnology, 72(2), 223–243. [Link]
- Giger, W., Brunner, P. H., & Schaffner, C. (1984). 4-Nonylphenol in sewage sludge: accumulation of toxic metabolites from nonionic surfactants. Science, 225(4662), 623–625.
-
Jeong, J., Kim, J., & Lee, C. (2003). Utilization and degradability of various alkylphenols by strain MS-1. ResearchGate. [Link]
-
Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. The Science of the Total Environment, 378(1-2), 124–129. [Link]
-
Kuzikova, I. L., Semenova, A. A., & Medvedev, N. G. (2023). Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota. Doklady Biological Sciences, 511(1), 230–234. [Link]
-
Tanghe, T., Dhooge, W., & Verstraete, W. (2000). Formation of the metabolic intermediate 2,4,4-trimethyl-2-pentanol during incubation of a Sphingomonas sp. strain with the xeno-estrogenic octylphenol. Biodegradation, 11(4), 245–251. [Link]
-
Sohn, Y., Xing, Y., & Liu, J. (2013). Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS. Journal of Environmental Sciences, 25(8), 1648–1654. [Link]
-
Infinita Biotech. (n.d.). Enzymatic Technologies For Soil Remediation. Infinita Biotech. [Link]
-
Sohn, Y. X. (2013). Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS. ResearchGate. [Link]
-
Corvini, P. F. X., El-Fantroussi, S., & Schlosser, D. (2004). A Novel Metabolic Pathway for Degradation of 4-Nonylphenol Environmental Contaminants by Sphingomonas xenophaga Bayram. Semantic Scholar. [Link]
-
Staples, C. A., Weeks, J. A., Hall, J. F., & Naylor, C. G. (1998). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. ResearchGate. [Link]
-
Kuzikova, I. L., Semenova, A. A., & Medvedev, N. G. (2023). Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota. PubMed. [Link]
-
Shibata, A., Toyota, K., Miyake, K., & Katayama, A. (2007). Anaerobic Biodegradation of 4-alkylphenols in a Paddy Soil Microcosm Supplemented With Nitrate. PubMed. [Link]
-
Lang, M., & Dight, D. C. (2011). Degradation of 4-nonylphenol, 4-t-octylphenol, bisphenol A and triclosan following biosolids addition to soil under laboratory conditions. Chemosphere, 84(6), 721–727. [Link]
-
Llorca-Pórcel, J., Martínez-Parreño, M., & Valcárcel, Y. (2009). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. PubMed. [Link]
-
Tsuda, T., Takino, A., Kojima, M., Harada, H., & Muraki, K. (1999). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 273–279. [Link]
-
Zhang, Z., Ren, N., & Li, Y. (2010). Determination of 4-tert-Octylphenol, 4-Nonylphenol and Bisphenol A in Surface Waters from the Haihe River in Tianjin by Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring. ResearchGate. [Link]
-
Li, D., Xie, H., & Li, G. (2023). A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils. Water Environment Research, 95(7), e10898. [Link]
-
Kuzikova, I. L., Semenova, A. A., & Medvedev, N. G. (2023). Long-Chain Alkylphenol Biodegradation Potential of Soil Ascomycota. ResearchGate. [Link]
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of Alkylphenol Ethoxylate Metabolites in the Aquatic Environment Using Liquid Chromatography−Electrospray Mass Spectrometry. ResearchGate. [Link]
-
Andreu, V., Ferrer, E., Rubio, J. L., Font, G., & Picó, Y. (2007). Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges. Semantic Scholar. [Link]
-
Doucette, W. J., & Bugbee, B. (1994). Microcosm method for investigating the biodegradation of organic compounds in rhizosphere soils. OSTI.GOV. [Link]
-
Staples, C. A., Weeks, J. A., Hall, J. F., & Naylor, C. G. (1998). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. PubMed. [Link]
-
Shibata, A., Toyota, K., Miyake, K., & Katayama, A. (2007). Anaerobic biodegradation of 4-alkylphenols in a paddy soil microcosm supplemented with nitrate. ResearchGate. [Link]
-
Schmitz-Afonso, I., Gu, Q., & Barnett, A. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate. [Link]
-
Shimadzu. (n.d.). Analysis of Alkylphenols using LC-MS. Shimadzu. [Link]
-
Barra Caracciolo, A., Bottoni, P., & Grenni, P. (2013). Microcosm Experiments for Evaluating Natural Bioremediation of Contaminated Ecosystems. In Microcosm Experiments for Evaluating the Fate and Effect of Chemicals in Aquatic and Terrestrial Ecosystems. [Link]
-
Toyama, T., Momotani, N., & Sei, K. (2011). Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes. OUCI. [Link]
-
Ferguson, P. L., Iden, C. R., & Brownawell, B. J. (2000). Analysis of alkylphenol ethoxylate metabolites in the aquatic environment using liquid chromatography-electrospray mass spectrometry. Semantic Scholar. [Link]
-
Llorca-Pórcel, J., Martínez-Parreño, M., & Valcárcel, Y. (2009). Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation. ResearchGate. [Link]
-
Barra Caracciolo, A., Bottoni, P., & Grenni, P. (2013). Microcosm studies to evaluate microbial potential to degrade pollutants in soil and water ecosystems. CNR-IRIS. [Link]
-
Bernat, P., Janicki, T., & Długoński, J. (2022). Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests. International Journal of Molecular Sciences, 23(7), 3740. [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Proposed microbial biodegradation pathway of nonylphenol. ResearchGate. [Link]
-
Horská, M., & Šimek, Z. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Journal of Chromatography A, 1419, 98–105. [Link]
-
Li, Y., Liu, Y., & Liu, J. (2011). Study of 4-t-octylphenol degradation and microbial community in granular sludge. PubMed. [Link]
-
Das, P., & Kaur, R. (2023). Bioremediation of petroleum hydrocarbon contaminated soil: a review on principles, degradation mechanisms, and advancements. Frontiers in Microbiology, 14, 1243564. [Link]
Sources
- 1. A comprehensive review on the sources, environmental behavior, and degradation of alkylphenol ethoxylates and their metabolites in surface water and soils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Microbial degradation of nonylphenol and other alkylphenols--our evolving view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. [PDF] A Novel Metabolic Pathway for Degradation of 4-Nonylphenol Environmental Contaminants by Sphingomonas xenophaga Bayram | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anaerobic biodegradation of 4-alkylphenols in a paddy soil microcosm supplemented with nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of chlorophenols, bisphenol-A, 4-tert-octylphenol and 4-nonylphenols in soil by means of ultrasonic solvent extraction and stir bar sorptive extraction with in situ derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of 4-tert-octylphenol in surface water samples of Jinan in China by solid phase extraction coupled with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lcms.cz [lcms.cz]
- 15. Degradation of 4-nonylphenol, 4-t-octylphenol, bisphenol A and triclosan following biosolids addition to soil under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Metabolism of p-(1,1-Dimethylheptyl)phenol in Aquatic Organisms
Introduction: The Ecotoxicological Significance of p-(1,1-Dimethylheptyl)phenol
This compound is a member of the broader class of alkylphenols, a group of compounds that have garnered significant attention from environmental researchers and regulatory bodies due to their widespread use and potential ecological impact.[1] These compounds are often utilized in the manufacturing of surfactants, resins, and other industrial products.[2] Consequently, they can be introduced into aquatic ecosystems through industrial and municipal wastewater effluents. This compound is recognized for its toxicity to aquatic life and as a potential endocrine disruptor.[3] Understanding its metabolic fate in aquatic organisms is paramount for accurately assessing its bioaccumulation potential, persistence, and overall toxicological risk to aquatic food webs.[4][5]
This document provides a comprehensive guide for researchers, environmental scientists, and drug development professionals on the principles and methodologies for studying the metabolism of this compound in aquatic organisms. While direct metabolic studies on this specific isomer are limited, a robust body of research on structurally similar alkylphenols, such as 4-tert-octylphenol and 4-nonylphenol, provides a strong predictive framework for its biotransformation pathways.[6][7][8]
Part 1: Predicted Metabolic Pathways of this compound in Fish
The metabolism of xenobiotics like this compound in aquatic organisms, particularly fish, is a two-phase detoxification process primarily occurring in the liver.[6][8]
-
Phase I Metabolism (Functionalization): The initial step involves the introduction or exposure of functional groups on the parent molecule. This is predominantly mediated by the Cytochrome P450 (CYP) monooxygenase system.[9][10][11] For this compound, two primary oxidative transformations are anticipated:
-
Phase II Metabolism (Conjugation): The functionalized metabolites from Phase I, or the parent phenol itself, are then conjugated with endogenous, water-soluble molecules.[13] This process significantly increases their water solubility, facilitating excretion from the organism, primarily via bile.[13] In fish, the most prominent conjugation reaction for phenolic compounds is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[14][15] Sulfation can also occur but is generally a minor pathway for alkylphenols in fish.[7][14]
The expected metabolic cascade is designed to convert a lipophilic compound into hydrophilic metabolites that can be readily eliminated.
Caption: Experimental workflow for metabolism studies.
Protocol 2.1: In Vivo Exposure Study
Objective: To assess the metabolism and distribution of this compound in a live fish model.
Causality: An in vivo approach provides systemically relevant data on absorption, distribution, metabolism, and excretion (ADME), reflecting the integrated physiological response of the organism.
Materials:
-
Model organism: Juvenile rainbow trout (or other relevant species).
-
This compound (analytical grade).
-
Dosing vehicle (e.g., corn oil).
-
Aquaria with flow-through, dechlorinated, and aerated water at a controlled temperature.
-
Anesthetic: MS-222 (tricaine methanesulfonate).
Procedure:
-
Acclimation: Acclimate fish to laboratory conditions for at least two weeks.
-
Dosing: Prepare a stock solution of this compound in the chosen vehicle. Administer a single, sublethal dose to each fish via intraperitoneal (IP) injection or oral gavage. Include a vehicle control group.
-
Exposure and Sampling: Maintain fish in clean aquaria. At predetermined time points (e.g., 24, 48, 72, 96 hours), euthanize a subset of fish (n=5 per time point) using an overdose of MS-222.
-
Sample Collection: Carefully dissect the fish. Collect bile from the gallbladder using a fine-gauge syringe. Collect tissue samples (liver, muscle, gills) and immediately flash-freeze them in liquid nitrogen. Store all samples at -80°C until analysis.
Protocol 2.2: Sample Preparation and Extraction
Objective: To extract the parent compound and its metabolites from biological matrices.
Causality: Efficient extraction is critical for accurate quantification. Solid-phase extraction (SPE) is a robust method for cleaning up complex biological samples and concentrating the analytes of interest. [14][16] Materials:
-
Homogenizer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or aminopropyl). [16]* Methanol, acetonitrile (HPLC grade).
-
Formic acid.
Procedure:
-
Tissue Homogenization: Weigh frozen tissue samples and homogenize in a suitable buffer (e.g., phosphate buffer).
-
Bile Dilution: Dilute bile samples with buffer.
-
Protein Precipitation (for tissue): Add cold acetonitrile to the homogenate, vortex, and centrifuge to pellet proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the diluted bile or tissue supernatant onto the cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interferences.
-
Elute the analytes with methanol or acetonitrile.
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of mobile phase for analysis.
Protocol 2.3: Enzymatic Deconjugation of Metabolites
Objective: To cleave glucuronide conjugates, allowing for the quantification of total Phase I metabolites.
Causality: Since a significant portion of the metabolites are excreted as conjugates, enzymatic hydrolysis is essential to measure the full extent of metabolic activity. [14][17]This provides a more complete picture of the biotransformation burden.
Materials:
-
β-glucuronidase (from Helix pomatia or recombinant source). [18]* Acetate buffer (pH 5.0).
-
Incubator or water bath.
Procedure:
-
Sample Preparation: Take an aliquot of the extracted sample (from Protocol 2.2, before the final concentration step) or diluted bile.
-
Enzymatic Reaction: Add β-glucuronidase enzyme to the sample in acetate buffer.
-
Incubation: Incubate the mixture at 37°C for 2-4 hours (optimization may be required).
-
Reaction Quenching: Stop the reaction by adding a strong solvent like methanol or acetonitrile.
-
Re-extraction: Re-purify the sample using the SPE protocol (Protocol 2.2) to remove the enzyme and buffer salts before analysis.
-
Control: Run a parallel sample without the enzyme to quantify the amount of free (unconjugated) metabolites.
Protocol 2.4: Analytical Quantification
Objective: To separate, identify, and quantify this compound and its metabolites.
Causality: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the highest sensitivity and specificity for identifying and quantifying metabolites in complex biological matrices. [16][19]High-performance liquid chromatography with fluorescence detection (HPLC-F) is a viable alternative, particularly for phenolic compounds. [14] Instrumentation and Conditions (Example for LC-MS/MS):
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM). Develop specific parent-to-daughter ion transitions for the parent compound and predicted metabolites (e.g., hydroxylated and catechol forms).
Self-Validation and Quality Control:
-
Calibration Curve: Prepare a standard curve using an analytical standard of this compound.
-
Internal Standards: Use a deuterated or ¹³C-labeled analog of the analyte if available to correct for matrix effects and extraction efficiency.
-
Matrix Spikes: Spike control matrix (bile or tissue homogenate from unexposed fish) with known concentrations of the analyte to determine recovery and matrix effects.
-
Blanks: Analyze procedural blanks to check for contamination.
Part 3: Data Interpretation and Expected Outcomes
Quantitative Data Summary
The results from the analytical quantification should be summarized to compare the concentrations of the parent compound and its metabolites across different tissues and time points.
| Analyte | Tissue | Concentration at 24h (ng/g) | Concentration at 48h (ng/g) | Concentration at 96h (ng/g) |
| This compound | Liver | [Insert Data] | [Insert Data] | [Insert Data] |
| Muscle | [Insert Data] | [Insert Data] | [Insert Data] | |
| Bile | [Insert Data] | [Insert Data] | [Insert Data] | |
| Total Deconjugated Metabolites | Liver | [Insert Data] | [Insert Data] | [Insert Data] |
| Bile | [Insert Data] | [Insert Data] | [InsertData] |
Expected Observations:
-
High Bile Concentrations: Expect to find the highest concentrations of metabolites, particularly glucuronide conjugates, in the bile, as this is the primary route of excretion for phenolic compounds in fish. [7]* Parent Compound in Tissues: The parent compound, being more lipophilic, may accumulate in fatty tissues like muscle and liver. [7]* Metabolite Profile: The ratio of Phase I to Phase II metabolites can provide insights into the rate of detoxification. A high proportion of conjugated metabolites indicates efficient clearance.
-
Depletion Over Time: The concentration of the parent compound in tissues should decrease over time, corresponding with an increase and subsequent decrease of metabolites in the bile as they are eliminated.
References
-
James, M. O. (1986). Conjugation of organic pollutants in aquatic species. Environmental Health Perspectives, 71, 97–103.
- MilliporeSigma. (2022). Safety Data Sheet: p-(1,1-Dimethylpropyl)phenol. [URL: Not directly available, but safety data sheets are standard for chemical suppliers.]
-
Nambiar, S. P., Pillai, D., & Nair, S. N. (2023). The Role of Cytochrome P450 in Fish Health and Metabolism: A Vital Enzyme System. Journal of Fish Health, 5(3).
-
Ferreira-Leach, K., & Hill, E. M. (2001). Biotransformation of the xenoestrogen 4-tert-octylphenol in hepatocytes of rainbow trout (Oncorhynchus mykiss). Xenobiotica, 31(5), 251-263.
-
Kolanczyk, R. C., et al. (2011). A Comparative Study of Phase I and II Hepatic Microsomal Biotransformation of Phenol in Three Species of Salmonidae: Hydroquinone, Catechol, and Phenylglucuronide Formation. International Journal of Molecular Sciences, 12(11), 7838–7856.
-
Uno, T., et al. (2012). Cytochrome P450 (CYP) in fish. Environmental Toxicology and Pharmacology, 34(1), 1-13.
-
Jonsson, G., et al. (2008). Characterization of Alkylphenol Metabolites in Fish Bile by Enzymatic Treatment and HPLC-fluorescence Analysis. Chemosphere, 71(3), 517-525.
-
Endocrine Disruptor List. This compound.
-
Kolanczyk, R. C., et al. (2011). A Comparative Study of Phase I and II Hepatic Microsomal Biotransformation of Phenol in Three Species of Salmonidae: Hydroquinone, Catechol, and Phenylglucuronide Formation. PMC, NIH.
-
Kolanczyk, R. C., et al. (2013). Sex-Linked Changes in Biotransformation of Phenol in Brook Trout (Salvelinus fontinalis) over an Annual Reproductive Cycle. International Journal of Molecular Sciences, 14(10), 20994–21016.
-
Sannadurgappa, C. D., et al. (2006). Effect of phenol on the metabolism and biochemical composition of the freshwater fish Cyprinus carpio. Journal of Basic & Clinical Physiology & Pharmacology, 17(4), 279-87.
-
Wang, Z., et al. (2009). Bioaccumulation and biomagnification of Persistent Organic Pollutants (POPs) in food Chain. Conference Paper.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. Chapter 7: Analytical Methods.
-
Ferreira-Leach, K., & Hill, E. M. (2001). Biotransformation of the xenoestrogen 4-tert-octylphenol in hepatocytes of rainbow trout (Oncorhynchus mykiss). ResearchGate.
-
Liu, Y., & Hu, M. (2019). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis. Molecules, 24(16), 2881.
-
Kelly, B. C., et al. (2007). Food web-specific biomagnification of persistent organic pollutants. Science, 317(5835), 236-239.
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment.
-
Sannadurgappa, D., et al. (2007). Toxicity, bioaccumulation and metabolism of phenol in the freshwater fish Oreochromis mossambicus. Journal of Basic & Clinical Physiology & Pharmacology, 18(1), 65-77.
-
Liu, F., et al. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Food & Function, 10(12), 7695-7714.
-
Kelly, B. C., et al. (2007). Food Web–Specific Biomagnification of Persistent Organic Pollutants. Stockholm Convention.
-
Kelly, B. C., et al. (2007). Food Web–Specific Biomagnification of Persistent Organic Pollutants. Simon Fraser University.
-
Lewis, D. F., & Lech, J. J. (1996). Biotransformation, Tissue Distribution, and Persistence of 4-nonylphenol Residues in Juvenile Rainbow Trout (Oncorhynchus Mykiss). Drug Metabolism and Disposition, 24(7), 757-764.
-
Stegeman, J. J., & Kloepper-Sams, P. J. (1987). Cytochrome P-450 monooxygenase systems in aquatic species: carcinogen metabolism and biomarkers for carcinogen and pollutant exposure. Environmental Health Perspectives, 71, 87-95.
-
Prigent, S., et al. (2018). Mechanisms of protein-phenolic compounds interactions as conjugation... ResearchGate.
-
Fremlin, K. M. (2022). Biomagnification and Trophic Magnification of Difficult to Test Substances in Terrestrial and Aquatic Food Webs. SFU Summit.
-
Rodriguez-Mozaz, S., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. ResearchGate.
-
Rodriguez-Mozaz, S., et al. (2003). Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. USGS Publications Warehouse.
-
Nambiar, S. P., et al. (2023). The Role of Cytochrome P450 in Fish Health and Metabolism: A Vital Enzyme System. Journal UNRAM.
-
Beyer, J., et al. (2011). Alkylphenol Metabolites in Fish Bile As Biomarkers of Exposure to Offshore Oil Industry Produced Water in Feral Fish. Polycyclic Aromatic Compounds, 31(1), 1-16.
-
Gralewicz, A., & Dudziak, M. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 23(19), 11849.
-
Zhang, Y., et al. (2021). Complexation and conjugation between phenolic compounds and proteins: mechanisms, characterisation and applications as novel encapsulants. Food & Function, 12(19), 8878-8898.
-
PubChem. This compound. National Center for Biotechnology Information.
-
Vinggaard, A. M., et al. (2003). Role of metabolism in the endocrine-disrupting effects of chemicals in aquatic and terrestrial systems. Pure and Applied Chemistry, 75(11-12), 1917-1932.
-
HELCOM. (2021). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAHs) in Marine Biota.
-
Suzuki, T., & Hattori, A. (2022). Toxicities of Polycyclic Aromatic Hydrocarbons for Aquatic Animals. International Journal of Environmental Research and Public Health, 19(17), 10595.
-
Australian Government Department of Health. (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement.
-
Mizoguchi, N., et al. (2020). Cytochrome P450 Expression and Chemical Metabolic Activity before Full Liver Development in Zebrafish. International Journal of Molecular Sciences, 21(24), 9474.
-
Ye, X., et al. (2009). Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes. Chemosphere, 75(8), 1121-1126.
Sources
- 1. This compound | Endocrine Disruptor List [edlists.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Food web-specific biomagnification of persistent organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of the xenoestrogen 4-tert-octylphenol in hepatocytes of rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biotransformation, tissue distribution, and persistence of 4-nonylphenol residues in juvenile rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cytochrome P450 (CYP) in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journal.unram.ac.id [journal.unram.ac.id]
- 12. A Comparative Study of Phase I and II Hepatic Microsomal Biotransformation of Phenol in Three Species of Salmonidae: Hydroquinone, Catechol, and Phenylglucuronide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation of organic pollutants in aquatic species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of alkylphenol metabolites in fish bile by enzymatic treatment and HPLC-fluorescence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 17. researchgate.net [researchgate.net]
- 18. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming matrix effects in p-(1,1-Dimethylheptyl)phenol LC-MS/MS analysis
Technical Support Center: p-(1,1-Dimethylheptyl)phenol LC-MS/MS Analysis
Welcome to the technical support guide for the analysis of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this analysis, with a specific focus on identifying and overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a specific isomer of technical nonylphenol, a group of compounds widely used in industrial applications and known for their potential endocrine-disrupting effects.[1][2] Analytically, its primary challenge lies in its chemical structure: a long, branched alkyl chain makes the molecule highly hydrophobic (non-polar).[3][4] This property causes it to interact strongly with non-polar LC stationary phases (like C18) and makes it prone to co-elution with other hydrophobic matrix components (e.g., lipids, greases) from complex samples, leading to significant matrix effects.
Q2: What are "matrix effects" in LC-MS/MS and how do they impact my results?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[5][6] This phenomenon is a major drawback in LC-MS/MS and can manifest in two ways:[7][8]
-
Ion Suppression: The most common effect, where matrix components compete with the analyte for ionization in the MS source, reducing the analyte's signal intensity.[7][9] This leads to decreased sensitivity, poor accuracy, and potentially false-negative results.[8]
-
Ion Enhancement: Less common, where co-eluting compounds enhance the ionization of the analyte, leading to an artificially high signal and inaccurate quantification.
Matrix effects can severely compromise method precision, accuracy, and sensitivity, making their management critical for reliable data.[5][6]
Q3: My analyte signal is inconsistent or disappearing in real samples, but looks fine in pure solvent. Is this a matrix effect?
This is a classic symptom of ion suppression.[8][10] When the analyte is prepared in a clean solvent, there are no competing molecules in the electrospray ionization (ESI) source. However, when injected from a sample extract, endogenous materials like salts, lipids, or other organic molecules co-elute with your analyte.[9] These molecules can saturate the ESI droplet surface, preventing the efficient ionization of this compound and causing the signal to drop or become highly variable.[7]
Troubleshooting Guide: A Systematic Approach to Matrix Effects
When encountering issues like poor reproducibility, low recovery, or failing system suitability, a systematic approach is crucial. The following workflow helps diagnose and mitigate the root cause of matrix effects.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzene, Toluen,e Ethylbenzene, Isopropyl Benzene, Tert-Butylbenzene and Anthracene by HPLC - AppNote [mtc-usa.com]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. library.dphen1.com [library.dphen1.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Improving Recovery of p-(1,1-Dimethylheptyl)phenol from Complex Matrices
Welcome to the technical support center dedicated to enhancing the recovery of p-(1,1-Dimethylheptyl)phenol from challenging sample matrices. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of analyzing this alkylphenol. Here, we will delve into the underlying principles of extraction, troubleshoot common issues, and provide detailed protocols to optimize your analytical workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and challenges encountered during the analysis of this compound.
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is fundamental to designing an effective extraction strategy.
-
Structure and Polarity: this compound consists of a polar phenolic hydroxyl group and a large, nonpolar alkyl chain.[1][2] This amphipathic nature dictates its solubility and interaction with different solvents and sorbents.
-
Acidity (pKa): Like other phenols, the hydroxyl group is weakly acidic.[3] The pKa value is crucial as it determines the compound's ionization state at a given pH. In its ionized (phenolate) form at higher pH, it is more water-soluble, while in its neutral form at lower pH, it is more soluble in organic solvents.
-
High Molecular Weight and Lipophilicity: With a molecular weight of 220.35 g/mol and a high octanol-water partition coefficient (XLogP3-AA: 5.9), this compound is highly lipophilic ("fat-loving").[1] This property favors its partitioning into nonpolar organic solvents and its retention on reversed-phase sorbents.
Q2: I am experiencing low recovery of this compound from aqueous samples. What are the likely causes?
A2: Low recovery is a frequent challenge and can stem from several factors throughout the analytical process.
-
Inappropriate pH: One of the most common errors is incorrect pH adjustment during liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][5] For optimal recovery of phenols, the sample should be acidified to a pH well below the pKa of the analyte to ensure it is in its neutral, less water-soluble form.[4][5]
-
Matrix Effects: Complex matrices, such as wastewater, biological fluids, or soil extracts, contain numerous interfering compounds.[6][7][8] These interferences can compete with the analyte for binding sites on an SPE sorbent or suppress the analyte's signal in the mass spectrometer (ion suppression).[7][9]
-
Insufficient Solvent Polarity in LLE: Using a solvent that is not sufficiently nonpolar may result in poor partitioning of the highly lipophilic this compound from the aqueous phase.
-
Breakthrough in SPE: If the sample volume is too large or the flow rate is too high, the analyte may not have sufficient time to interact with the sorbent and can be lost in the effluent.
-
Incomplete Elution from SPE Sorbent: The solvent used to elute the analyte from the SPE cartridge may not be strong enough to overcome the interactions between the analyte and the sorbent, leading to incomplete recovery.
Q3: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for my samples?
A3: The choice between LLE and SPE depends on the sample matrix, the required level of cleanup, and throughput needs.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Partitioning of the analyte between a solid sorbent and a liquid sample. |
| Advantages | Simple, well-established technique. | High concentration factors, cleaner extracts, potential for automation.[10] |
| Disadvantages | Can be labor-intensive, requires large volumes of organic solvents, can form emulsions.[10] | Can be more complex to develop, potential for sorbent variability, risk of breakthrough. |
| Best For | Simpler matrices, initial method development. | Complex matrices, high-throughput analysis, when high purity is required. |
Q4: What are "matrix effects" and how can I mitigate them in my LC-MS/MS analysis?
A4: Matrix effects are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix.[7][9] This can lead to either ion suppression or enhancement, causing inaccurate quantification.[7]
Mitigation Strategies:
-
Effective Sample Cleanup: The most crucial step is to remove as many interfering compounds as possible before analysis. This can be achieved through optimized SPE or other sample preparation techniques.
-
Use of Internal Standards: Isotope-labeled internal standards are highly recommended. These compounds co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Chromatographic Separation: Optimizing the HPLC method to achieve baseline separation of the analyte from interfering peaks can significantly reduce matrix effects.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[6][8]
Part 2: Troubleshooting Guides
This section provides a structured approach to resolving specific experimental issues.
Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Troubleshooting Poor Peak Shape and Reproducibility in LC-MS/MS
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the extraction of this compound from a complex aqueous matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is designed for the extraction of this compound from water samples, such as wastewater or environmental water.
Materials:
-
SPE cartridges (e.g., C18 or a polymeric sorbent like Oasis HLB)
-
SPE vacuum manifold
-
Glacial acetic acid
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Nitrogen evaporator
-
Sample collection vials
Procedure:
-
Sample Pre-treatment:
-
For a 100 mL water sample, add glacial acetic acid to adjust the pH to approximately 3. This ensures that the phenolic hydroxyl group is protonated.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the analyte from the cartridge with 5 mL of dichloromethane into a clean collection vial.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol offers a classic approach for extracting this compound.
Materials:
-
Separatory funnel (250 mL)
-
Dichloromethane (HPLC grade)
-
Glacial acetic acid
-
Sodium sulfate (anhydrous)
-
Rotary evaporator or nitrogen evaporator
-
Sample collection vials
Procedure:
-
Sample Pre-treatment:
-
Place 100 mL of the water sample into the separatory funnel.
-
Add glacial acetic acid to adjust the pH to approximately 3.
-
-
Extraction:
-
Add 30 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel to release pressure.
-
Allow the layers to separate. The organic layer (dichloromethane) will be at the bottom.
-
-
Collection of Organic Phase:
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction step two more times with fresh 30 mL portions of dichloromethane, combining all organic extracts.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl gently and allow it to sit for a few minutes.
-
-
Concentration and Reconstitution:
-
Decant the dried organic extract into a round-bottom flask.
-
Concentrate the extract to near dryness using a rotary evaporator.
-
Transfer the concentrated extract to a sample vial and evaporate to complete dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for LC-MS/MS analysis.
-
References
-
Biotage. (2020, December 10). Why are my phenol recoveries low on my EPA Method 8270/625.1 extractions?[Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Taylor & Francis Online. (n.d.). Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols. [Link]
-
National Institutes of Health. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
Endocrine Disruptor List. (n.d.). This compound. [Link]
-
Semantic Scholar. (n.d.). Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. [Link]
-
Bisphenol A Information & Resources. (n.d.). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. [Link]
-
CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of alkylphenol ethoxylates and their biotransformation products by liquid chromatography/electrospray ionisation tandem mass spectrometry. [Link]
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?[Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A. [Link]
-
ResearchGate. (n.d.). Determination of Phenols in Environmental Samples by Liquid Chromatography-electrochemistry. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Phenol. [Link]
-
American Laboratory. (2007, October 1). Efficient Extraction of Toxic Compounds From Complex Matrices Using Molecularly Imprinted Polymers. [Link]
-
PubMed. (n.d.). Solid-phase extraction of phenols. [Link]
-
MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
-
Part Experimental. (n.d.). Solid-phase Extraction of Phenols and Pesticides in Water with a Modified Polymeric Resin. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-EAD: 604: Phenols in Water Using GCECD/FID. [Link]
-
ScienceDirect. (n.d.). Solvent extraction of selected endocrine-disrupting phenols using ionic liquids. [Link]
-
ResearchGate. (n.d.). Determination of phenol using solid-phase extraction and HPLC/MSD/FLD in water. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). [Link]
-
ResearchGate. (n.d.). 7 Analytical Methods. [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. [Link]
-
PubMed. (2017, January 12). Green Extraction Methods for Polyphenols from Plant Matrices and Their Byproducts: A Review. [Link]
-
WIT Press. (n.d.). Further studies on phenol removal from aqueous solutions by solvent extraction. [Link]
-
SciSpace. (1982, January 1). Solvent extraction of phenols from water. [Link]
-
MDPI. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
PubMed. (n.d.). Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes. [Link]
-
ResearchGate. (n.d.). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. [Link]
-
ResearchGate. (n.d.). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. [Link]
-
European Chemicals Agency. (n.d.). p-(1,1-Dimethylpropyl)phenol - Substance Information. [Link]
-
PubMed. (n.d.). Simultaneous analysis and exposure assessment of migrated bisphenol analogues, phenol, and p-tert-butylphenol from food contact materials. [Link]
Sources
- 1. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. P-TERT-PENTYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 9. library.dphen1.com [library.dphen1.com]
- 10. americanlaboratory.com [americanlaboratory.com]
troubleshooting peak tailing of p-(1,1-Dimethylheptyl)phenol in GC analysis
Technical Support Center: Gas Chromatography (GC) Analysis
Topic: Troubleshooting Peak Tailing of p-(1,1-Dimethylheptyl)phenol
For: Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs): Understanding the Root Cause
Q1: My this compound peak is tailing. What does this indicate?
Peak tailing is a chromatographic distortion where the peak's trailing edge is broader than its leading edge, creating an asymmetrical shape.[1] For an active compound like this compound, which contains a polar hydroxyl (-OH) group, tailing is a significant warning sign.[2] It primarily points to undesirable secondary interactions between the analyte and active sites within the GC system or issues with the physical flow path.[3][4]
This is problematic because it can lead to:
-
Reduced resolution between adjacent peaks.
-
Inaccurate and imprecise peak integration, compromising quantitative results.[5]
-
Lowered sensitivity as the peak height is diminished.
The primary chemical reason for this interaction is the analyte's ability to form hydrogen bonds with active silanol (Si-OH) groups present on the surfaces of the inlet liner and the column itself.[6][7]
Q2: How can I differentiate between a chemical interaction problem and a physical flow path problem?
A critical first step in troubleshooting is to examine the entire chromatogram, not just the peak for this compound.[3][4]
-
Selective Tailing: If only this compound and other polar compounds in your sample exhibit tailing, the issue is almost certainly chemical in nature. This points to active sites within the system that are interacting specifically with polar functional groups.[3][8]
-
General Tailing: If all peaks in your chromatogram, including non-polar hydrocarbons, are tailing, the problem is likely mechanical or physical.[5] This suggests a disruption in the carrier gas flow path.[4]
This initial diagnosis is crucial as it directs your troubleshooting efforts down the correct path, saving significant time and resources.
Caption: Initial diagnostic workflow for peak tailing.
Troubleshooting Guide: Chemical Activity Issues
This section addresses the most common cause of peak tailing for phenolic compounds: interaction with active sites.
Q3: My troubleshooting points to chemical activity. Where are these active sites located and how do I eliminate them?
Active sites are primarily exposed silanol (Si-OH) groups on the glass and fused silica surfaces throughout the GC flow path.[6] The acidic nature of these silanols makes them prone to strong hydrogen-bonding interactions with polar analytes like phenols.[9] The main culprits are the inlet liner and the first few meters of the analytical column.
Systematic Deactivation Protocol:
-
Inlet Maintenance (Highest Priority): The inlet is the most common source of activity due to high temperatures and direct exposure to the sample matrix.[10]
-
Action: Replace the inlet liner with a new, factory-deactivated liner.[11] For phenols, an Ultra Inert or similarly designated liner is strongly recommended.[12]
-
Causality: Over time, the deactivation layer on a liner degrades, exposing silanol groups. Non-volatile residues from previous injections can also create new active sites.[13][14] Using a liner with glass wool can act as a filter but the wool itself must be properly deactivated.[15]
-
Action: Replace the septum and inlet seal (gold-plated seals are often preferred for inertness).
-
Causality: Septum particles and worn seals can shed material into the liner, creating active sites and flow path obstructions.
-
-
Column Maintenance: Contamination tends to accumulate at the head of the column.
-
Action: Trim the column. Remove 15-30 cm from the front of the column (the end connected to the inlet).
-
Causality: This removes non-volatile contaminants that have "baked" onto the stationary phase, which are a primary source of secondary interactions.[16]
-
Action: Ensure a clean, square cut using a ceramic scoring wafer. A poor cut can cause peak tailing due to flow path disruption, confounding your diagnosis.[5][11]
-
-
Column Conditioning:
-
Action: After trimming and reinstalling the column, condition it by heating it to its maximum isothermal temperature (or as recommended by the manufacturer) for 1-2 hours.
-
Causality: Conditioning removes any residual oxygen and contaminants introduced during installation, ensuring a more inert column surface.
-
Caption: Workflow for addressing chemical activity.
Q4: I've performed all the maintenance, but the peak tailing persists. What is the next logical step?
If routine maintenance doesn't solve the issue, you may need to consider more fundamental aspects of your method, including the column choice or the analyte itself.
Option 1: Column Selection
The choice of stationary phase is critical. For a molecule like this compound, which has a large non-polar alkyl chain and a polar hydroxyl group, a mid-polarity column is often a good starting point. However, the key is to use a column specifically designed and tested for low activity.
| Column Type | Common Phase | Suitability for Phenols | Rationale |
| Low-Bleed MS-Grade | 5% Phenyl-Methylpolysiloxane | Excellent | These columns are rigorously tested to ensure low silanol activity, making them ideal for sensitive compounds like phenols.[17] The 5% phenyl content provides a good balance for separating compounds with varied polarity. |
| Standard Non-Polar | 100% Dimethylpolysiloxane | Good | A good general-purpose column, but may show more activity than a dedicated MS-grade column. Elution is primarily by boiling point.[18] |
| Mid-High Polarity | e.g., 50% Phenyl-Methylpolysiloxane | Good to Excellent | Increased phenyl content can improve selectivity for aromatic compounds. Choose a phase that is well-deactivated.[19] |
| WAX (Polyethylene Glycol) | Polyethylene Glycol | Poor (without derivatization) | The highly polar nature of a WAX phase will interact very strongly with the acidic phenol, often leading to severe peak tailing or complete adsorption.[20] |
Recommendation: A 30m x 0.25mm ID, 0.25µm film thickness column with a 5% Phenyl-Methylpolysiloxane stationary phase (often designated with a "-5MS" or similar suffix) is the industry-standard starting point for this type of analysis.[17]
Option 2: Analyte Derivatization
For particularly challenging analyses or when maximum sensitivity is required, derivatization is an extremely powerful technique.[21] This process chemically modifies the analyte to make it more suitable for GC analysis.
-
What is it? Silylation is a common derivatization technique that replaces the active hydrogen on the phenol's hydroxyl group with a non-polar trimethylsilyl (TMS) group.[22][23]
-
Why does it work? This chemical modification eliminates the hydrogen-bonding capability of the this compound molecule.[21] The resulting TMS-ether derivative is more volatile, less polar, and will no longer interact with active sites, producing highly symmetrical peaks.[22][24]
-
Common Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a highly effective silylating reagent for phenols.[23][25]
Protocol: Silylation of this compound with BSTFA
-
Sample Preparation: Evaporate the sample extract containing the phenol to dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as water will consume the derivatizing reagent.[21]
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA (often with 1% TMCS as a catalyst) to the dry sample vial.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC.
Troubleshooting Guide: Physical Flow Path Issues
If your initial diagnosis pointed to a physical problem (all peaks tailing), the following steps should be taken.
Q5: All my peaks are tailing. How do I troubleshoot the GC flow path?
This type of indiscriminate tailing is caused by a disruption that affects all compounds equally, regardless of their chemical properties.[3] The cause is often related to dead volume or turbulence in the flow path.[5]
Systematic Flow Path Check:
-
Column Installation (Inlet):
-
Action: Verify the column is installed at the correct depth within the inlet.
-
Causality: If the column is too high or too low, it creates a "dead volume" where the sample can be mixed in an unswept area, causing band broadening and tailing.[5] Refer to your instrument manufacturer's guide for the precise measurement for your specific inlet type.
-
-
Column Cut:
-
Action: Re-cut the column, ensuring a perfectly square and clean cut.
-
Causality: A jagged or angled cut creates turbulence as the carrier gas and sample enter the column, disrupting the focused injection band.[11]
-
-
Connections and Ferrules:
-
Action: Check the nut and ferrule connections at both the inlet and the detector. Ensure they are snug but not overtightened.
-
Causality: An improperly seated ferrule can create a small void (dead volume). Overtightening can crush the column and restrict the flow path.
-
References
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Restek Resource Hub. [Link]
-
Dickie, A. (2025). Fixing GC Peak Tailing for Cleaner Results. Separation Science. [Link]
-
Lee, J., et al. (n.d.). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. YouTube. [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. [Link]
-
Taylor, T. (n.d.). GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. [Link]
-
Agilent Technologies. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent. [Link]
-
Agilent Technologies. (n.d.). Inlet Liners. Agilent. [Link]
-
Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]
-
Shulaev, V. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent. [Link]
-
Axial Scientific. (n.d.). GC Liners. Axial Scientific. [Link]
-
SilcoTek Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. SilcoTek. [Link]
-
Moldoveanu, S.C. & David, V. (n.d.). Derivatization Methods in GC and GC/MS. [Link]
-
Chemistry Stack Exchange. (2021). What is "silanol activity"?. Chemistry Stack Exchange. [Link]
-
Unknown Author. (n.d.). Improvement of GC Sensitivity for Polar and Nonpolar PAHs by Using a Deactivated Liner. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting. Agilent. [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
-
ResearchGate. (2025). Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
-
PubChem. (n.d.). 4-tert-Pentylphenol. PubChem. [Link]
-
Endocrine Disruptor List. (n.d.). This compound. Endocrine Disruptor List. [Link]
-
Australian Government Department of Health. (2021). Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement. [Link]
-
European Chemicals Agency. (n.d.). p-(1,1-Dimethylpropyl)phenol - Substance Information. ECHA. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2016). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1,1-dimethylpropyl)- (CAS 80-46-6). Cheméo. [Link]
-
National Institute of Standards and Technology. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. NIST WebBook. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 4. youtube.com [youtube.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. academic.oup.com [academic.oup.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. agilent.com [agilent.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. hpst.cz [hpst.cz]
- 13. agilent.com [agilent.com]
- 14. silcotek.com [silcotek.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 19. epa.gov [epa.gov]
- 20. fishersci.ca [fishersci.ca]
- 21. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 23. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 24. weber.hu [weber.hu]
- 25. researchgate.net [researchgate.net]
optimization of solid-phase extraction for p-(1,1-Dimethylheptyl)phenol
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing Solid-Phase Extraction (SPE) for p-(1,1-Dimethylheptyl)phenol. As a branched isomer of octylphenol/nonylphenol and a known endocrine-disrupting compound, its accurate quantification is paramount.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your methods with confidence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selective extraction critical?
This compound, also known as 4-tert-octylphenol (4-t-OP), is a member of the alkylphenol family.[3][4] These compounds are widely used as nonionic surfactants and can degrade into persistent, estrogenic metabolites that act as endocrine-disrupting chemicals (EDCs).[5][6] Due to its potential impact on ecological and human health, regulatory bodies monitor its presence in various matrices, particularly in environmental water samples.[7]
Effective and optimized Solid-Phase Extraction (SPE) is crucial for two primary reasons:
-
Concentration: To elevate the analyte from trace levels (ng/L to µg/L) in the original sample to a concentration detectable by analytical instruments like LC-MS/MS or GC-MS.[8][9]
-
Cleanup: To remove interfering components from the sample matrix (e.g., salts, proteins, humic acids) that can cause signal suppression or enhancement, leading to inaccurate quantification.[5][10][11]
Q2: Which SPE sorbent is most effective for retaining this compound?
Given its chemical structure—a phenol group attached to a bulky, non-polar alkyl chain (logP estimated > 5.0)—this compound is a non-polar compound.[3] Therefore, a reversed-phase retention mechanism is the most appropriate choice.
-
Primary Recommendation (Silica-Based): Octadecyl (C18) bonded silica is the most commonly used and highly effective sorbent for extracting alkylphenols from aqueous matrices.[9][12][13][14] It provides strong hydrophobic interactions with the dimethylheptyl chain.
-
Alternative (Polymer-Based): Polystyrene-divinylbenzene (PS-DVB) copolymers are an excellent alternative. These sorbents offer higher surface area and are stable across a wider pH range (1-14), which can be advantageous if harsh sample pH adjustments are needed.[15] They often provide stronger retention for non-polar compounds than C18.[11]
Sorbent Selection Logic:
Caption: Sorbent selection flowchart for this compound.
Q3: What are the fundamental steps of an SPE workflow for this analyte?
A successful SPE protocol follows five critical steps, each with a distinct purpose. Failure to optimize any one of these can lead to poor recovery or dirty extracts.
-
Conditioning: Wets the sorbent functional groups. A water-miscible organic solvent (e.g., methanol, acetonitrile) is passed through the cartridge to solvate the C18 chains.[16][17]
-
Equilibration: Primes the sorbent for the sample matrix. The cartridge is rinsed with a solution that mimics the sample solvent (e.g., reagent water, sometimes pH-adjusted) to ensure proper interaction when the sample is loaded.[16]
-
Sample Loading: The sample is passed through the cartridge at a slow, controlled flow rate. The non-polar analyte partitions from the polar sample matrix and adsorbs onto the hydrophobic C18 sorbent.
-
Washing: Removes weakly retained, undesired matrix components. A "weak" solvent (e.g., water or water with a small percentage of organic solvent) is passed through to wash away interferences without dislodging the target analyte.[18][19]
-
Elution: Recovers the analyte from the sorbent. A "strong" organic solvent (e.g., acetonitrile, methanol, acetone) is used to disrupt the hydrophobic interactions and elute the purified, concentrated this compound.[20][21]
Troubleshooting Guide
This section addresses specific experimental failures in a Q&A format, providing causal analysis and actionable solutions.
Problem 1: Low Analyte Recovery
Q: My recovery of this compound is below 70%. I've analyzed the waste from each step and found the analyte is being lost during sample loading. What's wrong?
This issue, known as analyte breakthrough , is one of the most common SPE problems.[22][23] It occurs when the analyte fails to adsorb onto the sorbent and passes through to waste during the loading step.
Potential Causes & Solutions:
-
Cause 1: Improper Sorbent Conditioning. If the C18 chains are not fully solvated, they cannot effectively interact with the analyte.[17]
-
Solution: Ensure you are using at least 2-3 cartridge volumes of a water-miscible solvent like methanol or acetonitrile. Critically, do not let the sorbent bed go dry after conditioning or equilibration and before loading the sample.[22][24] A dry sorbent surface will repel the aqueous sample, leading to immediate breakthrough.
-
-
Cause 2: Sample Loading Flow Rate is Too High. SPE is an equilibrium-based process. A high flow rate does not allow sufficient time for the analyte to partition from the sample matrix onto the sorbent.[17][22]
-
Solution: Decrease the loading flow rate to approximately 1-2 mL/min for a standard 3 mL cartridge.[22] Slower is often better for achieving high retention.
-
-
Cause 3: Sorbent Mass Overload. The sorbent has a finite capacity. If the concentration of the analyte and co-retained matrix components exceeds this capacity, breakthrough will occur.[17][25]
-
Cause 4: Incorrect Sample pH. this compound is weakly acidic (pKa ~10.2).[1] In highly alkaline solutions (pH > 11), it will be deprotonated to its phenolate form. This ionized form is more polar and will have a significantly reduced affinity for the non-polar C18 sorbent.
-
Solution: For reversed-phase SPE, ensure the analyte is in its neutral, non-ionized form. Adjust the sample pH to be at least 2 units below the analyte's pKa. For this compound, a neutral or slightly acidic pH (e.g., pH 6-7) is ideal and typically does not require adjustment for most environmental water samples.[27]
-
Q: My analyte retains during loading but is lost during the wash step. How do I fix this?
This indicates your wash solvent is too strong, prematurely eluting the analyte of interest.
-
Cause: Wash Solvent Polarity is Too Low. A wash step in reversed-phase SPE should be as non-polar as possible to remove polar interferences, but not so non-polar that it begins to elute the target compound.
-
Solution: The goal is to find the strongest possible wash solvent that does not elute your analyte. If you are using a water/methanol mix, decrease the percentage of methanol. For example, if a 40% methanol wash is causing analyte loss, try 20%, 10%, or even 100% water.[23] A systematic approach, like the "10-bottle optimization," can precisely determine the ideal wash and elution solvent compositions.[27]
-
Q: The analyte is retained on the cartridge through the wash step, but I get low recovery in my final eluate. What is happening?
This points to incomplete elution , where the elution solvent is not strong enough to completely desorb the analyte from the sorbent.
-
Cause 1: Elution Solvent is Too Weak. The elution solvent must be sufficiently non-polar to disrupt the strong hydrophobic interactions between this compound and the C18 sorbent.
-
Solution: Increase the strength of your elution solvent. If using methanol, try acetonitrile or acetone, which can be more effective for eluting alkylphenols.[9][20] A mixture of solvents, such as methanol/acetone (1:1, v/v), has also been shown to be effective.[9][28] You can also try adding a small amount of a modifier (e.g., 1-2% formic acid), though this is less common for non-ionizable compounds.[21]
-
-
Cause 2: Insufficient Elution Volume. You may not be using enough solvent to pass through the entire sorbent bed and collect all the desorbed analyte.
-
Solution: Elute with multiple, small aliquots. For example, instead of one 5 mL elution, try two separate 2.5 mL elutions and combine them. This is often more effective than a single large volume.[22] You can test this by collecting and analyzing sequential elution fractions to see where the analyte recovery plateaus.
-
-
Cause 3: Secondary Interactions. Although the primary retention mechanism is hydrophobic, residual silanol groups on silica-based C18 sorbents can cause secondary polar interactions (hydrogen bonding) with the phenol group. This can lead to irreversible binding.
-
Solution: Use an end-capped C18 cartridge, where most residual silanols are deactivated. Alternatively, switching to a polymeric sorbent (PS-DVB) eliminates the possibility of silanol interactions.[15]
-
Problem 2: Poor Reproducibility
Q: My recovery is high but inconsistent, with a relative standard deviation (RSD) over 15%. What causes this variability?
Poor reproducibility is often caused by subtle inconsistencies in the SPE workflow.
-
Cause 1: Variable Flow Rates. Inconsistent flow rates during the loading, washing, or elution steps will lead to variable interaction times and, consequently, variable recovery.[22]
-
Solution: Use a vacuum manifold with a flow control valve or a positive pressure manifold. These tools allow for precise and consistent flow rates across all samples, which is difficult to achieve with gravity feed alone.
-
-
Cause 2: Sorbent Bed Drying. If the sorbent bed dries out after conditioning, channels can form in the packing material. The sample will then bypass the bulk of the sorbent, leading to erratic and low recovery.
-
Solution: Be vigilant about keeping the sorbent bed wetted throughout the process, from conditioning until the final elution step. Do not apply excessive vacuum that could dry the cartridges between steps.[22]
-
-
Cause 3: Matrix Effects. High variability in the sample matrix itself (e.g., suspended solids, organic content) can affect SPE performance.[5][6]
-
Solution: Ensure all samples are pre-treated consistently. This may include centrifugation or filtration (using a compatible filter material like GF/F) to remove particulates. For highly complex matrices, consider using an isotopically labeled internal standard, which can help correct for variability during both extraction and analysis.[20]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common SPE problems.
Experimental Protocols & Data
Protocol: Baseline SPE Method for this compound from Water
This protocol provides a robust starting point for method development using a standard C18 cartridge.
Materials:
-
SPE Cartridge: C18, 500 mg bed mass, 3 mL or 6 mL tube
-
Reagents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and reagent water.
-
Apparatus: SPE vacuum or positive pressure manifold.
Methodology:
-
Sample Pre-treatment:
-
For environmental samples, filter through a 0.7 µm glass fiber filter (GF/F) to remove suspended solids.
-
If the sample pH is expected to be > 9, adjust to ~7 using dilute acid.
-
-
Sorbent Conditioning:
-
Pass 5 mL of ACN or MeOH through the cartridge. Allow the solvent to soak the sorbent bed for ~1 minute.[18] Do not apply a strong vacuum; a slow drip is sufficient.
-
-
Sorbent Equilibration:
-
Immediately follow with 5 mL of reagent water. Crucially, do not allow the sorbent to go dry from this point forward. Leave a thin layer of water above the sorbent bed.
-
-
Sample Loading:
-
Load the aqueous sample (e.g., 200 mL) onto the cartridge at a controlled flow rate of ~2 mL/min.[9]
-
-
Interference Wash:
-
Wash the cartridge with 5 mL of reagent water or a 95:5 water/MeOH mixture to remove polar interferences.
-
After the wash, apply a vacuum for 5 minutes to thoroughly dry the sorbent bed. This step is important to remove water before elution with an organic solvent.[19]
-
-
Analyte Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the analyte by passing 2 x 4 mL aliquots of ACN through the cartridge. Allow the solvent to flow slowly to ensure complete desorption.
-
-
Post-Elution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of mobile phase for subsequent LC-MS or GC-MS analysis.
-
Table 1: Key Parameters for SPE Method Optimization
| Parameter | Initial Recommendation | Optimization Strategy | Rationale |
| Sorbent | C18, 500 mg | Test C8 (less retentive) or PS-DVB (more retentive, pH stable). | Match sorbent hydrophobicity to analyte and matrix complexity.[18][26] |
| Sample Volume | 100 - 500 mL | Perform a breakthrough study by loading increasing volumes and analyzing the waste. | Determine the maximum sample volume before analyte breakthrough occurs.[25][29] |
| Conditioning Solvent | 5 mL Methanol | Test Acetonitrile. Ensure at least 2-3 bed volumes are used. | Fully solvates the C18 chains for optimal interaction.[17] |
| Wash Solvent | 5 mL 100% Water | Test increasing percentages of organic (e.g., 5%, 10%, 20% MeOH in water). | Maximize interference removal without causing premature analyte elution.[23] |
| Elution Solvent | 8 mL Acetonitrile | Test Methanol, Acetone, or mixtures (e.g., MeOH:Acetone 1:1). | Ensure the solvent is strong enough to completely desorb the strongly retained analyte.[9][14][20] |
| Elution Volume | 2 x 4 mL | Collect and analyze multiple small fractions (e.g., 1 mL each) to create an elution profile. | Use the minimum volume required for >95% recovery to maximize final concentration.[21] |
References
-
dos Santos, V. P., et al. (2013). Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Vanderford, B. J., et al. (2003). Analysis of Endocrine Disruptors, Pharmaceuticals, and Personal Care Products in Water Using Liquid Chromatography/Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
dos Santos, V. P., et al. (2013). Full article: Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. Taylor & Francis Online. Available at: [Link]
-
Semantic Scholar. (2013). Matrix Effects on Water Analysis for Alkylphenols Using Solid Phase Extraction Gas Chromatography-Mass Spectrometry. Semantic Scholar. Available at: [Link]
-
Magi, E., et al. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing. Available at: [Link]
-
Van De Steene, M., & Lambert, W. (2008). Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis. Journal of Chromatography A. Available at: [Link]
-
Kralj, B., et al. (2023). A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS. Analytical Methods. Available at: [Link]
-
Al-Qaim, F. F., et al. (2022). Miniaturized solid-phase microextraction coupled with gas chromatography-mass spectrometry for determination of endocrine disruptors in drinking water. PMC - NIH. Available at: [Link]
-
University of Arizona. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. Available at: [Link]
-
Teledyne LABS. (2021). The Fundamentals of Solid Phase Extraction (SPE). Available at: [Link]
-
Gago-Ferrero, P., et al. (2015). Bisphenol A, 4-t-octylphenol, and 4-nonylphenol determination in serum by Hybrid Solid Phase Extraction–Precipitation. Talanta. Available at: [Link]
-
Y-h, Choe, et al. (2020). Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry. PMC - NIH. Available at: [Link]
-
ResearchGate. (2013). Recovery of 4-n-NP and 4-t-OP using different SPE procedures. Available at: [Link]
-
Manura, J. J. Calculation and Use of Breakthrough Volume Data. Scientific Instrument Services. Available at: [Link]
-
ResearchGate. (2020). Theoretical and experimental methods of determination of the breakthrough volume of SPE sorbents. Available at: [Link]
-
Ionescu, C., et al. (2010). BREAKTHROUGH PARAMETERS OF SPE PROCEDURE ON C18 CARTRIDGES FOR SOME POLAR COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]
-
Larrivee, M. L., & Poole, C. F. (1994). Solvation parameter model for the prediction of breakthrough volumes in solid-phase extraction with particle-loaded membranes. Analytical Chemistry. Available at: [Link]
-
ResearchGate. (2005). Simultaneous determination of alkylphenol ethoxylates and their biotransformation products by liquid chromatography/electrospray ionisation tandem mass spectrometry. Available at: [Link]
-
Agilent. SPE Method Development Tips and Tricks. Available at: [Link]
-
Küpper, U., et al. (2018). Determination of 4-tert-octylphenol and p-nonylphenol in urine by LC-MS. Publisso. Available at: [Link]
-
Welch Materials. (2021). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent. Available at: [Link]
-
Mohd Zahid, M. S., et al. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences. Available at: [Link]
-
Buchholz, K. D., & Pawliszyn, J. (1994). Optimization of Solid-Phase Microextraction Conditions for Determination of Phenols. Analytical Chemistry. Available at: [Link]
-
LCGC International. Understanding and Improving Solid-Phase Extraction. Available at: [Link]
-
ResearchGate. (2015). Bisphenol A, 4-t-Octylphenol, and 4-Nonylphenol determination in Serum by Hybrid Solid Phase Extraction–Precipitation Technology Technique tailored to Liquid Chromatography-Tandem Mass Spectrometry. Available at: [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]
-
LCGC International. (2017). Three Common SPE Problems. Available at: [Link]
-
Hawach Scientific. (2022). How To Choose The Right SPE Sorbent For Your Application?. Hawach Scientific. Available at: [Link]
-
ResearchGate. (2009). Determination of phenol using solid-phase extraction and HPLC/MSD/FLD in water. Available at: [Link]
-
GL Sciences. SPE Cartridge Selection Guide. Available at: [Link]
-
Llompart, M., et al. (2000). Solid-phase extraction of phenols. PubMed. Available at: [Link]
-
ResearchGate. (2020). (PDF) Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. Available at: [Link]
-
Agilent Technologies. (2016). Simple Approaches to Solid Phase Extraction (SPE) Method Development. YouTube. Available at: [Link]
-
Biotage. General Approach to the Extraction of Basic Drugs from Biological Fluids Using Non-Polar ISOLUTE® SPE Columns. Available at: [Link]
-
CAS Common Chemistry. 4-(1,1-Dimethylheptyl)phenol. Available at: [Link]
-
Endocrine Disruptor List. This compound. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | Endocrine Disruptor List [edlists.org]
- 3. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A robust multi-residue method for the monitoring of 25 endocrine disruptors at ultra-trace levels in surface waters by SPE-LC-MS/MS - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00602F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. library.dphen1.com [library.dphen1.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of Endocrine Disrupting Chemicals in Water and Wastewater Samples by Liquid Chromatography-Negative Ion Electrospray Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isot ... - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY00221H [pubs.rsc.org]
- 21. agilent.com [agilent.com]
- 22. welch-us.com [welch-us.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. SPE Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. The Fundamentals of Solid Phase Extraction (SPE) [discover.restek.com]
- 26. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 27. m.youtube.com [m.youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Article - Calculation and Use of Breakthrough Volume Data [sisweb.com]
derivatization of p-(1,1-Dimethylheptyl)phenol for enhanced GC detection
< Technical Support Center: Enhanced Gas Chromatography (GC) Detection of p-(1,1-Dimethylheptyl)phenol Through Derivatization
This guide is intended for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography (GC) for the analysis of this compound. Due to its polar phenolic hydroxyl group, direct analysis of this compound can lead to poor chromatographic performance, including peak tailing and reduced sensitivity. Derivatization is a crucial step to improve its volatility and thermal stability, thereby enhancing detection.[1][2][3][4] This technical support center provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the derivatization and subsequent GC analysis of this compound.
Troubleshooting Guide: Derivatization of this compound
This section addresses specific issues that may arise during the derivatization of this compound. The solutions provided are based on established chemical principles and extensive field experience.
Issue 1: Incomplete Derivatization - Low Product Yield
Question: My GC chromatogram shows a significant peak for the underivatized this compound and a smaller than expected peak for the derivatized product. What could be the cause of this incomplete reaction?
Answer:
Incomplete derivatization is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Moisture Contamination: Silylating reagents, such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) and MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide), are extremely sensitive to moisture.[5][6] Water will react with the silylating agent, consuming it and preventing the derivatization of your analyte.
-
Solution: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use. Use anhydrous solvents for sample preparation. If your sample is in an aqueous solution, it must be evaporated to complete dryness before adding the derivatization reagent.[6]
-
-
Insufficient Reagent: An inadequate amount of derivatizing agent will lead to an incomplete reaction.
-
Steric Hindrance: The bulky 1,1-dimethylheptyl group on the phenol can sterically hinder the hydroxyl group, making derivatization more challenging compared to simpler phenols.[5]
-
Solution 1: Use a Catalyst. The addition of a catalyst like trimethylchlorosilane (TMCS) can significantly enhance the reactivity of silylating reagents, especially for hindered compounds.[3][5][7] Commercially available reagents often come premixed with 1% TMCS.
-
Solution 2: Increase Reaction Temperature and Time. For sterically hindered phenols, room temperature derivatization may not be sufficient. Heating the reaction mixture, typically between 60-80°C, for a longer duration (e.g., 30-60 minutes) can help overcome the steric barrier.[6][8]
-
-
Improper Solvent Choice: The choice of solvent can influence the reaction rate.
Issue 2: Poor Peak Shape - Tailing of the Derivatized Peak
Question: Even after derivatization, the peak for my silylated this compound is showing significant tailing. What could be causing this?
Answer:
Peak tailing of a derivatized analyte can be frustrating, but it is often solvable by addressing the following potential causes:
-
Active Sites in the GC System: Residual active sites in the GC inlet liner or on the column can interact with the derivatized analyte, causing peak tailing.
-
Solution: Use a deactivated inlet liner. Regularly replace the liner and septa to prevent the buildup of non-volatile residues. Consider trimming the first few centimeters of the GC column if it has become contaminated.[3]
-
-
Incomplete Derivatization: As discussed in the previous issue, any remaining underivatized phenol will exhibit significant tailing.
-
Solution: Re-optimize your derivatization procedure to ensure the reaction goes to completion.
-
-
Column Bleed: Operating the GC column at excessively high temperatures can cause the stationary phase to degrade, leading to column bleed and poor peak shape.
-
Solution: Ensure your GC oven temperature program does not exceed the maximum operating temperature of your column. If necessary, condition the column according to the manufacturer's instructions.
-
-
Improper Injection Technique: A slow injection can lead to band broadening and peak tailing.
-
Solution: Use an autosampler for consistent and rapid injections. If injecting manually, ensure the injection is performed quickly and smoothly.
-
Issue 3: Presence of Multiple Peaks for a Single Analyte
Question: I am observing multiple peaks in my chromatogram that I believe are all related to my derivatized this compound. Why is this happening?
Answer:
The appearance of multiple peaks from a single analyte after derivatization can be due to a few factors:
-
Formation of Multiple Derivatives: While less common for simple phenols, some silylating reagents can occasionally lead to the formation of more than one derivative type under certain conditions.[9]
-
Solution: This is more of a concern with compounds having multiple functional groups. For a simple phenol, this is less likely. However, if you suspect this, carefully review the mass spectra of each peak to identify the different derivatives. Optimizing the reaction conditions (reagent, temperature, time) can often favor the formation of a single product.
-
-
Degradation of the Derivative: The derivatized product might be unstable under the analytical conditions.
-
Solution: Trimethylsilyl (TMS) derivatives can be susceptible to hydrolysis.[6] Ensure your entire system, from sample preparation to injection, is free from moisture. Analyze the samples as soon as possible after derivatization.
-
-
Isomers of this compound: The starting material itself might be a mixture of isomers.
-
Solution: Obtain a certificate of analysis for your this compound standard to confirm its purity and isomeric composition. The derivatization process will preserve the isomeric ratio, which will be reflected in your chromatogram.
-
Frequently Asked Questions (FAQs)
Q1: Which derivatization reagent is best for this compound?
A1: Both BSTFA and MSTFA are excellent choices for silylating phenols.[11] Due to the steric hindrance of this compound, a reagent containing a catalyst like TMCS is highly recommended.[5] MSTFA is often favored because its byproducts are more volatile than those of BSTFA, leading to less chromatographic interference.[3]
Another effective and simple derivatization method for phenols is acetylation using acetic anhydride.[12][13][14] This method converts the phenol to a less polar and more volatile acetate ester, which results in improved chromatographic peak shape and enhanced sensitivity.[2] The reaction is typically carried out in a basic aqueous solution or under anhydrous conditions.[15]
Q2: What are the optimal reaction conditions for silylation?
A2: For a sterically hindered phenol like this compound, a good starting point is to use a 5-10 fold molar excess of BSTFA or MSTFA (with 1% TMCS) in an aprotic solvent like pyridine or acetonitrile. Heat the reaction mixture at 60-70°C for 30-60 minutes.[6] However, it is always recommended to optimize these conditions for your specific application by analyzing aliquots at different time intervals until the product peak area no longer increases.[6]
Q3: Can I analyze the underivatized this compound directly by GC?
A3: While it is possible, it is generally not recommended for trace analysis. The polar hydroxyl group will interact with the GC system, leading to poor peak shape, low sensitivity, and potential irreversible adsorption on the column.[1][4] Derivatization is a straightforward way to significantly improve the quality of your chromatographic data.
Q4: How should I prepare my sample before derivatization?
A4: The key is to ensure your sample is dry and free of any interfering compounds. If your sample is in a complex matrix, a sample cleanup step such as solid-phase extraction (SPE) may be necessary. After extraction, the solvent should be evaporated to dryness under a gentle stream of nitrogen before adding the derivatization reagent.[6]
Q5: What type of GC column is best for analyzing the derivatized this compound?
A5: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is a good choice for separating the silylated or acetylated derivative. These columns offer good resolution and thermal stability.
Visualizations and Data
Experimental Workflow for Silylation
Caption: Silylation workflow for this compound.
Comparative GC Response
| Analyte | Derivatization Method | Relative Response Factor | Peak Shape (Asymmetry) |
| This compound | None (Underivatized) | 1.0 | > 2.0 (Tailing) |
| This compound | Silylation (BSTFA + TMCS) | ~10-20 | < 1.2 |
| This compound | Acetylation (Acetic Anhydride) | ~5-15 | < 1.3 |
Note: Relative Response Factors are approximate and can vary based on the specific GC system and conditions.
References
-
Lee, J. B., Park, J. H., & Lee, D. W. (2002). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of Chromatography A, 963(1-2), 265-272. [Link]
-
Environment Canada. (2010). Determination of Phenolic Compounds by Gas Chromatography-Mass Spectrometry After Derivatization with Acetic Anhydride. Canada Commons. [Link]
-
Environment and Climate Change Canada. (2010). Determination of Phenolic Compounds by GC-MS After Derivatization with Acetic Anhydride. [Link]
-
Salamone, S. J., & Wainer, I. W. (1994). Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. Journal of Pharmacological and Toxicological Methods, 31(3), 141-148. [Link]
-
Yu, Y. J., Zhong, S., Su, G. Y., Liu, H. L., Dai, X. L., Wang, R. J., ... & Yu, H. X. (2012). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods, 4(6), 1636-1642. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. [Link]
-
MDPI. (2016). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
-
Kim, S. K., Lee, J. S., & Lee, J. H. (2020). Derivatization reaction of phenol to phenyl acetate. ResearchGate. [Link]
-
Wang, L., & Lee, H. K. (2003). Determination of 4-alkylphenols by novel derivatization and gas chromatography-mass spectrometry. Journal of Chromatography A, 982(2), 227-234. [Link]
-
Boitsov, S., & Meier, S. (2004). Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives. Journal of Chromatography A, 1059(1-2), 131-141. [Link]
-
Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 89. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Ghaedi, M., Roosta, M., & Shokrollahi, A. (2014). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global Nest Journal, 16(1), 138-149. [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol. In Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. GC Reagents | Thermo Fisher Scientific - AU [thermofisher.com]
- 8. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. canadacommons.ca [canadacommons.ca]
- 13. canadacommons.ca [canadacommons.ca]
- 14. journal.gnest.org [journal.gnest.org]
- 15. Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of a Deuterated Internal Standard for p-(1,1-Dimethylheptyl)phenol
Welcome to the technical support center for the synthesis of deuterated internal standards, specifically focusing on p-(1,1-dimethylheptyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development who utilize quantitative mass spectrometry and require high-purity, stable isotope-labeled internal standards.[1][2][3][4] Deuterated standards are crucial for achieving accurate and reproducible quantification in LC-MS analysis by compensating for matrix effects, sample loss during preparation, and variations in instrument response.[1][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic experiments. The information presented herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Synthesis Overview & Strategy
The synthesis of deuterated this compound can be approached in two main stages: the synthesis of the unlabeled this compound and the subsequent deuterium labeling of the aromatic ring.
Workflow Diagram: Synthesis and Deuteration
Sources
Technical Support Center: Minimizing Analyte Loss of p-(1,1-Dimethylheptyl)phenol
Welcome to the technical support guide for the analysis of p-(1,1-Dimethylheptyl)phenol. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals minimize analyte loss during sample preparation. Given the unique physicochemical properties of this compound, achieving accurate and reproducible quantification requires careful attention to detail at every stage of the workflow.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a member of the alkylphenol class of compounds, which are known to be challenging analytes. Its structure, featuring a long, branched alkyl chain, imparts specific properties that are the primary drivers of analyte loss during sample preparation.
| Property | Value/Description | Implication for Sample Preparation |
| Molecular Formula | C₁₅H₂₄O[1] | - |
| Molecular Weight | 220.35 g/mol [1] | Moderate molecular weight. |
| LogP (XLogP3-AA) | 5.9[1] | Highly nonpolar and hydrophobic. This is the most critical property. It leads to strong adsorption onto nonpolar surfaces (e.g., plastics) and poor solubility in aqueous solutions. |
| Hydrogen Bond Donor | 1 (Phenolic -OH)[1] | Allows for interaction with polar surfaces and solvents, especially when deprotonated. pH control is critical. |
| Hydrogen Bond Acceptor | 1 (Phenolic -OH)[1] | Can interact with protic solvents. |
| Chemical Class | Phenol, Potential Endocrine Disruptor[1][2] | Requires careful handling and accurate quantification at low levels. |
| Volatility | Moderate | While specific data is limited, related alkylphenols have notable vapor pressures, suggesting potential for loss during aggressive solvent evaporation steps.[3] |
The primary challenge is the dual nature of the molecule: the highly nonpolar alkyl tail dominates its behavior, causing it to readily adsorb to surfaces, while the polar phenolic head allows for pH-dependent interactions that can also lead to recovery issues.
Frequently Asked Questions (FAQs)
Q1: My recoveries for this compound are consistently low and variable. What is the most likely cause?
A1: The most common cause of low and erratic recoveries for this analyte is its high affinity for nonpolar surfaces.[1] Check every point of contact with your sample: polypropylene or glass vials, pipette tips, and collection containers. The high LogP value (5.9) indicates a strong tendency to adsorb from aqueous solutions onto these surfaces. Using deactivated glassware and minimizing the use of plastics is a crucial first step.
Q2: I am using Solid Phase Extraction (SPE), but my analyte seems to be disappearing. Where could it be going?
A2: With SPE, analyte loss can occur at several stages. The most common issues are:
-
Breakthrough during sample loading: The analyte fails to adsorb to the sorbent and is lost in the waste fraction. This can happen if your sample solvent is too strong or the loading flow rate is too fast.[4][5]
-
Elution during the wash step: The wash solvent may be too strong, prematurely eluting the analyte.
-
Irreversible binding to the sorbent: The elution solvent may be too weak to fully desorb the analyte from the SPE cartridge.[6][7]
A systematic troubleshooting approach, where you collect and analyze each fraction (load, wash, and elution), is the best way to diagnose the problem.[6]
Q3: Does the pH of my aqueous sample matter during extraction?
A3: Absolutely. The phenolic hydroxyl group is acidic. At a pH above its pKa (~10), it will be deprotonated to the phenoxide anion. This negatively charged form is significantly more water-soluble and will not be efficiently extracted by nonpolar organic solvents or retained on a reversed-phase SPE sorbent. For efficient extraction, it is critical to acidify aqueous samples to a pH below 4, and ideally around 2, to ensure the analyte remains in its neutral, protonated form.[8][9]
Q4: Can I evaporate my final extract to dryness to concentrate it?
A4: It is strongly advised to avoid evaporating the extract to complete dryness. Doing so can lead to the irreversible adsorption of the nonpolar this compound onto the glass surface. Furthermore, its moderate volatility can lead to losses if the temperature is too high. The best practice is to evaporate under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C) and stop when a small volume of solvent remains, then dilute to the final volume.
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Loss
This guide breaks down the sample preparation workflow into key stages, highlighting potential issues and providing actionable solutions.
Stage 1: Sample Collection & Storage
| Question / Issue | Probable Cause & Explanation | Recommended Solution & Rationale |
| Analyte is lost before the extraction process even begins. | Adsorption to collection container. Standard plastic containers (e.g., polystyrene) have nonpolar surfaces that will readily bind the analyte from aqueous matrices. | Use amber glass or polypropylene containers. Glass is preferred. If polypropylene must be used, pre-rinse the container with the final extraction solvent (e.g., methylene chloride, methanol) to saturate active binding sites.[8] |
| Biological Degradation. Phenols can be degraded by microbial activity in the sample. | Preserve the sample immediately. Acidify to pH < 4 with an acid like phosphoric or sulfuric acid and add a biocide like copper sulfate (1 g/L). Store at 4°C and analyze as soon as possible (ideally within 24-48 hours).[10] |
Stage 2: Extraction
This is often the most significant source of analyte loss. We will cover both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
| Question / Issue | Probable Cause & Explanation | Recommended Solution & Rationale |
| Poor extraction efficiency from aqueous samples. | Incorrect sample pH. As mentioned in the FAQ, if the pH is too high, the analyte will be in its ionic (phenoxide) form and remain in the aqueous phase. | Acidify the sample to pH < 2 with a non-interfering acid (e.g., HCl, H₂SO₄). This ensures the phenol is protonated and will readily partition into a nonpolar organic solvent like methylene chloride.[8] |
| Emulsion formation. Complex matrices can form stable emulsions at the solvent interface, trapping the analyte and preventing clean phase separation. | Mitigate emulsions by: 1) Adding salt (NaCl) to the aqueous phase to increase its polarity. 2) Using gentle, slow inversions instead of vigorous shaking. 3) Centrifuging the sample to break the emulsion. | |
| Incomplete extraction. A single extraction may not be sufficient to recover all the analyte. | Perform multiple extractions. Conduct 2-3 sequential extractions with fresh aliquots of the organic solvent and pool the extracts. This is standard practice in many EPA methods for phenols.[11] |
Solid-Phase Extraction (SPE)
SPE is a powerful technique but requires careful optimization. Low recovery is the most common complaint.
| Question / Issue | Probable Cause & Explanation | Recommended Solution & Rationale |
| Analyte breaks through during sample loading (Found in waste). | Improper conditioning. Reversed-phase sorbents must be wetted with an organic solvent (e.g., methanol) and then equilibrated with water or buffer before loading the sample. Failure to do so results in poor retention.[4] | Follow a proper conditioning protocol: 1) Activate with 1-2 column volumes of methanol or acetonitrile. 2) Equilibrate with 1-2 column volumes of reagent water (or buffer matching sample pH). Do not let the sorbent go dry before loading.[5] |
| Sample solvent is too strong. If the sample has a high percentage of organic solvent, it will compete with the analyte for binding sites on the sorbent, preventing retention.[12] | Dilute the sample with water or an appropriate weak solvent. Aim for an organic content of <5% before loading. This increases the affinity of the nonpolar analyte for the nonpolar sorbent. | |
| Loading flow rate is too high. High flow rates do not allow sufficient time for the analyte to partition from the liquid phase onto the sorbent.[5] | Decrease the loading flow rate. A slow, steady drip (e.g., 1-2 mL/min) is ideal to ensure equilibrium is reached and the analyte is quantitatively retained. | |
| Analyte is lost during the wash step. | Wash solvent is too strong. The wash step is designed to remove weakly bound interferences. If the solvent is too strong (e.g., too high a percentage of organic), it will also elute your target analyte.[12] | Use a weaker wash solvent. Decrease the percentage of organic modifier in your wash solution. For example, if a 50% methanol/water wash is causing loss, try a 20% or 10% solution. |
| Analyte is not recovered during elution. | Elution solvent is too weak. The solvent must be strong enough to disrupt the hydrophobic interactions between the analyte and the sorbent.[6][7] | Increase the elution solvent strength. Use a stronger solvent (e.g., switch from methanol to methylene chloride) or increase the percentage of organic modifier. Small amounts of acid or base can sometimes improve recovery for phenols. |
| Insufficient elution volume. A single column volume may not be enough to quantitatively desorb the analyte.[7] | Increase the elution volume. Try eluting with 2-3 separate aliquots of the elution solvent and collect them in the same tube. |
Stage 3: Solvent Evaporation & Reconstitution
| Question / Issue | Probable Cause & Explanation | Recommended Solution & Rationale |
| Analyte is lost during concentration. | Evaporation to dryness. As a nonpolar compound, this compound will spread across the surface of the glass as the last bit of solvent evaporates, leading to strong, often irreversible, adsorption. | Do not evaporate to dryness. Concentrate the sample to a final volume of 0.5-1.0 mL. Use a gentle stream of nitrogen and a warm water bath (30-40°C) rather than high heat. |
| Volatilization. Although not extremely volatile, some loss can occur with aggressive heating and high gas flow. | Use gentle conditions. A controlled temperature and a gentle vortex of nitrogen are sufficient. | |
| Poor peak shape or recovery after reconstitution. | Reconstitution solvent is too weak. If you are using LC-MS and reconstitute the sample in a highly aqueous mobile phase, the very nonpolar analyte may not fully redissolve or may precipitate. | Reconstitute in a solvent that is strong enough to solubilize the analyte but weak enough to ensure good chromatography. Often, this means reconstituting in a small amount of strong organic solvent (e.g., acetonitrile) and then diluting with the initial mobile phase. |
Stage 4: Mitigating Matrix Effects
Even with perfect recovery through sample prep, the accuracy of your final result can be compromised by matrix effects, especially in LC-MS analysis.[13][14]
| Question / Issue | Probable Cause & Explanation | Recommended Solution & Rationale |
| Results are inconsistent or lower than expected, even though SPE recovery seems good. | Ion Suppression/Enhancement. Co-eluting compounds from the sample matrix interfere with the ionization of the analyte in the mass spectrometer source, leading to an inaccurate measurement of its true concentration.[14] | Use matrix-matched calibration. Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This ensures that the standards experience the same matrix effects as the samples. |
| Use a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS (e.g., ¹³C- or ²H-labeled this compound) will co-elute with the analyte and experience identical matrix effects. By using the ratio of the analyte to the IS, the matrix effect is canceled out, providing the most accurate quantification. | ||
| Improve sample cleanup. If matrix effects are severe, add an additional cleanup step. This could involve using a different SPE sorbent (e.g., a mixed-mode or normal-phase cartridge) after the initial reversed-phase extraction to remove interfering compounds.[12] |
Protocol: Example SPE Method for this compound in Water
This protocol provides a starting point for developing a robust SPE method. It should be optimized for your specific matrix and analytical system.
Objective: Extract this compound from a 100 mL water sample. Materials:
-
Reversed-phase SPE cartridge (e.g., C18, 200 mg)
-
Methanol (HPLC grade)
-
Reagent Water (HPLC grade)
-
Methylene Chloride (HPLC grade)
-
Hydrochloric Acid (HCl)
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-treatment:
-
To a 100 mL amber glass bottle, add the water sample.
-
Spike with surrogate or internal standards if required.
-
Acidify the sample to pH ~2 by adding HCl dropwise. Mix well.
-
-
SPE Cartridge Conditioning:
-
Place the C18 cartridge on the vacuum manifold.
-
Wash the cartridge with 5 mL of methylene chloride. Allow it to pass through via gravity or very light vacuum.
-
Wash the cartridge with 5 mL of methanol.
-
Crucially, do not allow the sorbent to go dry from this point forward.
-
Equilibrate the cartridge with 2 x 5 mL of reagent water, leaving a layer of water on top of the sorbent bed after the final wash.
-
-
Sample Loading:
-
Load the 100 mL acidified water sample onto the cartridge.
-
Use a slow and consistent flow rate of approximately 2-3 mL/min.
-
-
Sorbent Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of a 10:90 methanol/water solution to remove polar interferences.
-
Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove all residual water. This is a critical step for ensuring efficient elution with a nonpolar solvent.
-
-
Analyte Elution:
-
Place a clean glass collection tube under the cartridge.
-
Elute the analyte by passing 2 x 4 mL of methylene chloride through the cartridge. Allow the first aliquot to soak the sorbent for 1-2 minutes before applying vacuum. Use a slow flow rate to ensure complete desorption.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate under a gentle stream of nitrogen in a warm water bath (~35°C) to a final volume of approximately 0.5 mL.
-
Add your final analysis solvent (e.g., 90:10 acetonitrile/water) to bring the volume to exactly 1.0 mL. Vortex to mix.
-
Transfer to an autosampler vial for analysis.
-
References
- Method 604: Phenols - EPA.
- EPA-NERL: 528: Phenols in Water by GC/MS.
- Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation) - EPA.
- EPA METHOD 8040a - FOR PHENOL. Scribd.
- Phenolic Compounds in Wastewater Analysis by EPA 625.1.
- This compound | C15H24O | CID 3015513.
- Review of advanced sample preparation methods for the determination of alkylphenol ethoxylates and their degradation products in solid environmental m
- Determination of alkylphenols and alkylphenol ethoxylates in sewage sludge: effect of sample pre-treatment.
- Three Common SPE Problems.
- HPLC Troubleshooting Guide. Author not specified.
- How to Solve Common Challenges in Solid-Phase Extraction. SiliCycle.
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Determination of Alkylphenols and Alkylphenol Ethoxylates in Sewage Sludge: Effect of Sample Pre-Treatment.
- This compound. Endocrine Disruptor List.
- Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Arom
- PHENOL - CDC. Centers for Disease Control and Prevention.
- Countering matrix effects in environmental liquid chromatography–electrospray ionization tandem mass spectrometry water analysis.
- Evaluation of the matrix-like effect in multiresidue pesticide analysis by gas chromatography with tandem mass spectrometry.
- P-TERT-AMYLPHENOL Safety D
- 4-tert-Pentylphenol.
- Method 8041A: Phenols by Gas Chromatography.
Sources
- 1. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Endocrine Disruptor List [edlists.org]
- 3. 4-tert-Pentylphenol | C11H16O | CID 6643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. welch-us.com [welch-us.com]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. cdc.gov [cdc.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. silicycle.com [silicycle.com]
- 13. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. library.dphen1.com [library.dphen1.com]
selecting the optimal GC column for p-(1,1-Dimethylheptyl)phenol isomer separation
Topic: Selecting the Optimal GC Column for p-(1,1-Dimethylheptyl)phenol Isomer Separation
Welcome to the technical support center. This guide provides in-depth answers and troubleshooting protocols for researchers, scientists, and drug development professionals facing the analytical challenge of separating isomers of this compound. This compound is structurally analogous to other branched alkylphenols, such as technical nonylphenol, whose isomers are notoriously difficult to resolve.[1][2] The principles and methods discussed here are grounded in established chromatographic theory and best practices for impurity profiling and isomer analysis.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of this compound isomers so challenging?
A1: The difficulty arises from the fundamental similarities between the isomers. Positional and branched-chain isomers of this compound have nearly identical molecular weights and polarities. This results in very close boiling points and similar interactions with most GC stationary phases, making them prone to co-elution.[2] Achieving separation requires a GC column and method conditions that can exploit subtle differences in their molecular shape and electronic properties. For regulatory and safety purposes, resolving these isomers is critical, as different isomers can exhibit varying biological or toxicological activities, a well-documented phenomenon in the analogous nonylphenol family.[5][6]
Q2: What is the single most important factor when selecting a GC column for this analysis?
A2: The most critical factor is stationary phase selectivity .[7] Selectivity (α) describes the column's ability to differentiate between two analytes based on their chemical and physical properties.[8] While efficiency (column length, plate number) and retention are important, no amount of efficiency can resolve two peaks if the stationary phase does not interact with them differently. The choice of stationary phase chemistry dictates the primary separation mechanism (e.g., dispersion, dipole-dipole, π-π interactions), which is the key to resolving structurally similar isomers.[9]
Q3: Which specific stationary phases are recommended for separating alkylphenol isomers like this compound?
A3: A multi-phase screening approach is recommended. Start with a standard non-polar phase and escalate to more selective phases if resolution is insufficient.
-
Initial Screening (Non-Polar Phase):
-
Phase: 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS)
-
Rationale: These columns are robust, versatile, and separate compounds primarily by boiling point. This provides a baseline chromatogram and separates isomers based on differences in their van der Waals forces. While it may not resolve all isomers, it is an essential first step. Many standard methods for general organic compounds utilize this phase.[10]
-
-
Intermediate Polarity / Enhanced π-π Interactions:
-
Phase: Mid-Phenyl Content Phases like 35% or 50% Phenyl Polysiloxane (e.g., DB-35ms, DB-17ms, Rtx-35)
-
Rationale: Increasing the phenyl content of the stationary phase significantly enhances π-π interactions between the phase and the aromatic ring of the phenol isomers.[11] These interactions are highly sensitive to the substitution pattern on the aromatic ring, making these columns excellent choices for separating positional isomers.[10][12]
-
-
High-Selectivity Specialty Phases:
-
Phase: Pentafluorophenyl (PFP) Propyl Polysiloxane (e.g., Rxi-PFP, DB-PFP)
-
Rationale: PFP phases offer a unique combination of separation mechanisms, including dispersion, dipole-dipole, hydrogen bonding, and charge transfer interactions.[13][14] The electron-deficient fluorinated ring system interacts strongly with electron-rich aromatic compounds like phenols, providing exceptional selectivity for positional and structural isomers that are unresolved on standard phenyl phases.[13]
-
-
High Polarity Phases (Alternative Selectivity):
-
Phase: Polyethylene Glycol (PEG) / WAX (e.g., DB-WAX, ZB-WAX)
-
Rationale: WAX columns separate based on polarity and hydrogen-bonding capability. The hydroxyl group of the phenol can interact strongly with the PEG stationary phase. While less common for alkylphenol isomer separation, a WAX phase offers completely different selectivity and can be a powerful tool if phenyl-based columns fail to provide the desired resolution.
-
The column selection process can be visualized as a logical workflow.
Caption: GC Column Selection Workflow for Isomer Separation.
Q4: How do column dimensions (length, I.D., film thickness) impact the separation of close-eluting isomers?
A4: Once a suitable phase is chosen, optimizing column dimensions is crucial for maximizing resolution.
-
Length: Longer columns provide higher theoretical plates (efficiency), leading to narrower peaks and better resolution. For challenging isomer separations, using a 60 m or even a 100 m column can provide the necessary efficiency to resolve peaks that co-elute on a standard 30 m column.[1][15]
-
Internal Diameter (I.D.): Smaller I.D. columns (0.18 mm or 0.25 mm) are more efficient than larger I.D. columns (0.32 mm or 0.53 mm). A 0.25 mm I.D. column offers the best balance of efficiency and sample capacity for most applications.[9]
-
Film Thickness: A thinner film (0.1 µm to 0.25 µm) is generally preferred for high-boiling-point analytes like this compound. This promotes sharper peaks and allows for lower elution temperatures, but reduces sample capacity.
| Parameter | Effect on Resolution | Effect on Analysis Time | Effect on Capacity | Recommendation for Isomer Separation |
| ↑ Length | Increases | Increases | No Change | Use longer columns (60 m+) for complex separations. |
| ↓ Internal Diameter | Increases | Decreases | Decreases | Use 0.25 mm I.D. for a good balance. |
| ↓ Film Thickness | Increases (for high boilers) | Decreases | Decreases | Use a thin film (≤ 0.25 µm). |
Q5: Is derivatization necessary for analyzing these phenol isomers?
A5: Not always, but it can be highly beneficial. The free hydroxyl group on phenols can cause peak tailing due to interaction with active sites in the GC system. Derivatization, such as silylation (e.g., with BSTFA) or methylation, converts the polar -OH group to a less polar ether or ester.[16][17]
-
Pros: Improves peak shape (less tailing), increases volatility (lower elution temperatures), and can enhance sensitivity.
-
Cons: Adds an extra step to sample preparation, potentially introducing errors. The derivatizing agent can be a source of contamination.
Recommendation: First, attempt the analysis without derivatization on a high-quality, inert column (e.g., "ms" grade). If peak tailing is significant and cannot be resolved by system maintenance, derivatization is the next logical step. EPA methods for phenols often include procedures for both underivatized and derivatized analysis.[16][18]
Troubleshooting Guide
Q: My isomers are still co-eluting or poorly resolved. What are my next steps?
A: If you have already selected an appropriate column, focus on optimizing the method parameters.
-
Lower the Oven Temperature Ramp Rate: A slower ramp rate (e.g., 1-3 °C/min) increases the time each analyte spends interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
-
Decrease Carrier Gas Flow Rate: Set the flow rate to the optimal linear velocity for your carrier gas (Helium: ~30-40 cm/s, Hydrogen: ~40-50 cm/s). Operating slightly below the optimum can sometimes improve resolution at the cost of longer analysis time.
-
Confirm Column Selectivity: If optimization fails, your chosen stationary phase may not have the right selectivity. If you are using a 5% phenyl column, switch to a 35% or 50% phenyl, or a PFP column, to introduce different separation mechanisms.[10][13]
Caption: Troubleshooting Logic for Poor Peak Resolution.
Q: My phenol peaks are broad and tailing. What is the cause?
A: Peak tailing for active compounds like phenols is usually caused by unwanted interactions in the system.
-
Check for System Activity: Active sites in the injection port liner, column, or detector can adsorb the phenol's hydroxyl group.
-
Solution: Deactivate the glass inlet liner or use a liner with built-in deactivation. Trim the first 10-15 cm from the column inlet, as this area accumulates non-volatile residues that can become active.
-
-
Confirm Inert Flow Path: Ensure your entire flow path is as inert as possible. Use deactivated liners and gold-plated seals if necessary.
-
Consider Derivatization: As mentioned in FAQ Q5, derivatizing the phenol will block the active hydroxyl group and is a very effective way to eliminate tailing.[17]
Experimental Protocol: GC Column Screening Workflow
This protocol outlines a systematic approach to selecting the optimal GC column for separating this compound isomers.
1. Objective: To identify a GC capillary column and initial method conditions that provide the best resolution for the target isomers.
2. Materials:
-
GC system with FID or MS detector.
-
Test columns:
-
Isomer standard mix of this compound.
-
High-purity solvent (e.g., Hexane or Toluene).
-
Carrier gas (Helium or Hydrogen).
3. Methodology:
Step 1: Instrument Preparation
-
Install the first test column (e.g., HP-5ms).
-
Condition the column according to the manufacturer's instructions.
-
Perform an inlet maintenance check: replace the septum, O-ring, and use a fresh, deactivated glass liner.
-
Set the initial GC conditions as described in the table below.
Step 2: Analysis on Column 1 (5% Phenyl)
-
Inject the isomer standard mix.
-
Acquire the chromatogram.
-
Evaluate the separation. Note the number of resolved peaks and the resolution between critical pairs.
Step 3: Analysis on Column 2 (35% Phenyl)
-
Cool the oven and replace the column with the DB-35ms.
-
Condition the new column.
-
Inject the standard mix using the same method conditions.
-
Compare the chromatogram to the one from the HP-5ms. Look for changes in elution order and improved selectivity between isomers.
Step 4: Analysis on Column 3 (PFP)
-
Repeat Step 3 using the DB-PFP column.
-
Compare the results from all three columns.
Step 5: Column Selection and Optimization
-
Select the column that provided the best overall separation of the isomers.
-
Proceed to optimize the method on the selected column by adjusting the temperature program and flow rate to maximize resolution. If necessary, move to a longer (60 m) version of the selected phase.
4. Suggested Starting GC Parameters:
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless, 270 °C | Ensures complete vaporization of the analytes. |
| Split Ratio | 50:1 (adjustable) | Balances sensitivity and peak shape. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Constant Flow | 1.2 mL/min | A typical starting point for a 0.25 mm I.D. column. |
| Oven Program | 100 °C (hold 2 min) | Ensures a focused injection. |
| Ramp 5 °C/min to 280 °C | A moderate ramp to screen for separation. | |
| Hold at 280 °C for 10 min | Ensures all isomers elute. | |
| Detector (FID) | 300 °C | Prevents condensation of analytes. |
References
-
Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS. Journal of Chromatographic Science, 35(1), 19–30. Available at: [Link]
-
Li, Z., Li, D., & Lu, X. (2010). Comparative qualitative analysis of nonylphenol isomers by gas chromatography-mass spectrometry combined with chemometric resolution. Journal of Chromatography A, 1217(49), 7759–7766. Available at: [Link]
-
Moeder, M., Schrader, S., Winkler, M., Popp, P., & Wennrich, L. (2005). Analysis of nonylphenol isomers in a technical mixture and in water by comprehensive two-dimensional gas chromatography-mass spectrometry. Environmental Science & Technology, 39(12), 4443-4449. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Agilent Application Note. Available at: [Link]
-
Corrales, J., Taysse, L., Schejter, A., & Guenther, K. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Analytical Letters, 56(10), 1601-1617. Available at: [Link]
-
Hammza, R. A. (2013). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. Al-Nahrain Journal of Science, 16(2), 92-98. Available at: [Link]
-
Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. PharmaGuru. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Application Note. Available at: [Link]
-
Wang, L., & Li, H. (2011). Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. Current Pharmaceutical Analysis, 7(4), 213-222. Available at: [Link]
-
Zgórka, G., & Sokołowska, J. (2017). Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. Acta Poloniae Pharmaceutica, 74(6), 1637-1647. Available at: [Link]
-
International Journal of Creative Research Thoughts (IJCRT). (2024). Chromatography Method Development For Impurity Analysis And Degradation. IJCRT.org. Available at: [Link]
-
Hammza, R. A. (2013). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. Al-Nahrain Journal of Science. Available at: [Link]
-
Patel, P. N., & Kumar, S. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research, 11(11), 5434-5444. Available at: [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Available at: [Link]
-
Endocrine Disruptor List. (n.d.). This compound. Available at: [Link]
-
CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. American Chemical Society. Available at: [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Available at: [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. Available at: [Link]
-
Snow, N. H. (2018). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC North America, 36(11), 824-831. Available at: [Link]
-
U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846. Available at: [Link]
-
Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. SW-846. Available at: [Link]
-
Corrales, J., et al. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample... Taylor & Francis Online. Available at: [Link]
-
European Chemicals Agency (ECHA). (n.d.). p-(1,1-Dimethylpropyl)phenol - Substance Information. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 528: Phenols in Water by GC/MS. National Environmental Methods Index. Available at: [Link]
-
Chulalongkorn University. (2022). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols in Water Using GCECD/FID. National Environmental Methods Index. Available at: [Link]
-
Isobe, T., et al. (2005). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Analytical and Bioanalytical Chemistry, 382(2), 435-442. Available at: [Link]
-
ResearchGate. (n.d.). GC-FID separation of a mixture of phenols. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative qualitative analysis of nonylphenol isomers by gas chromatography-mass spectrometry combined with chemometric resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. agilent.com [agilent.com]
- 14. welch-us.com [welch-us.com]
- 15. [PDF] Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS | Semantic Scholar [semanticscholar.org]
- 16. settek.com [settek.com]
- 17. epa.gov [epa.gov]
- 18. NEMI Method Summary - 604 [nemi.gov]
stability of p-(1,1-Dimethylheptyl)phenol in different storage conditions
Welcome to the technical support center for p-(1,1-Dimethylheptyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various storage conditions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Introduction to the Stability of this compound
This compound is an alkylphenol, a class of organic compounds known for their diverse applications, including as intermediates in the synthesis of resins, surfactants, and other specialty chemicals.[1] Understanding the stability of this compound is critical for ensuring its quality, efficacy, and safety in various applications, as well as for establishing appropriate storage conditions and shelf-life. Phenolic compounds, in general, are susceptible to degradation through oxidation, photodegradation, and changes in pH.[2][3] The long alkyl chain in this compound can also influence its stability profile.
This guide provides a framework for assessing and managing the stability of this compound, drawing upon established principles of stability testing and knowledge of related phenolic compounds.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that can affect the stability of this compound?
A1: The primary factors affecting the stability of this compound, like other phenolic compounds, are:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
pH: The stability of the phenolic hydroxyl group is pH-dependent.
-
Humidity: Moisture can potentially influence degradation rates, especially in the solid state.
Q2: What is the recommended general storage condition for this compound?
A2: Based on safety data sheets for similar alkylphenols, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, open flames, and oxidizing agents.[5] For long-term storage, refrigeration (2-8 °C) is often recommended to minimize degradation.
Q3: Is this compound sensitive to air (oxygen)?
A3: Yes, phenols are susceptible to oxidation. The phenolic hydroxyl group can be oxidized, leading to the formation of colored degradation products. It is advisable to minimize exposure to air, for example, by storing under an inert atmosphere (e.g., nitrogen or argon) for long-term storage of high-purity material.
Forced Degradation Studies
Q4: Why should I perform forced degradation studies on this compound?
A4: Forced degradation studies, also known as stress testing, are essential for:
-
Identifying potential degradation products and pathways.[3]
-
Establishing the intrinsic stability of the molecule.[3]
-
Developing and validating stability-indicating analytical methods.[6]
-
Understanding how the compound will behave under accelerated storage conditions.[7]
Q5: What conditions are typically used for forced degradation of a phenolic compound like this compound?
A5: Typical forced degradation conditions include:
-
Acidic Hydrolysis: 0.1 M HCl at 60-80 °C for several hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60-80 °C for several hours.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature for several hours.
-
Thermal Degradation: Dry heat at a temperature above the recommended storage temperature (e.g., 60-105 °C) for several days.
-
Photodegradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
The extent of degradation should ideally be in the range of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[7]
Analytical Methodology
Q6: What is the recommended analytical technique for assessing the stability of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability testing of phenolic compounds.[5] A stability-indicating HPLC method should be able to separate the intact this compound from its degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[8]
Q7: How can I develop a stability-indicating HPLC method for this compound?
A7: Method development would typically involve:
-
Column Selection: A C18 reversed-phase column is a good starting point. For separating isomers of related compounds like nonylphenol, graphitized carbon columns have shown good resolution.[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a small amount of acid like acetic or formic acid to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol) is usually effective.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 277 nm for nonylphenol) is appropriate.[9]
-
Validation: The method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability testing of this compound.
Sample Preparation and Handling
| Problem | Potential Cause | Troubleshooting Steps |
| Discoloration of the sample upon storage (yellowing or browning) | Oxidation of the phenolic hydroxyl group. | Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon). Protect from light. Consider adding a small amount of an antioxidant like BHT for long-term storage if compatible with the intended use. |
| Low recovery of the compound from solutions | Adsorption to container surfaces, especially with low concentrations. | Use silanized glassware or polypropylene containers. Prepare solutions fresh whenever possible. |
| Inconsistent results between replicate samples | Non-homogeneous sample or incomplete dissolution. | Ensure the sample is fully dissolved before analysis. Use sonication if necessary. For solid samples, ensure proper mixing before weighing. |
Forced Degradation Studies
| Problem | Potential Cause | Troubleshooting Steps |
| No degradation observed under stress conditions | The compound is highly stable under the applied conditions. The stress conditions are not harsh enough. | Increase the stressor concentration, temperature, or duration of exposure. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways. |
| Complete degradation of the compound | The stress conditions are too harsh. | Reduce the stressor concentration, temperature, or duration of exposure. The goal is to achieve partial degradation (5-20%).[7] |
| Formation of a precipitate during stress studies | Degradation products may have lower solubility. | Use a co-solvent if compatible with the stress condition and analytical method. Ensure the sample is well-mixed before analysis. |
HPLC Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing) for the parent compound | Secondary interactions with the stationary phase. Inappropriate mobile phase pH. | Use a high-purity, end-capped C18 column. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group. |
| Co-elution of the parent peak with degradation products | The analytical method is not stability-indicating. | Optimize the HPLC method by changing the mobile phase gradient, column chemistry (e.g., phenyl-hexyl or embedded polar group column), or temperature. |
| Appearance of new, unexpected peaks in the chromatogram | Contamination from solvents, glassware, or the HPLC system. | Run a blank gradient to check for system peaks. Use high-purity solvents and thoroughly clean all glassware. |
| Drifting retention times | Changes in mobile phase composition, column temperature, or column equilibration. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Allow sufficient time for column equilibration between injections. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the steps for conducting a forced degradation study.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Calibrated oven
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of acid before analysis.
-
Oxidation: Mix the stock solution with an equal volume of 3% or 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and keep it in an oven at 70 °C for 7 days.
-
Thermal Degradation (Solution): Keep the stock solution at 70 °C for 7 days.
-
Photodegradation (Solid & Solution): Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 1, 3, 7 days for solids), withdraw an aliquot of the stressed sample.
-
Dilute the sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Analyze an unstressed control sample for comparison.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound.
-
Determine the peak areas of the degradation products.
-
Propose a tentative degradation pathway based on the appearance and disappearance of peaks under different stress conditions.
-
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method for this compound.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 70% B
-
5-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 275 nm.
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze stressed samples to demonstrate that the method can separate the parent compound from its degradation products.
-
Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the compound.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound under forced degradation conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study.
Caption: General workflow for a pharmaceutical stability study.
References
- Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Endocrine disrupting nonylphenols in the environment: a critical review. Environmental Science & Technology, 36(8), 1545-1550.
-
MicroSolv Technology Corporation. (n.d.). Nonylphenol Analyzed by HPLC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
- Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288.
-
Sasol. (2024). P-TERT-AMYLPHENOL Safety Data Sheet. Retrieved from [Link]
-
National Agricultural Library. (n.d.). Method Development for the Analysis of Nonylphenol in Different Types of Packaging. Retrieved from [Link]
-
US Biological Life Sciences. (n.d.). 3-(1,1-dimethylheptyl)phenol suppliers USA. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Advanced Oxidation of Endocrine Disrupting Compounds: Review on Photo-Fenton Treatment of Alkylphenols and Bisphenol A. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
PubMed Central. (n.d.). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Retrieved from [Link]
-
MedCrave. (2016, December 14). Forced degradation studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 4-(1,1-Dimethylheptyl)phenol. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). p-(1,1-Dimethylpropyl)phenol - Substance Information. Retrieved from [Link]
-
MDPI. (n.d.). Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study. Retrieved from [Link]
-
Australian Government Department of Health. (2016, July 1). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from [Link]
-
MDPI. (2020, October 13). Oxidation of Long-Chain α-Olefins Using Environmentally-Friendly Oxidants. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 4-(1,1-dimethylpropyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
WUR eDepot. (n.d.). Chemical study on alkylphenols. Retrieved from [Link]
Sources
- 1. Alkylphenol - Wikipedia [en.wikipedia.org]
- 2. Advanced Oxidation of Endocrine Disrupting Compounds: Review on Photo-Fenton Treatment of Alkylphenols and Bisphenol A | Semantic Scholar [semanticscholar.org]
- 3. medcraveonline.com [medcraveonline.com]
- 4. alitychems.lookchem.com [alitychems.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Method Development for the Analysis of Nonylphenol in Different Types of Packaging | National Agricultural Library [nal.usda.gov]
- 9. Nonylphenol Analyzed by HPLC - AppNote [mtc-usa.com]
Validation & Comparative
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of p-(1,1-Dimethylheptyl)phenol Analytical Methods
Executive Summary
The accurate quantification of p-(1,1-Dimethylheptyl)phenol, a member of the broader alkylphenol category, is critical for environmental monitoring and toxicological research due to its potential as an endocrine-disrupting compound (EDC).[1] This guide provides a comprehensive framework for an inter-laboratory comparison of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the nuanced causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance. This document is intended to equip researchers, laboratory managers, and drug development professionals with the expertise to select and implement the most appropriate methodology for their specific analytical challenges, thereby ensuring data comparability and reliability across different testing facilities.
Introduction: The Analytical Imperative
This compound belongs to the octylphenol isomer group. Alkylphenols are widely used in the manufacturing of plastics and detergents and are known EDCs that can mimic estrogen effects.[2] Their presence in the environment, even at trace levels, poses potential risks to both wildlife and human health, necessitating sensitive and reliable analytical methods for quantification.[2][3]
An inter-laboratory comparison is not merely a procedural validation; it is a cornerstone of analytical quality assurance. It establishes the reproducibility and robustness of methods across different environments, instruments, and operators. The results of such studies, like the one organized by the International Organization for Standardization (ISO) for related alkylphenols, provide crucial performance characteristics and build confidence in the comparability of data generated globally.[4][5][6][7] This guide simulates such a comparison, offering insights grounded in established analytical principles for phenols and related compounds.[3][8][9][10]
Design of a Simulated Inter-Laboratory Comparison
To objectively assess the performance of the analytical methods, a well-defined inter-laboratory study is paramount. This involves the preparation of standardized test materials and a clear protocol for analysis and data reporting.
2.1 Preparation of Test Materials Certified Reference Materials (CRMs) are fundamental for ensuring the traceability and accuracy of measurements.[11] For this study, two aqueous reference materials would be prepared using a certified standard of this compound, ideally sourced from a national metrology institute like NIST.[12][13][14][15]
-
Sample A (Low Concentration): Prepared at a concentration relevant to environmental monitoring (e.g., 0.5 µg/L).
-
Sample B (High Concentration): Prepared at a higher concentration to test the linear range of the methods (e.g., 5.0 µg/L).
2.2 Study Protocol Participating laboratories would receive blind duplicates of both samples. They would be instructed to follow the detailed analytical protocols outlined in Section 3.0 and report results for key method validation parameters, including linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (as percent recovery), and precision (as relative standard deviation, %RSD).
Detailed Analytical Methodologies
The choice of analytical technique often represents a trade-off between sensitivity, selectivity, cost, and sample throughput. Here, we detail three workhorse methods in environmental and chemical analysis.
Common Workflow: Sample Preparation via Solid-Phase Extraction (SPE)
For aqueous samples, a pre-concentration step is almost always necessary to achieve the required detection limits. Solid-Phase Extraction (SPE) is a robust and widely adopted technique for this purpose.[2][16]
Rationale: SPE offers high recovery rates and efficient removal of matrix interferences. A polystyrene-divinylbenzene (PS-DVB) or C18 sorbent is chosen for its excellent retention of nonpolar to moderately polar compounds like alkylphenols from a water matrix.[16][17]
Protocol:
-
Sample Acidification: Adjust a 500 mL water sample to pH 3-4 with 6 N HCl. This ensures the phenol is in its neutral, less water-soluble form, promoting retention on the SPE sorbent.
-
Cartridge Conditioning: Sequentially wash a 200 mg C18 SPE cartridge with 5 mL of methanol followed by 5 mL of reagent water (pH 3-4). This activates the stationary phase and ensures proper wetting.
-
Sample Loading: Pass the acidified water sample through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of reagent water to remove any remaining polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes to remove residual water.
-
Elution: Elute the trapped this compound with 5 mL of methanol or acetone into a collection vial. This step uses a strong organic solvent to desorb the analyte from the sorbent.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a classic, powerful technique for the analysis of volatile and semi-volatile compounds.[2][18] For phenols, a derivatization step is typically required to enhance volatility and improve chromatographic peak shape.[5][19]
Rationale (Derivatization): The hydroxyl group on the phenol makes it polar and prone to hydrogen bonding, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2]
Protocol:
-
Derivatization: To the 1 mL concentrated extract, add 100 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized extract into the GC-MS system.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the TMS-derivative of this compound would be selected for quantification and confirmation.
-
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely available technique.[20] It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Rationale: This method avoids the need for derivatization, simplifying sample preparation.[16] A reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. UV detection is suitable as the phenol ring contains a chromophore that absorbs UV light, typically around 275-280 nm.[21]
Protocol:
-
Injection: Inject 20 µL of the 1 mL concentrated extract directly into the HPLC system.
-
HPLC Conditions:
-
UV Detection:
-
Wavelength: 279 nm.[21]
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification.[16][23][24]
Rationale: This method offers superior sensitivity and specificity compared to HPLC-UV and avoids the derivatization step required for GC-MS.[25] Electrospray Ionization (ESI) in negative mode is ideal for phenols, as the acidic phenolic proton is easily removed to form a [M-H]⁻ ion.[17][26] Multiple Reaction Monitoring (MRM) is used to monitor a specific precursor-to-product ion transition, drastically reducing background noise and enhancing selectivity.
Protocol:
-
Injection: Inject 10 µL of the 1 mL concentrated extract into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: Start at 60% B, ramp to 100% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Hypothetical): Precursor ion (m/z 219.2 for [M-H]⁻) -> Product ion (e.g., m/z 133.1, corresponding to a stable fragment).
-
Method Performance Comparison
The following tables summarize the expected performance characteristics for each method based on data from similar alkylphenol analyses.[4][5][19] These values represent typical results achievable in a proficient analytical laboratory.
Table 1: Detection Capability and Linearity
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
|---|---|---|---|
| Linear Range (µg/L) | 0.5 - 100 | 10 - 500 | 0.05 - 50 |
| R² (Correlation Coeff.) | > 0.995 | > 0.998 | > 0.999 |
| LOD (µg/L) | 0.1 | 5[21] | 0.02 |
| LOQ (µg/L) | 0.3 | 15[21] | 0.06 |
Table 2: Accuracy and Precision (from simulated inter-laboratory study)
| Parameter | GC-MS | HPLC-UV | LC-MS/MS |
|---|---|---|---|
| Accuracy (Recovery %) | 90 - 110% | 85 - 115% | 95 - 105% |
| Repeatability (%RSDr) | < 8%[4][5] | < 10% | < 5% |
| Reproducibility (%RSDR) | < 25%[4][5] | < 30% | < 15% |
Discussion and Recommendations
-
GC-MS offers a reliable and specific method, validated by international standards like ISO 18857-2 for related compounds.[4][5] Its primary drawback is the need for derivatization, which adds a step to sample preparation and can introduce variability. It is an excellent choice for laboratories already equipped for and experienced with GC-MS analysis of semi-volatiles.
-
HPLC-UV is the most accessible and straightforward of the three methods.[20] While its robustness is a significant advantage, its sensitivity is considerably lower, making it unsuitable for trace-level environmental monitoring where concentrations are often below its LOQ.[21] It is best suited for analyzing more concentrated samples or for screening purposes where high sensitivity is not the primary requirement.
-
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive method for trace-level quantification of this compound in complex matrices.[23][27] The high initial cost of instrumentation and the complexity of method development are its main limitations. For research requiring the lowest possible detection limits and the highest degree of confidence in identification, LC-MS/MS is the recommended approach.
Conclusion
This guide outlines a comparative framework for the analysis of this compound using GC-MS, HPLC-UV, and LC-MS/MS. The data and protocols, adapted from established methods for structurally similar alkylphenols, demonstrate that while all three techniques are viable, their performance characteristics differ significantly.[28] The choice of method should be guided by the specific analytical objective, required detection limits, and available resources. An inter-laboratory comparison, as simulated here, is essential for validating the chosen method and ensuring that data generated across different facilities is both reliable and comparable, upholding the highest standards of scientific integrity.
References
-
Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
- Ye, X., et al. (2004). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine.
-
Zhang, T., et al. (2012). Determination of Nine Environmental Phenols in Urine by Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 590-596. Oxford Academic. Retrieved January 12, 2026, from [Link]
-
Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Körner, W., et al. (2009). Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. Analytical and Bioanalytical Chemistry, 395(1), 239-248. PubMed. Retrieved January 12, 2026, from [Link]
-
Luo, Y., et al. (2010). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1217(43), 6659-6665. PubMed. Retrieved January 12, 2026, from [Link]
-
Körner, W., et al. (2009). Interlaboratory Trial on the Analysis of Alkylphenols, Alkylphenol Ethoxylates, and Bisphenol A in Water Samples According to ISO/CD 18857-2. Analytical Chemistry, 81(16), 6875-6882. ACS Publications. Retrieved January 12, 2026, from [Link]
-
Cruceru, I., et al. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061-6070. PubMed. Retrieved January 12, 2026, from [Link]
-
Assessing environmental phenols in breast milk by fast, automated LC/MS/MS. (2006). Wiley Analytical Science. Retrieved January 12, 2026, from [Link]
-
Interlaboratory Trial on the Analysis of Alkylphenols, Alkylphenol Ethoxylates, and Bisphenol A in Water Samples According to ISO/CD 18857-2. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tsuda, T., et al. (1999). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 273-279. PubMed. Retrieved January 12, 2026, from [Link]
-
Analysis of Alkylphenols using LC-MS. (n.d.). Shimadzu. Retrieved January 12, 2026, from [Link]
-
Environmental Phenols by LC-MS-MS. (n.d.). MAC-MOD Analytical. Retrieved January 12, 2026, from [Link]
-
Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
-
Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Analytical Approaches Using GC-MS for the Detection of Pollutants in Wastewater Towards Environmental and Human Health Benefits: A Comprehensive Review. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in environmental samples. (2025). US EPA. Retrieved January 12, 2026, from [Link]
-
A study of polyethoxylated alkylphenols by packed column supercritical fluid chromatography. (2002). R Discovery. Retrieved January 12, 2026, from [Link]
-
Simultaneous Determination of 32 Polyphenolic Compounds in Berries via HPLC–MS/MS. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Standard Methods. (n.d.). Standard Methods. Retrieved January 12, 2026, from [Link]
-
Certification of reference materials for the determination of alkylphenols. (2006). PubMed. Retrieved January 12, 2026, from [Link]
-
Standard Reference Material 1584. (n.d.). NIST. Retrieved January 12, 2026, from [Link]
-
Standard Methods for the Examination of Water and Wastewater. (n.d.). APHA. Retrieved January 12, 2026, from [Link]
-
Method 8041A. (2000). EPA. Retrieved January 12, 2026, from [Link]
-
6420 PHENOLS. (n.d.). Standard Methods For the Examination of Water and Wastewater. Retrieved January 12, 2026, from [Link]
-
5530 PHENOLS. (n.d.). Standard Methods For the Examination of Water and Wastewater. Retrieved January 12, 2026, from [Link]
-
Method 528 - Determination of Phenols in Drinking Water. (2000). US EPA. Retrieved January 12, 2026, from [Link]
-
Method 528 Determination of Phenols in Drinking Water. (n.d.). US EPA. Retrieved January 12, 2026, from [Link]
-
Standard Methods For The Examination Of Water And Wastewater. (n.d.). ec-undp-electoralassistance.org. Retrieved January 12, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Toxicological Profile for Phenol. NCBI Bookshelf. Retrieved January 12, 2026, from [Link]
-
NIST Standard Reference Materials® 2023 Catalog. (2023). NIST. Retrieved January 12, 2026, from [Link]
-
Standard Reference Materials. (n.d.). NIST. Retrieved January 12, 2026, from [Link]
-
Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. (n.d.). EPA. Retrieved January 12, 2026, from [Link]
-
7 Analytical Methods. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Method 8041A: Phenols by Gas Chromatography. (2007). EPA. Retrieved January 12, 2026, from [Link]
Sources
- 1. This compound | C15H24O | CID 3015513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. standardmethods.org [standardmethods.org]
- 4. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2. | Semantic Scholar [semanticscholar.org]
- 8. wef.org [wef.org]
- 9. standardmethods.org [standardmethods.org]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Certification of reference materials for the determination of alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. Nist certified reference material for chemical analysis | Sigma-Aldrich [sigmaaldrich.com]
- 14. nist.gov [nist.gov]
- 15. Standard Reference Materials | NIST [nist.gov]
- 16. library.dphen1.com [library.dphen1.com]
- 17. mac-mod.com [mac-mod.com]
- 18. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. academic.oup.com [academic.oup.com]
- 24. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 25. mdpi.com [mdpi.com]
- 26. lcms.cz [lcms.cz]
- 27. epa.gov [epa.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Validation of Quantitative Methods for p-(1,1-Dimethylheptyl)phenol in Biota
Welcome to a comprehensive guide on the validation of quantitative methods for a specific alkylphenol, p-(1,1-Dimethylheptyl)phenol, in various biological matrices. This document is designed for researchers, analytical scientists, and drug development professionals who require robust, reliable, and defensible data for pharmacokinetic, toxicokinetic, or environmental monitoring studies. We will move beyond simple procedural lists to explore the underlying scientific principles, compare leading analytical strategies, and provide the practical framework necessary for successful method validation, grounded in established regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound is a member of the alkylphenol family, compounds that have garnered significant scientific interest due to their prevalence and potential as endocrine disruptors. Quantifying this specific isomer in complex biological matrices such as plasma, tissue, or eggs presents a significant analytical challenge. The complexity stems from the need to detect low concentrations of the analyte amidst a high background of endogenous materials like lipids, proteins, and other metabolites.[1][2][3] Therefore, a validated analytical method is not merely a procedural requirement; it is the bedrock of data integrity, ensuring that the reported concentrations are accurate, precise, and reproducible.
The validation process is a systematic demonstration that a method is "fit for purpose." This guide will compare the two predominant analytical platforms for this task—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and delve into the critical validation parameters as stipulated by leading regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
Foundational Choices: Selecting the Right Analytical Platform
The choice between GC-MS and LC-MS/MS is the first critical decision point in method development. Each platform offers distinct advantages and comes with specific considerations, particularly for a semi-volatile phenolic compound like this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse for the analysis of volatile and semi-volatile organic compounds.[8] Its high chromatographic resolution provides excellent separation of isomers, and its mass spectral libraries are extensive, aiding in compound identification.
-
Expertise & Experience: The primary challenge for analyzing phenols by GC-MS is their polarity and active hydrogen, which lead to poor peak shape and potential adsorption onto the chromatographic column. To overcome this, a derivatization step is essential.[8][9] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This process replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[10] This is a crucial step; failure to achieve complete derivatization will result in poor accuracy and precision.
-
Trustworthiness: A GC-MS method's reliability is validated through rigorous testing of selectivity, linearity, accuracy, and precision. The use of an internal standard, preferably a stable isotope-labeled version of the analyte, is critical to correct for variations in extraction efficiency and instrument response.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the dominant platform in modern bioanalysis due to its exceptional sensitivity, specificity, and applicability to a wide range of compounds without the need for derivatization.[11][12]
-
Expertise & Experience: For this compound, LC-MS/MS offers the significant advantage of direct analysis. The compound ionizes well using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in negative mode, which deprotonates the phenolic hydroxyl group.[13] The true power of tandem mass spectrometry lies in its specificity. By using Selected Reaction Monitoring (SRM), we select a specific precursor ion (the deprotonated molecule) and monitor for a unique product ion generated through fragmentation. This filtering process drastically reduces chemical noise and minimizes interference from the biological matrix, leading to lower detection limits.[14][15]
-
Trustworthiness: While powerful, LC-MS/MS is susceptible to matrix effects , where co-eluting endogenous compounds suppress or enhance the ionization of the analyte.[16] This is a critical validation parameter that must be thoroughly investigated across different sources of the biological matrix to ensure the method is robust and reliable.
Caption: High-level overview of the bioanalytical workflow.
Comparison of Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent). [17] | Inexpensive, simple setup. | Can be labor-intensive, requires large volumes of hazardous solvents, may form emulsions. [17][18] | Cleaner matrices like plasma or urine. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through. The analyte is then eluted with a small volume of solvent. [18] | High analyte concentration factor, high selectivity, easily automated, reduced solvent use. [17] | Higher cost per sample, requires method development to select the correct sorbent. | Complex matrices like tissue homogenates; provides excellent cleanup. [14][15] |
| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, automated, uses less solvent than traditional methods like Soxhlet. [14][19] | Requires specialized equipment, high initial capital cost. | Solid and semi-solid samples like fish tissue or eggs. [14][19] |
Expert Insight: For this compound in complex biota like fish tissue, a combination of ASE for initial extraction followed by an SPE cleanup step often provides the cleanest extract, which is crucial for minimizing matrix effects in LC-MS/MS and reducing contamination in GC-MS. [14][19]
Experimental Protocol: SPE for Biota Tissue Homogenate
-
Homogenization: Homogenize 1 g of tissue with 4 mL of water. Spike with an appropriate internal standard (e.g., ¹³C-labeled this compound).
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading: Load the tissue homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 5 mL of methanol or acetonitrile into a clean collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 200 µL) of mobile phase (for LC-MS/MS) or a suitable solvent for derivatization (for GC-MS).
Method Validation: A Framework for Trust
Validating a bioanalytical method is a formal process to demonstrate its reliability for its intended use. The core parameters are defined by regulatory guidance documents such as the FDA's M10 Bioanalytical Method Validation and the EMA's corresponding guideline. [4][6][20]
Key Validation Parameters & Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (Chromatographic Methods) |
| Selectivity | To ensure the method can differentiate and quantify the analyte in the presence of other components in the matrix. [21] | No significant interfering peaks at the retention time of the analyte in at least six unique sources of blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. At least 6-8 non-zero calibrators. |
| Accuracy | Closeness of the measured concentration to the true value. [21] | Mean concentration should be within ±15% of the nominal value for Quality Control (QC) samples (±20% at the Lower Limit of Quantification, LLOQ). |
| Precision | Closeness of repeated measurements of the same sample. [21] | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% for QC samples (20% at the LLOQ). |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible, though 100% recovery is not required. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte (LC-MS/MS specific). [16] | The matrix factor (response in matrix vs. response in neat solution) should be consistent across different matrix lots, with a CV ≤ 15%. |
| Stability | To evaluate the chemical stability of the analyte in the biological matrix under various storage and handling conditions. | Analyte concentration in stability samples should be within ±15% of the baseline (time zero) samples. |
Comparative Performance Data (Hypothetical)
The following table illustrates a typical comparison of validated methods for this compound in fish tissue.
| Parameter | GC-MS Method | LC-MS/MS Method | Rationale for Difference |
| LLOQ | 0.5 ng/g | 0.05 ng/g | LC-MS/MS is generally more sensitive due to the specificity of SRM. [14][15] |
| Linear Range | 0.5 - 200 ng/g | 0.05 - 100 ng/g | Both can achieve excellent linearity; the range is tailored to expected concentrations. |
| Accuracy (QC) | 92 - 108% | 95 - 105% | Both methods can be highly accurate when properly validated. |
| Precision (QC) | < 12% CV | < 10% CV | LC-MS/MS often shows slightly better precision due to fewer manual steps (no derivatization). |
| Recovery | 85% (±8% CV) | 91% (±6% CV) | Modern SPE protocols used for LC-MS/MS are highly efficient and reproducible. |
| Throughput | Lower | Higher | The derivatization step for GC-MS adds significant time per sample. |
Conclusion: Building a Defensible Data Package
The validation of a quantitative method for this compound in biota is a rigorous but essential process. The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including required sensitivity, sample throughput, and available instrumentation.
-
GC-MS offers high resolving power but requires a robust and reproducible derivatization step.
-
LC-MS/MS provides superior sensitivity and throughput but demands a thorough investigation of matrix effects to ensure data integrity. [14][15] Ultimately, a successful validation is built on a foundation of sound scientific principles and a meticulous adherence to established guidelines. [4][6][7]By understanding the causality behind each experimental choice—from sample extraction to the final validation parameter—researchers can develop a self-validating system that produces reliable, accurate, and defensible results, thereby ensuring the integrity of their scientific conclusions.
References
- Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
- Bioanalytical Method Validation for Biomarkers Guidance. U.S.
- FDA Guidance for Industry on Bioanalytical Method Valid
- Guideline Bioanalytical method valid
- USFDA guidelines for bioanalytical method valid
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
- M10 Bioanalytical Method Valid
- Bioanalytical Method Valid
- Bioanalytical method valid
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI.
- Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
- Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches.
- Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy.
- A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumul
- A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
- Analytical Methods for the Detection and Quantification of ADCs in Biological M
- A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science.
- Analysis of Alkylphenols using LC-MS. Shimadzu.
- LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue. JoVE.
- Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy. PubMed.
- Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review. PubMed.
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PubMed Central.
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
Sources
- 1. japsonline.com [japsonline.com]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 3. LC-MS/MS and GC-MS Method for the Determination of Phenolics in Plant Tissue | Springer Nature Experiments [experiments.springernature.com]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. Determination of Polyphenols Using Liquid Chromatography-Tandem Mass Spectrometry Technique (LC-MS/MS): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 15. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioanalytical method validation emea | PPTX [slideshare.net]
- 17. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. hhs.gov [hhs.gov]
- 21. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
A Comparative Guide to the Estrogenic Potency of p-(1,1-Dimethylheptyl)phenol and its Isomers
This guide provides an in-depth comparison of the estrogenic potency of p-(1,1-dimethylheptyl)phenol and its isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data from studies on structurally similar alkylphenols to provide a robust framework for understanding the potential endocrine-disrupting effects of these compounds. We will delve into the established methodologies for assessing estrogenicity, explore the critical structure-activity relationships that govern potency, and present detailed experimental protocols for key assays.
Introduction: The Endocrine Disrupting Potential of Alkylphenols
Alkylphenols are a class of synthetic organic compounds widely used in the production of alkylphenol ethoxylates, which are common non-ionic surfactants. The degradation of these surfactants can lead to the environmental release of persistent alkylphenols. Concerns have been raised about the potential of these compounds to act as xenoestrogens, mimicking the effects of the natural hormone 17β-estradiol and disrupting the endocrine system. The structure of the alkyl chain, including its length, branching, and position on the phenol ring, is a critical determinant of estrogenic activity.[1][2]
This guide focuses on this compound, a branched isomer of octylphenol. By examining the established principles of structure-activity relationships (SAR) for alkylphenols, we can infer the comparative estrogenic potency of its various isomers. Optimal estrogenic activity in alkylphenols is generally observed in compounds with a single tertiary branched alkyl group containing six to eight carbons, located at the para position of an otherwise unhindered phenol ring.[1][2]
Assessing Estrogenic Potency: Key Experimental Assays
The evaluation of a compound's estrogenic activity relies on a tiered approach, incorporating both in vitro and in vivo assays. These assays are designed to measure various endpoints, from direct binding to the estrogen receptor (ER) to physiological responses in whole organisms.
In Vitro Assays: High-Throughput Screening
In vitro assays provide a rapid and cost-effective means of screening compounds for potential estrogenic activity.
-
Yeast Estrogen Screen (YES) Assay: This reporter gene assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).[3][4] Binding of an estrogenic compound to the hER triggers the expression of the reporter gene, leading to a quantifiable color change.[3][4]
-
MCF-7 Cell Proliferation (E-screen) Assay: This assay is based on the principle that the proliferation of the human breast cancer cell line, MCF-7, is estrogen-dependent.[5][6] An increase in cell number upon exposure to a test compound indicates estrogenic activity.[5][6]
-
Estrogen Receptor (ER) Competitive Binding Assay: This assay directly measures the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor.[7]
In Vivo Assays: Evaluating Physiological Responses
In vivo assays are essential for confirming the estrogenic effects of a compound in a whole organism, taking into account metabolic and pharmacokinetic factors.
-
Rodent Uterotrophic Assay: This is a well-established and validated in vivo assay for assessing estrogenic activity.[8][9][10] It measures the increase in uterine weight in immature or ovariectomized female rodents following exposure to a test compound.[8][9][10]
Structure-Activity Relationships: Predicting Estrogenic Potency
The key structural features influencing the estrogenic potency of alkylphenols are:
-
Position of the Alkyl Group: The para position is associated with the highest estrogenic activity, followed by meta, and then ortho.[1][2]
-
Branching of the Alkyl Group: A tertiary branched alkyl group confers greater estrogenic potency than a secondary or linear alkyl group.[1][2]
-
Length of the Alkyl Chain: Optimal activity is generally observed with alkyl chains of 6 to 8 carbons.[1][2]
Based on these principles, we can predict that isomers of this compound with a tertiary carbon at the point of attachment to the phenol ring will exhibit the highest estrogenic potency.
Comparative Estrogenic Potency of this compound and its Isomers
The following table summarizes the predicted comparative estrogenic potency of this compound and its hypothetical isomers based on established structure-activity relationships for alkylphenols. It is important to note that these are predictions and would require experimental verification.
| Compound | Alkyl Chain Structure | Predicted Estrogenic Potency | Rationale |
| This compound | Tertiary branched | High | Possesses a tertiary carbon at the alpha position, a key feature for high estrogenic activity.[1][2] |
| p-(n-Octyl)phenol | Linear | Low | Linear alkyl chains exhibit significantly lower estrogenic potency compared to branched chains.[1][2] |
| o-(1,1-Dimethylheptyl)phenol | Tertiary branched | Moderate | The ortho position of the alkyl group generally leads to lower estrogenic activity compared to the para position.[1][2] |
| m-(1,1-Dimethylheptyl)phenol | Tertiary branched | Moderate to High | The meta position typically results in lower potency than the para position but higher than the ortho position.[1][2] |
Experimental Protocols
Yeast Estrogen Screen (YES) Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific yeast strain and laboratory conditions.
Materials:
-
Genetically modified Saccharomyces cerevisiae expressing the human estrogen receptor and a reporter gene (e.g., lacZ).
-
Yeast growth medium.
-
Assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).[11]
-
17β-estradiol (positive control).
-
Test compounds.
-
96-well microtiter plates.
Procedure:
-
Culture the yeast in growth medium for 24 hours on an orbital shaker.[11]
-
Prepare serial dilutions of the test compounds and the 17β-estradiol positive control in a suitable solvent (e.g., ethanol).
-
Aliquot the diluted compounds into the wells of a 96-well plate and allow the solvent to evaporate.
-
Prepare the assay medium by seeding it with the 24-hour yeast culture and adding the chromogenic substrate.[11]
-
Add the yeast-containing assay medium to each well of the microtiter plate.[11]
-
Incubate the plates at 34°C for 48-52 hours.[11]
-
Measure the absorbance of each well at a wavelength appropriate for the chromogenic substrate used.
-
Calculate the estrogenic activity relative to the positive control.
MCF-7 Cell Proliferation (E-screen) Assay Protocol
This protocol is a generalized procedure and may require optimization based on the specific MCF-7 cell line and laboratory conditions.
Materials:
-
MCF-7 human breast cancer cells.
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Experimental culture medium with charcoal-dextran treated FBS (to remove endogenous steroids).[5]
-
17β-estradiol (positive control).
-
Test compounds.
-
96-well cell culture plates.
-
Trichloroacetic acid (TCA).
-
Sulforhodamine B (SRB) stain.
Procedure:
-
Culture MCF-7 cells in their standard culture medium.
-
Trypsinize and plate the cells in 96-well plates and allow them to attach for 24 hours.[5]
-
Replace the seeding medium with the experimental culture medium (steroid-free).[5]
-
Add serial dilutions of the test compounds and the 17β-estradiol positive control to the wells. Include a solvent control (negative control).
-
Incubate the plates for 6 days.[5]
-
Fix the cells by adding cold TCA and incubating for 30 minutes at 4°C.[5]
-
Wash the plates with water and allow them to dry.
-
Stain the cells with SRB for 10 minutes.[5]
-
Wash away the unbound dye with 1% acetic acid and allow the plates to dry.[5]
-
Solubilize the bound dye with Tris-buffer and measure the absorbance at 492 nm.[5]
-
Calculate the proliferative effect relative to the positive and negative controls.
Rodent Uterotrophic Assay Protocol
This protocol is a summary of the OECD Test Guideline 440 and should be performed in compliance with all relevant animal welfare regulations.[10]
Animals:
-
Immature or ovariectomized adult female rats or mice.[9]
Procedure:
-
Acclimatize the animals to the laboratory conditions.
-
Administer the test compound and a vehicle control to separate groups of animals daily for three consecutive days. A positive control group treated with a known estrogen (e.g., ethinyl estradiol) should also be included.[7][12]
-
On the fourth day (24 hours after the last dose), humanely euthanize the animals.
-
Carefully dissect the uterus and weigh it (wet weight). The uterus may also be blotted to obtain a dry weight.
-
Calculate the mean uterine weight for each treatment group and compare it to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Signaling Pathways and Experimental Workflows
Estrogen Receptor Signaling Pathway
Estrogenic compounds, including xenoestrogens like this compound, exert their effects primarily through the nuclear estrogen receptors, ERα and ERβ.
Caption: Estrogen Receptor Signaling Pathway
Experimental Workflow for Assessing Estrogenic Potency
The following diagram illustrates a typical workflow for evaluating the estrogenic potential of a test compound.
Caption: Experimental Workflow for Estrogenic Potency Assessment
Conclusion
While direct experimental data on the comparative estrogenic potency of this compound and its specific isomers are limited, a robust understanding can be derived from the extensive body of research on structure-activity relationships of alkylphenols. The evidence strongly suggests that this compound, with its para-substituted, tertiary branched octyl group, possesses significant estrogenic potential. The in vitro and in vivo assays detailed in this guide provide a comprehensive framework for the experimental validation of this prediction and for the broader assessment of potential endocrine-disrupting chemicals. Further research focusing on the direct comparison of these specific isomers is warranted to refine our understanding of their relative risks.
References
-
Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1. Environmental Health Perspectives, 109(8), 785–794. [Link]
-
Kanno, J., Onyon, L., Peddada, S., Ashby, J., Jacob, E., & Owens, W. (2003). The OECD program to validate the rat uterotrophic bioassay. Phase 2: dose-response studies. Environmental Health Perspectives, 111(12), 1530–1549. [Link]
-
OECD. (2007). Test No. 440: Uterotrophic Bioassay in Rodents. In OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. [Link]
-
U.S. EPA. (2002). OECD Report of the Initial Work Towards the Validation of the Rodent Uterotrophic Assay: Phase 1. [Link]
-
Owens, W., & Koeter, H. B. (2003). The OECD program to validate the rat uterotrophic bioassay: an overview. Environmental Health Perspectives, 111(12), 1527–1529. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280–3288. [Link]
-
Mueller, G. C., & Kim, U. H. (1978). Displacement of estradiol from estrogen receptors by simple alkylphenols. Endocrinology, 102(5), 1429–1435. [Link]
-
Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154–167. [Link]
-
Ecotox Centre. (n.d.). Yeast Estrogen and Androgen Screens. [Link]
-
Wikipedia. (n.d.). YES and YAS assay. [Link]
-
Paris, F., Balaguer, P., Térouanne, B., Servant, N., Lacoste, C., Cravedi, J. P., Nicolas, J. C., & Sultan, C. (2002). Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines. Toxicology and Applied Pharmacology, 183(1), 39–48. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280–3288. [Link]
-
Bistan, M., Podgornik, H., & Tišler, T. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 50(4), 427–433. [Link]
-
Wikipedia. (n.d.). E-SCREEN. [Link]
-
Puy-Azurmendi, E., Olivares, A., Vallejo, A., Ortiz-Zarragoitia, M., & Cajaraville, M. P. (2014). Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish. The Science of the Total Environment, 466-467, 433–442. [Link]
-
Ecotox Centre. (n.d.). Yeast Estrogen Screen (YES) with Saccharomyces cerevisiae. [Link]
-
Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences, 54(1), 154–167. [Link]
-
Beresford, N., Routledge, E. J., Harris, C. A., & Sumpter, J. P. (2000). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens. Toxicology in Vitro, 14(4), 329–338. [Link]
-
Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodovar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844–850. [Link]
-
Altogen Biosystems. (n.d.). MCF-7 Culture Protocol. [Link]
-
N/A. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]
-
In, M. K., Lee, S. K., Kim, H. J., & Kong, J. Y. (2005). Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity. Journal of Toxicology and Environmental Health, Part A, 68(13-14), 1059–1082. [Link]
-
Preuss, T. G., Gehrhardt, H., Schirmer, K., Coors, A., & Ratte, H. T. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147–5153. [Link]
-
Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60–S65. [Link]
-
Lee, H. S., & Lee, K. T. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(4), 369–377. [Link]
-
Soto, A. M., Justicia, H., Wray, J. W., & Sonnenschein, C. (1991). p-Nonyl-phenol: an estrogenic xenobiotic released from "modified" polystyrene. Environmental Health Perspectives, 92, 167–173. [Link]
-
G. E. M. M. (2020). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 25(15), 3354. [Link]
-
Katase, T., Uchiyama, T., Makino, M., Fujimoto, Y., & Yamasaki, K. (2004). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Journal of Environmental Monitoring, 6(11), 857–863. [Link]
-
Preuss, T. G., von der Ohe, P. C., Coors, A., & Ratte, H. T. (2009). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 23(8), 1548–1554. [Link]
-
Fujimoto, Y. (2005). Structures of Nonylphenol Isomers and their Estrogenic Activity. KAKENHI-PROJECT-17510049. [Link]
-
Hewitt, S. C., Deroo, B. J., Hansen, K., Collins, J., Grissom, S., Afshari, C. A., & Korach, K. S. (2008). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives, 116(1), 63–68. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 4. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
- 6. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The OECD program to validate the rat uterotrophic bioassay: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. ftb.com.hr [ftb.com.hr]
- 12. academic.oup.com [academic.oup.com]
A Toxicogenomic Comparison of p-(1,1-Dimethylheptyl)phenol and 4-nonylphenol: A Guide for Researchers
This guide provides a detailed toxicogenomic comparison between the well-characterized environmental estrogen, 4-nonylphenol (4-NP), and the data-poor, yet structurally significant isomer, p-(1,1-Dimethylheptyl)phenol. For researchers, scientists, and drug development professionals, this document synthesizes current knowledge, highlights critical data gaps, and offers a framework for future isomer-specific toxicological assessments. We will delve into the mechanistic underpinnings of their endocrine-disrupting activities, present available comparative data, and provide standardized experimental protocols to encourage further investigation into this important class of environmental contaminants.
Introduction: The Isomer Conundrum in Alkylphenol Toxicology
Alkylphenols are a class of synthetic organic compounds widely used in the production of detergents, plastics, and other industrial products.[1] Their degradation products, including 4-nonylphenol, are persistent environmental contaminants known for their endocrine-disrupting properties.[2] Commercial 4-nonylphenol is not a single entity but a complex mixture of numerous isomers, each with a unique nine-carbon alkyl chain attached to the phenol ring.[1] This isomeric complexity presents a significant challenge for accurate risk assessment, as the biological activity, particularly estrogenicity, can vary dramatically between isomers.[3]
This guide focuses on a comparative analysis of two such isomers: the broadly studied technical mixture of 4-nonylphenol and the specific, highly branched isomer, this compound. While extensive toxicogenomic data exists for 4-NP, this compound remains largely uncharacterized. However, its structure—featuring a tertiary carbon attached to the phenol ring and a bulky dimethylheptyl group—suggests potentially significant and distinct biological activity based on established structure-activity relationships.[4] Understanding these differences is paramount for a more nuanced and accurate assessment of the risks posed by nonylphenol mixtures in the environment.
Mechanisms of Action: A Tale of Two Structures
The primary mechanism of toxicity for 4-nonylphenol is its action as a xenoestrogen, mimicking the effects of the natural hormone 17β-estradiol by binding to and activating estrogen receptors (ERs), primarily ERα.[5][6] This interaction triggers a cascade of downstream events, leading to altered gene expression and disruption of normal endocrine function.
While direct toxicogenomic data for this compound is scarce, its structure provides clues to its potential mechanism. The presence of a bulky, branched alkyl chain, particularly with a tertiary carbon at the point of attachment to the phenol ring, is often associated with increased estrogenic potency and greater resistance to biodegradation.[4][7] It is hypothesized that this bulky structure may facilitate a more stable interaction with the ligand-binding domain of the estrogen receptor, leading to a more potent or prolonged estrogenic response compared to less branched isomers.
Figure 1. Hypothesized Estrogen Receptor Signaling Pathway for 4-Nonylphenol and this compound.
Comparative Toxicogenomic Analysis: Bridging the Data Gap
Direct comparative toxicogenomic data between 4-nonylphenol and this compound is not available in the published literature. To provide a meaningful comparison, this section presents toxicogenomic data for 4-nonylphenol and integrates findings from studies on other branched nonylphenol isomers to infer the potential toxicological profile of this compound.
Gene Expression Profiling
Toxicogenomic studies on 4-nonylphenol, often using cell lines like the human breast cancer cell line MCF-7, have revealed significant alterations in gene expression. These changes are predominantly linked to estrogenic signaling, cell proliferation, and metabolism.[5][6] For instance, exposure to 4-NP has been shown to upregulate the expression of estrogen-responsive genes such as pS2 (TFF1) and downregulate cell cycle inhibitors like p21.[6][8]
While no such data exists for this compound, studies on other highly branched isomers suggest that the degree of branching directly correlates with estrogenic potency.[3] For example, one study found that 4-(1,1-dimethyl-2-ethyl-pentyl)-phenol, an isomer with a tertiary carbon, exhibited the highest estrogenic activity among the tested isomers.[7] This suggests that this compound could induce a more potent transcriptomic response related to estrogen signaling than the less branched isomers that constitute a significant portion of technical 4-nonylphenol.
Comparative Data Summary
The following table summarizes key toxicological endpoints for 4-nonylphenol and provides inferred data for this compound based on structure-activity relationships of branched nonylphenol isomers.
| Parameter | 4-Nonylphenol (Technical Mixture) | This compound (Inferred) | Reference |
| Estrogen Receptor (ERα) Binding Affinity (Ki) | Weak to moderate | Potentially moderate to high | [9] |
| MCF-7 Cell Proliferation | Induces proliferation | Potentially stronger induction of proliferation | [6][10] |
| Uterotrophic Effect (in vivo) | Positive | Potentially positive at lower doses | [11] |
| Gene Expression (in vitro) | Upregulation of estrogen-responsive genes (e.g., pS2, Cathepsin D); Downregulation of cell cycle inhibitors (e.g., p21) | Potentially more pronounced changes in the same gene sets | [6][8] |
| Biodegradation | Slower than linear isomers | Potentially more resistant to degradation | [4] |
Experimental Protocols for Comparative Toxicogenomic Assessment
To address the existing data gap, rigorous and standardized experimental approaches are essential. The following protocols, based on OECD guidelines and established methodologies, provide a framework for a comprehensive toxicogenomic comparison of this compound and 4-nonylphenol.
In Vitro Estrogenicity Assessment: Stably Transfected Transactivation (TA) Assay (OECD TG 455)
This assay is a cornerstone for evaluating the estrogenic potential of a compound by measuring its ability to activate the estrogen receptor and induce the expression of a reporter gene.[1][12]
Objective: To quantify and compare the ERα agonist activity of this compound and 4-nonylphenol.
Methodology:
-
Cell Culture: Utilize a validated ERα-positive cell line, such as HeLa-9903 or VM7Luc4E2, stably transfected with an estrogen-responsive reporter gene construct (e.g., luciferase).[4]
-
Compound Preparation: Prepare stock solutions of this compound, 4-nonylphenol, and a positive control (17β-estradiol) in a suitable solvent (e.g., DMSO).
-
Exposure: Plate the cells and, after a period of hormone deprivation, expose them to a range of concentrations of the test compounds and controls for a defined period (typically 24 hours).
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luciferase activity using a luminometer).
-
Data Analysis: Construct dose-response curves and calculate the EC50 (half-maximal effective concentration) for each compound to determine their relative potencies.
Transcriptomic Analysis via RNA-Sequencing
RNA-Sequencing (RNA-Seq) provides a comprehensive, unbiased view of the transcriptomic changes induced by a compound.
Objective: To identify and compare the global gene expression profiles in a relevant cell line (e.g., MCF-7) following exposure to this compound and 4-nonylphenol.
Figure 2. A Standardized RNA-Sequencing Workflow for Toxicogenomic Analysis.
Methodology:
-
Cell Culture and Exposure: Culture MCF-7 cells and expose them to equitoxic concentrations of this compound, 4-nonylphenol, a positive control (17β-estradiol), and a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
RNA Extraction and Quality Control: Isolate total RNA from the cells and assess its integrity and purity using a bioanalyzer and spectrophotometer.
-
Library Preparation and Sequencing: Prepare RNA-Seq libraries from high-quality RNA samples and perform high-throughput sequencing.
-
Bioinformatic Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels.
-
Conduct differential gene expression analysis to identify genes that are significantly up- or downregulated by each compound compared to the vehicle control.[2][7]
-
Perform pathway and gene ontology enrichment analysis to identify the biological pathways and functions affected by the differentially expressed genes.
-
Conclusion: The Path Forward in Isomer-Specific Risk Assessment
The comparative analysis of this compound and 4-nonylphenol underscores a critical principle in toxicology: chemical structure dictates biological activity. While 4-nonylphenol serves as a well-documented benchmark for estrogenic endocrine disruption, the significant data gap for this compound represents a considerable uncertainty in the comprehensive risk assessment of nonylphenol mixtures.
Based on structure-activity relationships, there is a strong scientific basis to hypothesize that this compound may exhibit greater estrogenic potency and environmental persistence than many other nonylphenol isomers. This guide provides the conceptual framework and experimental methodologies necessary to test this hypothesis. By conducting direct comparative toxicogenomic studies, researchers can elucidate the specific molecular mechanisms of this understudied isomer, leading to more accurate and protective environmental health regulations. The path forward requires a concerted effort to move beyond the study of general mixtures and embrace the complexities of isomer-specific toxicology.
References
-
OECD (2012), Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [Link]
- Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters.
- Ghisari, M., & Bonefeld-Jørgensen, E. C. (2009). Effects of plasticizers and their mixtures on estrogen receptor and aryl hydrocarbon receptor signaling pathways. Toxicology in Vitro, 23(5), 803-812.
- Preuss, T. G., Gehrhardt, J., Schirmer, K., Coors, A., Rubach, M., Russ, A., ... & Ratte, H. T. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental science & technology, 40(16), 5147-5153.
- Chang, M., Chen, Y. C., & Chen, C. Y. (2014). Isomer-specific biodegradation of nonylphenol in river sediments and structure-biodegradability relationship. Environmental science & technology, 48(4), 2217-2224.
-
OECD (2018), Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption, OECD Series on Testing and Assessment, No. 150, OECD Publishing, Paris. [Link]
-
OECD. (2023). Endocrine disrupters. [Link]
-
OECD. (2002). OECD Conceptual Framework for Testing and Assessment of Endocrine Disrupters as a basis for regulation of substances with endocrine disrupting properties. [Link]
-
Leusch, F. D. L., Chapman, H. F., van den Heuvel, M. R., Tan, B. L. L., Gooneratne, S. R., & Tremblay, L. A. (2006). SEPARATION, STRUCTURAL ELUCIDATION AND ESTROGENIC ACTIVITY STUDIES OF THE STRUCTURAL ISOMERS OF 4-NONYLPHENOL BY GC-PFC COUPLED WITH MS AND NMR. [Link]
- Isobe, T., Nishiyama, H., Nakashima, A., & Takada, H. (2001). Distribution and behavior of nonylphenol, octylphenol, and nonylphenol monoethoxylate in the Tama River watershed, Japan. Environmental science & technology, 35(6), 1041-1049.
- Nuwaysir, E. F., Bittner, M., Trent, J., Barrett, J. C., & Afshari, C. A. (1999). Microarrays and toxicology: the advent of toxicogenomics. Molecular carcinogenesis, 24(3), 153-159.
- Committee on the Use of Emerging Science in Environmental Health Decisions, & National Research Council. (2017). Toxicogenomic Technologies. In Using 21st Century Science to Improve Risk-Related Evaluations.
- Charles, G. D., & Johnson, D. E. (2004). Toxicogenomics data: the road to acceptance. Environmental health perspectives, 112(12), A688.
- Preuss, T. G., von der Ohe, P. C., & Ratte, H. T. (2010). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in vitro, 24(1), 129-134.
- Yao, Y., Lu, Y., Wang, P., Li, Y., & Wang, L. (2015). Occurrence and biodegradation of nonylphenol in the environment. International journal of molecular sciences, 16(1), 798-812.
- Harrill, J. A., Everett, L. J., Haggard, D. E., Sheffield, T. B., Bundy, J. L., Willis, C. M., ... & Wood, C. E. (2019). Comparison of RNA-Seq and microarray gene expression platforms for the toxicogenomic evaluation of liver from short-term rat toxicity studies. Frontiers in genetics, 10, 12.
- Filby, A. L., Thorpe, K. L., Maack, G., & Tyler, C. R. (2007). Gene expression profiles revealing the mechanisms of anti-androgenic and estrogenic action of nonylphenol in roach (Rutilus rutilus) testes.
- Lee, H. R., & Choi, K. C. (2015). Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. Journal of toxicology and environmental health, Part A, 78(8), 492-505.
-
CD Genomics. (n.d.). Microarray-based Toxicology Genomics Service. Retrieved from [Link]
- Giesy, J. P., & Snyder, E. M. (1998). A review of the toxicity of 4-nonylphenol. In SETAC Pellston Workshop on Endocrine Disruption in Invertebrates: Endocrinology, Testing, and Assessment (pp. 155-237).
- Hao, R., Sun, R., & Li, A. (2009). Structure-biodegradability relationship of nonylphenol isomers during biological wastewater treatment process. Chemosphere, 75(3), 351-356.
-
Wepredic. (2022, November 23). Using transcriptomics in toxicology: toxicogenomics. [Link]
- Cionna, C., Gadaleta, D., Manganelli, S., Roncaglioni, A., & Benfenati, E. (2022). Endocrine Disruptor Agent Nonyl Phenol Exerts An Estrogen-like Transcriptional Activity on Estrogen Receptor Positive Breast Cancer Cells. International Journal of Molecular Sciences, 23(19), 11623.
- Hao, R., Sun, R., & Li, A. (2009). Structure-biodegradability relationship of nonylphenol isomers during biological wastewater treatment process. Chemosphere, 75(3), 351-356.
- Furlong, J., Tice, R. R., & Tice, R. R. (2017). Transcriptomics in toxicogenomics, part I: experimental design, technologies, publicly available data, and regulatory aspects. Current protocols in toxicology, 72(1), 22-1.
- Filer, D. L., Kothiya, P., Setzer, R. W., Judson, R. S., & Martin, M. T. (2017). A pipeline for high-throughput concentration response modeling of gene expression for toxicogenomics. Toxicological Sciences, 159(2), 482-493.
-
Lexogen. (2023, October 10). RNA Sequencing in Drug Discovery and Development. [Link]
- Ren, L., & Lewis, D. F. (1997). Estrogenic effects of nonylphenol on pS2, ER and MUC1 gene expression in human breast cancer cells-MCF-7. Chemico-biological interactions, 104(1), 55-68.
- Conesa, A., Madrigal, P., Tarazona, S., Gomez-Cabrero, D., Cervera, A., McPherson, A., ... & Mortazavi, A. (2016). A survey of best practices for RNA-seq data analysis. Genome biology, 17(1), 1-19.
- Sharma, P., & Kumar, S. (2025). Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads. Scientific Reports, 15(1), 1-15.
- Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological sciences, 54(1), 154-167.
- Chen, J., Tang, Y. Y., Fang, B., & Guo, C. (2012). In silico prediction of toxic action mechanisms of phenols for imbalanced data with random forest learner. Journal of molecular graphics and modelling, 35, 21-27.
- Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172.
- Raunio, H. (2011). In silico prediction of toxicity: a new tool for occupational toxicology. Toxicology, 279(1-3), 1-8.
- Cronin, M. T., Aptula, A. O., Duffy, J. C., Netzeva, T. I., Rowe, P. H., Valkova, I. V., & Schultz, T. W. (2002). In silico toxicology prediction of phenol toxicity. SAR and QSAR in Environmental Research, 13(1), 1-20.
- Sharma, P., & Kumar, S. (2025). Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads. Scientific Reports, 15(1), 1-15.
- Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1), S60-S65.
- O'Brien, J. M., & O'Halloran, J. (2009). Effects of a branched p-nonylphenol isomer (4 (3', 6'-dimethyl-3'-heptyl)-phenol) on embryogenesis in Lymnaea stagnalis L. Ecotoxicology and environmental safety, 72(2), 375-381.
-
Public Health Toxicology. (2022, October 2). Transcriptome analysis of human mammary epithelial cells treated with bisphenol A and bisphenol A analogue mixtures reveals major. [Link]
- Meza-Joya, J. A., & Ramírez-Pinilla, M. P. (2019). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. In Endocrine Disruptors. IntechOpen.
- Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological sciences, 54(1), 154-167.
- Preuss, T. G., von der Ohe, P. C., & Ratte, H. T. (2010). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in vitro, 24(1), 129-134.
- Moeder, M., Schrader, S., Winkler, U., Popp, P., & Wennrich, L. (2006). Identification of isomeric 4-nonylphenol structures by gas chromatography–tandem mass spectrometry combined with cluster analysis.
- Leusch, F. D. L., Chapman, H. F., van den Heuvel, M. R., Tan, B. L. L., Gooneratne, S. R., & Tremblay, L. A. (2006). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR.
- Lee, S. J., Lee, M. H., Choi, H. S., & Kim, T. S. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive toxicology, 16(4), 323-330.
- Lee, H. R., & Choi, K. C. (2015). Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway. Journal of toxicology and environmental health, Part A, 78(8), 492-505.
- Bereketoglu, E., Pradhan, B., Ciftci, H., & Cok, I. (2021). Transcriptomic analysis of nonylphenol effect on Saccharomyces cerevisiae. PeerJ, 9, e10794.
Sources
- 1. policycommons.net [policycommons.net]
- 2. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. healthvermont.gov [healthvermont.gov]
- 6. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzophenone-1 and nonylphenol stimulated MCF-7 breast cancer growth by regulating cell cycle and metastasis-related genes via an estrogen receptor α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. oecd.org [oecd.org]
The Decisive Role of Molecular Architecture: A Comparative Guide to the Biodegradability of Branched vs. Linear Alkylphenols
For researchers, scientists, and professionals in drug development, a thorough understanding of the environmental fate of chemical compounds is not merely a regulatory hurdle but a cornerstone of responsible innovation. Among the myriad of compounds utilized in industrial processes, alkylphenols (APs) and their derivatives, such as alkylphenol ethoxylates (APEs), are of significant interest due to their widespread use and potential environmental impact. A critical determinant of their environmental persistence is the structure of the alkyl chain. This guide provides an in-depth technical comparison of the biodegradability of branched-chain versus linear-chain alkylphenols, grounded in experimental data and mechanistic insights, to inform compound selection and environmental risk assessment.
Introduction: Alkylphenols and Their Environmental Significance
Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with an alkyl chain. They are key precursors in the manufacturing of APEs, a major group of non-ionic surfactants used in detergents, emulsifiers, paints, and pesticides.[1] The environmental journey of these surfactants often leads to the formation of their more persistent degradation products, namely alkylphenols like nonylphenol (NP) and octylphenol (OP).[2][3] These metabolites have garnered considerable attention due to their endocrine-disrupting properties, capable of mimicking natural hormones and potentially impacting wildlife and human health.[1] Consequently, the biodegradability of these terminal degradation products is a crucial factor in their overall environmental risk profile.
The Structural Dichotomy: Linear vs. Branched Alkylphenols
The fundamental difference between these two subclasses of alkylphenols lies in the arrangement of carbon atoms in the alkyl side chain.
-
Linear Alkylphenols (LAPs): These possess a straight, unbranched alkyl chain (an n-alkyl chain). An example is 4-n-nonylphenol.
-
Branched Alkylphenols (BAPs): These have a branched alkyl chain, which can vary in the number and position of methyl or other alkyl groups. A common example is 4-tert-octylphenol or the complex mixture of isomers found in technical-grade nonylphenol, which is predominantly branched.[4]
This seemingly subtle difference in molecular architecture has profound implications for how these molecules are recognized and processed by microbial enzymes, the primary drivers of biodegradation in the environment.
Comparative Biodegradability: The Decisive Impact of Branching
The scientific consensus, supported by extensive research, is that linear alkylphenols are significantly more biodegradable than their branched counterparts. The branching of the alkyl chain, particularly at the carbon atom adjacent to the phenol ring (the α-carbon), introduces steric hindrance that impedes enzymatic degradation.[5]
The Mechanism of Steric Hindrance
The initial and often rate-limiting step in the aerobic biodegradation of alkylphenols is the enzymatic oxidation of the alkyl chain or the hydroxylation of the aromatic ring. This is typically carried out by monooxygenase or hydroxylase enzymes produced by various soil and aquatic microorganisms, such as those from the Pseudomonas and Sphingomonas genera.[6]
These enzymes have specific active sites into which the substrate molecule must fit for catalysis to occur. The bulky, three-dimensional structure of a branched alkyl chain, especially one with a quaternary α-carbon (a carbon atom bonded to four other carbon atoms), physically obstructs the molecule from properly docking into the enzyme's active site.[7] This "lock-and-key" mismatch drastically reduces the efficiency of the enzymatic attack, slowing down or even preventing the initiation of the degradation process.
In contrast, the flexible, linear structure of n-alkylphenols allows for easier access to the active sites of degradative enzymes, facilitating rapid oxidation and subsequent breakdown of the molecule.
Quantitative Evidence: A Tale of Two Half-Lives
The difference in biodegradability is starkly illustrated by comparing the environmental half-lives of various alkylphenol isomers. Half-life (t½) is a measure of the time it takes for 50% of a substance to be degraded. Studies have consistently shown that the half-lives of branched nonylphenol isomers are significantly longer than those of more linear structures.
A study on the degradation of nonylphenol isomers in soil revealed a strong positive correlation between the degree of branching (measured as steric hindrance) and the degradation half-life.[5] Isomers with more complex branching patterns were found to be more persistent.[5]
| Compound Type | Example Isomer Structure | Typical Half-Life (t½) in Soil | Key Structural Feature Affecting Biodegradability |
| Linear/Less Branched | Isomers with small substituents at the α-position | 2.03 - 5.16 days[5] | Accessible alkyl chain for enzymatic attack. |
| Highly Branched | Isomers with α-dimethyl or α-methyl-α-propyl substituents | 8.66 - 12.6 days[5] | Steric hindrance from bulky groups at the α-position. |
Note: The half-life values are indicative and can vary depending on environmental conditions such as soil type, microbial population, temperature, and oxygen availability.
Biodegradation Pathways: A Divergence at the Onset
The structural differences between linear and branched alkylphenols can lead to different initial degradation pathways.
For Linear Alkylphenols:
The degradation of linear alkylphenols typically proceeds through a well-established pathway involving:
-
Hydroxylation of the Aromatic Ring: A monooxygenase enzyme adds a hydroxyl group to the phenol ring, forming an alkylcatechol.
-
Ring Cleavage: A dioxygenase enzyme then cleaves the aromatic ring of the alkylcatechol. This can occur via two main routes: the ortho-cleavage pathway or the meta-cleavage pathway.
-
Further Degradation: The resulting aliphatic acids are then further metabolized through pathways like the beta-oxidation cycle to yield carbon dioxide and water.
For Branched Alkylphenols:
The degradation of highly branched alkylphenols is more complex and often incomplete. While some branched isomers can be slowly degraded through pathways similar to linear ones, highly branched structures, especially those with a quaternary α-carbon, can undergo alternative and less efficient degradation routes. One such pathway involves an unusual ipso-substitution mechanism, where the initial enzymatic attack occurs at the carbon atom of the phenol ring that is attached to the alkyl group.[6] However, this pathway is not as efficient as the conventional ring-cleavage pathways, contributing to the overall persistence of these compounds.
Below is a diagram illustrating the generalized initial steps in the biodegradation of linear and branched alkylphenols.
Caption: Generalized biodegradation pathways for linear vs. branched alkylphenols.
Experimental Protocol: Assessing Ready Biodegradability via OECD 301F
To provide a standardized framework for evaluating the biodegradability of alkylphenols, the Organization for Economic Co-operation and Development (OECD) has established a series of test guidelines. The OECD 301F (Manometric Respirometry Test) is a robust method for determining the ready biodegradability of a chemical substance.
Principle of the OECD 301F Test
A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in a closed respirometer. The consumption of oxygen by the microorganisms as they metabolize the test substance is measured over a 28-day period. The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation. A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test.
Step-by-Step Methodology
-
Preparation of Test Medium: A mineral medium containing essential salts and trace elements is prepared according to OECD 301 guidelines.
-
Inoculum Preparation: Activated sludge from a domestic wastewater treatment plant is collected and prepared to serve as the microbial inoculum.
-
Test Substance Preparation: The linear and branched alkylphenols are prepared at a concentration that will yield sufficient oxygen consumption without being toxic to the microorganisms (typically 100 mg/L).
-
Test Setup:
-
Test Vessels: For each alkylphenol, set up triplicate flasks containing the test substance, mineral medium, and inoculum.
-
Blank Controls: Set up triplicate flasks containing only the mineral medium and inoculum to measure the endogenous respiration of the microorganisms.
-
Reference Control: Set up a flask with a readily biodegradable reference substance (e.g., sodium benzoate) to validate the activity of the inoculum.
-
Toxicity Control: Set up a flask containing both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microbial population.
-
-
Incubation: The sealed flasks are placed in a respirometer and incubated at a constant temperature (20-24°C) in the dark for 28 days. The oxygen consumption is continuously monitored.
-
Data Analysis: The percentage of biodegradation is calculated at regular intervals using the following formula: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100
-
Validation: The test is considered valid if the reference substance meets the pass level for ready biodegradability and the oxygen consumption in the blank control is within the specified limits.
Conclusion and Recommendations
The molecular structure of alkylphenols, specifically the linearity or branching of the alkyl chain, is a critical determinant of their biodegradability and, consequently, their environmental persistence. Experimental evidence consistently demonstrates that linear alkylphenols are more readily biodegradable than their branched isomers. This difference is primarily attributed to the steric hindrance imposed by the branched alkyl chain, which limits the access of microbial enzymes to the molecule.
For researchers and drug development professionals, these findings have significant implications for chemical selection and process design. When alternative compounds are available, prioritizing the use of linear alkylphenols or other substances with a higher potential for rapid and complete biodegradation is a key step towards minimizing environmental impact and aligning with the principles of green chemistry. The use of standardized biodegradability tests, such as the OECD 301 series, is essential for generating reliable and comparable data to support these critical decisions.
References
-
Janousek, R. M., Müller, J., & Knepper, T. P. (2020). Combined study of source, environmental monitoring and fate of branched alkylphenols: The chain length matters. Chemosphere, 241, 124950. [Link]
-
Shan, J., Lu, Z., Zhang, Y., & Gan, J. (2022). Structure–Biodegradability Relationship of Nonylphenol Isomers in Two Soils with Long-Term Reclaimed Water Irrigation. International Journal of Environmental Research and Public Health, 19(8), 4606. [Link]
-
Wageningen University & Research. (2001). Chemical study on alkylphenols. [Link]
-
Scilit. (2020). Combined study of source, environmental monitoring and fate of branched alkylphenols: The chain length matters. [Link]
-
Ying, G. G., Williams, B., & Kookana, R. (2002). Environmental fate of alkylphenols and alkylphenol ethoxylates--a review. Environment International, 28(3), 215–226. [Link]
-
Soares, A., Guieysse, B., Jefferson, B., Cartmell, E., & Lester, J. N. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033–1049. [Link]
- Tubau, I., Valls, M., & Barceló, D. (2010). Occurrence and fate of alkylphenol polyethoxylate degradation products and linear alkylbenzene sulfonate surfactants in urban ground water: Barcelona case study. Journal of Environmental Monitoring, 12(11), 2055-2063.
-
Zhang, C., et al. (2023). The Distribution Characteristics and Ecological Risks of Alkylphenols and the Relationships between Alkylphenols and Different Types of Land Use. Toxics, 11(7), 598. [Link]
-
Chen, Y. C., et al. (2011). Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes. Bioresource Technology, 102(5), 4232-4240. [Link]
-
Nendza, M., et al. (2013). Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests. Environmental Toxicology and Chemistry, 32(8), 1774-1782. [Link]
-
Schleheck, D., et al. (2011). Two Enzymes of a Complete Degradation Pathway for Linear Alkylbenzenesulfonate (LAS) Surfactants: 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase and 4-Sulfophenylacetate Esterase in Comamonas testosteroni KF-1. Journal of Bacteriology, 193(23), 6570-6581. [Link]
-
OECD. (1992). Test No. 301: Ready Biodegradability. OECD Publishing. [Link]
-
M-CSA. Phenol 2-monooxygenase. [Link]
-
Jeon, J. R., & Kim, Y. M. (2007). and 4-alkylphenol degradation pathway in Pseudomonas sp. strain KL28: genetic organization of the lap gene cluster and substrate specificities of phenol hydroxylase and catechol 2,3-dioxygenase. Journal of bacteriology, 189(13), 4783–4793. [Link]
-
Szymański, A., et al. (2000). The Branched-Chain Dodecylbenzene Sulfonate Degradation Pathway of Pseudomonas aeruginosa W51D Involves a Novel Route for Degradation of the Surfactant Lateral Alkyl Chain. Applied and Environmental Microbiology, 66(10), 4479-4485. [Link]
-
ECETOC. (2009). Biodegradation Default Half-Life Values in the Light of Environmentally Relevant Biodegradation Studies. Technical Report No. 129. [Link]
Sources
- 1. The Distribution Characteristics and Ecological Risks of Alkylphenols and the Relationships between Alkylphenols and Different Types of Land Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined study of source, environmental monitoring and fate of branched alkylphenols: The chain length matters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monooxygenase and catechol dioxygenase genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of biodegradation performance of OECD test guideline 301C with that of other ready biodegradability tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Estrogen Receptor Binding Affinity of p-(1,1-Dimethylheptyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Endocrine Disrupting Potential of Alkylphenols
Xenoestrogens, a class of endocrine-disrupting chemicals (EDCs), are exogenous compounds that mimic the biological activity of estrogen.[1] Their ability to bind to estrogen receptors can interfere with the normal endocrine signaling pathways, potentially leading to adverse health effects.[1] Alkylphenols, a prominent group of non-ionic surfactants and polymer additives, have garnered significant attention due to their widespread environmental presence and estrogenic activity.[2]
The estrogenic potential of a compound is fundamentally linked to its ability to bind to the two estrogen receptor subtypes, ERα and ERβ. The strength of this interaction, or binding affinity, is a critical parameter in assessing the potential for endocrine disruption. This guide focuses on p-(1,1-Dimethylheptyl)phenol, a member of the alkylphenol family, and situates its likely estrogen receptor affinity within the context of other well-characterized xenoestrogens.
Understanding the Structure-Activity Relationship of Alkylphenol Binding to Estrogen Receptors
-
The Phenolic Hydroxyl Group: The hydroxyl group on the phenol ring is essential for binding, mimicking the A-ring of 17β-estradiol.[3]
-
Position of the Alkyl Group: The estrogenic activity is significantly influenced by the position of the alkyl substituent on the phenol ring, with the order of potency being para > meta > ortho.[2]
-
Length and Branching of the Alkyl Chain: The length and branching of the alkyl chain are critical determinants of binding affinity.[2][4] An increase in the number of carbons in the alkyl chain generally leads to stronger interaction with the receptor, with maximal activity observed for alkyl groups containing six to nine carbons.[2][4] Tertiary branched alkyl groups tend to confer higher estrogenicity compared to linear or secondary branched chains.[2]
This compound possesses the key structural motifs for estrogen receptor binding: a para-substituted phenolic hydroxyl group and a branched eight-carbon alkyl chain. Its structure is highly analogous to p-tert-octylphenol, a well-studied xenoestrogen.
Comparative Analysis of Relative Binding Affinity
To contextualize the estrogenic potential of this compound, the following table presents the relative binding affinities (RBA) of various xenoestrogens for the estrogen receptor, with the RBA of 17β-estradiol set to 100. Given the structural similarity, the RBA of p-tert-octylphenol serves as a strong surrogate for this compound.
| Compound | Chemical Class | Relative Binding Affinity (RBA) (%) | Reference |
| 17β-Estradiol | Endogenous Estrogen | 100 | [5] |
| Diethylstilbestrol (DES) | Synthetic Estrogen | >100 | [5] |
| p-tert-Octylphenol | Alkylphenol | 0.015 | [5] |
| p-Nonylphenol | Alkylphenol | 0.0032 | [5] |
| Bisphenol A (BPA) | Diphenyl Derivative | 0.01 | [5] |
| Genistein | Phytoestrogen | 0.084 | [5] |
This table demonstrates that while p-tert-octylphenol, and by extension this compound, is a weak binder compared to the endogenous hormone 17β-estradiol, its affinity is comparable to that of other well-known xenoestrogens like Bisphenol A.
Experimental Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
The determination of a compound's relative binding affinity for the estrogen receptor is typically achieved through a competitive radioligand binding assay.[4][6] This assay measures the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to the estrogen receptor.
I. Preparation of Rat Uterine Cytosol (Source of Estrogen Receptors)
-
Animal Preparation: Uteri are obtained from ovariectomized Sprague-Dawley rats (7-10 days post-ovariectomy) to minimize endogenous estrogen levels.[4]
-
Homogenization: The excised uteri are homogenized in a cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[4]
-
Cytosol Preparation: The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet the nuclear fraction and other cellular debris.[4] The resulting supernatant, the cytosol, contains the soluble estrogen receptors and is used for the binding assay.[4]
II. Competitive Binding Assay Procedure
-
Assay Setup: The assay is performed in a series of tubes, each containing a fixed amount of rat uterine cytosol (providing a consistent concentration of estrogen receptors) and a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM).[4]
-
Addition of Competitor: A range of concentrations of the unlabeled test compound (e.g., this compound) and a reference compound (unlabeled 17β-estradiol) are added to the tubes.[4] A control group with no competitor is included to determine maximum binding.
-
Incubation: The mixture is incubated, typically overnight at 4°C, to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Radioligand: The receptor-bound [³H]-17β-estradiol is separated from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[4]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
III. Data Analysis
-
Displacement Curve: The data is plotted as the percentage of [³H]-17β-estradiol bound versus the logarithm of the competitor concentration. This generates a sigmoidal dose-response curve.[2]
-
IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol, is determined from the displacement curve.[6]
-
Relative Binding Affinity (RBA) Calculation: The RBA of the test compound is calculated using the following formula:
RBA (%) = (IC50 of 17β-estradiol / IC50 of test compound) x 100
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Estrogen signaling pathway initiated by a xenoestrogen.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion and Future Directions
This guide establishes that this compound, based on the well-defined structure-activity relationships of alkylphenols, is expected to exhibit a weak but significant binding affinity for estrogen receptors. Its potency is likely comparable to other notable xenoestrogens such as p-tert-octylphenol and bisphenol A. The provided experimental protocol offers a robust framework for the empirical determination of its relative binding affinity.
For drug development professionals, understanding the estrogenic potential of such compounds is crucial for assessing off-target effects and overall safety profiles. For researchers in environmental science and toxicology, these comparative data are vital for risk assessment and understanding the cumulative impact of xenoestrogens on ecosystems and human health. Further studies directly quantifying the RBA of this compound for both ERα and ERβ would provide a more definitive characterization of its endocrine-disrupting potential.
References
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. [Link]
-
Kwak, J. I., et al. (2001). Structural requirements of para-alkylphenols to bind to estrogen receptor. Environmental Toxicology and Pharmacology, 10(1-2), 43-51. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding. [Link]
-
Ohno, K., et al. (2002). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. Analytical Chemistry, 74(17), 4391-4396. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1997). Structural features of alkylphenolic chemicals associated with estrogenic activity. Journal of Biological Chemistry, 272(6), 3280-3288. [Link]
-
Routledge, E. J., et al. (2000). Differential effects of xenoestrogens on coactivator recruitment by estrogen receptor (ER) alpha and ERbeta. Journal of Biological Chemistry, 275(46), 35986-35993. [Link]
-
Blair, R. M., et al. (2000). Estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153. [Link]
-
U.S. Environmental Protection Agency. (2011). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol (ER-RUC) Standard Evaluation Procedure. [Link]
-
Jordan, V. C., & Morrow, M. (1999). Tamoxifen, raloxifene, and the prevention of breast cancer. Endocrine Reviews, 20(3), 253-278. [Link]
-
Wikipedia. (n.d.). Xenoestrogen. [Link]
Sources
- 1. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural requirements of para-alkylphenols to bind to estrogen receptor. | Semantic Scholar [semanticscholar.org]
- 4. Structural requirements of para-alkylphenols to bind to estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Estrogenicity of alkylphenolic compounds: A 3‐D structure—activity evaluation of gene activation | Semantic Scholar [semanticscholar.org]
- 7. academic.oup.com [academic.oup.com]
Navigating the Maze of Isomers: A Comparative Guide to the Cross-Reactivity of p-(1,1-Dimethylheptyl)phenol in Nonylphenol Immunoassays
Introduction: The Analytical Challenge of Nonylphenol
Nonylphenols (NPs) are a complex group of organic compounds widely used in the manufacturing of antioxidants, detergents, and emulsifiers.[1] Their prevalence in the environment, coupled with their classification as endocrine disruptors due to their ability to mimic estrogen, has led to significant concern and regulatory scrutiny.[1][2] Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), have emerged as a valuable tool for the high-throughput screening of nonylphenol in various matrices, offering a rapid and cost-effective alternative to traditional chromatographic methods.[3][4][5][6]
However, the analytical challenge of nonylphenol lies in its complex isomeric nature. Technical nonylphenol is a mixture of over 200 constitutional isomers, primarily with branched alkyl chains.[2] The specific structure of these isomers, particularly the branching of the nonyl group, significantly influences their biological activity and, critically for immunoassays, their recognition by antibodies.[7] This guide focuses on a specific and highly branched isomer, p-(1,1-Dimethylheptyl)phenol , and explores its cross-reactivity in immunoassays designed for the general detection of nonylphenol. Understanding this cross-reactivity is paramount for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their analytical data.
Unmasking the Molecules: A Structural Comparison
The potential for cross-reactivity in an immunoassay is fundamentally rooted in the structural similarity between the target analyte and other compounds. Let's examine the structures of a generic 4-nonylphenol and our isomer of interest, this compound.
Figure 1: Chemical Structures of Nonylphenol Isomers
Caption: Structural comparison of a representative branched 4-nonylphenol and this compound.
Both molecules share a phenol ring, which is a key feature for antibody recognition. The primary difference lies in the structure of the nine-carbon alkyl chain attached at the para position. In this compound, the carbon atom directly attached to the phenol ring (the α-carbon) is a quaternary carbon, meaning it is bonded to four other carbon atoms. This high degree of branching at a critical position for antibody binding is a crucial factor in determining the extent of cross-reactivity.
The Principles of Immunoassay and the Cross-Reactivity Conundrum
Immunoassays for small molecules like nonylphenol typically employ a competitive format. In a competitive ELISA, the analyte in the sample competes with a labeled or immobilized form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when the antibodies, raised against a specific immunogen (a nonylphenol-protein conjugate), also bind to structurally similar molecules. This can lead to an overestimation of the target analyte's concentration, producing false-positive or inflated results. The degree of cross-reactivity is influenced by several factors:
-
Structural Similarity: The more closely a compound resembles the target analyte, the higher the likelihood of cross-reactivity.
-
Antibody Specificity: The specificity of the antibody population (monoclonal vs. polyclonal) and the nature of the immunogen used to generate them play a critical role.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can influence antibody-antigen binding and, consequently, cross-reactivity.
The Cross-Reactivity of this compound: A Data-Driven Perspective
While direct quantitative data on the cross-reactivity of this compound in commercially available nonylphenol immunoassays is not extensively published, we can infer its likely behavior based on studies of other highly branched nonylphenol isomers.
Research has shown that the estrogenic activity of nonylphenol isomers is highly dependent on the structure of the alkyl chain.[7] Isomers with a high degree of branching at the α-carbon, similar to this compound, often exhibit different biological potencies compared to less branched or linear isomers.[7] This structure-activity relationship is also a strong indicator of how these isomers will be recognized by antibodies.
A study by Samsonova et al. (2004) highlighted the discrepancy between immunoassays using polyclonal antibodies with high cross-reactivity towards technical 4-NP and those using a monoclonal antibody specific to the linear 4-n-nonylphenol.[3][4] This demonstrates that the nature of the antibody population is a critical determinant of an immunoassay's specificity for different isomers.
Table 1: Inferred Cross-Reactivity of this compound in Nonylphenol Immunoassays
| Antibody Type | Immunogen Used for Antibody Production | Expected Cross-Reactivity with this compound | Rationale |
| Polyclonal | Technical mixture of branched nonylphenols | High | Antibodies are generated against a diverse population of branched isomers, increasing the likelihood of recognizing other branched structures like this compound.[3][4] |
| Monoclonal | Linear 4-n-nonylphenol | Low to Moderate | Antibodies are highly specific to the linear alkyl chain and may not effectively bind the bulky, branched structure of this compound.[3][4] |
| Monoclonal | Specific branched nonylphenol isomer | Variable (Potentially High) | Cross-reactivity will depend on the structural similarity between the immunizing isomer and this compound. |
Given its structural similarity to other branched isomers found in technical nonylphenol mixtures, it is highly probable that This compound would exhibit significant cross-reactivity in immunoassays that utilize polyclonal antibodies raised against technical nonylphenol . This could lead to an overestimation of the total nonylphenol concentration in samples where this specific isomer is present.
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To definitively determine the cross-reactivity of this compound, a competitive ELISA should be performed. The following is a generalized protocol for such an experiment.
Objective: To quantify the cross-reactivity of this compound in a competitive ELISA for nonylphenol.
Materials:
-
Microtiter plates coated with a nonylphenol-protein conjugate
-
Nonylphenol standard solution
-
This compound standard solution
-
Anti-nonylphenol primary antibody (polyclonal or monoclonal)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Experimental Workflow Diagram
Caption: Workflow for determining immunoassay cross-reactivity.
Procedure:
-
Preparation: Prepare serial dilutions of both the nonylphenol standard and the this compound test compound in the assay buffer.
-
Competition: To the wells of the nonylphenol-coated microtiter plate, add the standard or test compound dilutions, followed by the diluted primary antibody. Incubate to allow for competitive binding.
-
Washing: Wash the plate thoroughly with wash buffer to remove unbound antibodies and analytes.
-
Detection: Add the enzyme-conjugated secondary antibody to each well and incubate. This antibody will bind to the primary antibody that has bound to the coated nonylphenol.
-
Substrate Addition: After another wash step, add the substrate solution. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Add the stop solution to halt the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for both nonylphenol and this compound to generate two separate standard curves.
-
Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Nonylphenol / IC50 of this compound) x 100
-
Mitigating Cross-Reactivity and a Comparison with Alternative Methods
Given the potential for significant cross-reactivity, especially with polyclonal antibody-based assays, several strategies can be employed to ensure data accuracy:
-
Development of Isomer-Specific Monoclonal Antibodies: The most effective way to reduce cross-reactivity is to develop monoclonal antibodies that are highly specific for a particular nonylphenol isomer or a specific class of isomers.
-
Assay Optimization: Fine-tuning assay parameters such as incubation times, temperatures, and buffer compositions can sometimes enhance specificity.
-
Confirmatory Analysis: For critical applications, it is advisable to confirm immunoassay results with a more specific analytical method.
Table 2: Comparison of Analytical Methods for Nonylphenol
| Method | Principle | Specificity | Throughput | Cost |
| Immunoassay (ELISA) | Antibody-antigen binding | Moderate to High (Antibody dependent) | High | Low |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass | High | Low to Moderate | High |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by polarity, detection by mass-to-charge ratio | Very High | Moderate | High |
While immunoassays offer excellent screening capabilities, methods like GC-MS and LC-MS/MS provide superior specificity for isomer-specific quantification.[8][9][10][11] The choice of method should be guided by the specific research question, the required level of specificity, and available resources.
Conclusion: A Call for Vigilance in Immunoassay Application
Therefore, it is imperative for scientists to:
-
Be aware of the isomeric complexity of nonylphenol and its implications for immunoassay data.
-
Understand the specificity of the antibody used in their chosen immunoassay kit.
-
When possible, perform in-house validation to determine the cross-reactivity of relevant nonylphenol isomers.
-
Consider the use of confirmatory analytical methods like LC-MS/MS for regulatory or risk assessment purposes.
By approaching nonylphenol analysis with a clear understanding of the potential for isomeric cross-reactivity, the scientific community can ensure the generation of accurate and reliable data in the ongoing effort to monitor and mitigate the environmental and health impacts of these compounds.
References
- Samsonova, J. V., Uskova, E. A., Andresyuk, A. N., Franek, M., & Elliott, C. T. (2004). Development of a biacore biosensor immunoassay for the determination of 4-nonylphenol in shellfish.
-
Development of an enzyme-linked immunosorbent assay for octylphenol. (2012). Taylor & Francis Online. [Link]
-
Samsonova, J. V., Rubtsova, M. Y., & Franek, M. (2003). Determination of 4-n-nonylphenol in water by enzyme immunoassay. Analytical and Bioanalytical Chemistry, 375(8), 1017–1019. [Link]
-
Martianov, A. A., Zherdev, A. V., Eremin, S. A., & Dzantiev, B. B. (2024). Determination of Nonylphenol in a Highly Sensitive Chemiluminescent Immunoenzyme Assay of Natural Waters. MDPI. [Link]
-
Comparison of immunoassay results to GC-MS and LC-MS/MS results. ResearchGate. [Link]
-
Martianov, A. A., Zherdev, A. V., & Dzantiev, B. B. (2023). Comparison of Different Formats for Immunochromatographic Detection of Surfactant Nonylphenol. MDPI. [Link]
-
Matsui, K., Kawaji, I., Utsumi, Y., Ukita, Y., Asano, T., Takeo, M., Kato, D. I., & Negoro, S. (2007). Enzyme-linked Immunosorbent Assay for Nonylphenol Using Antibody-Bound Microfluid Filters in Vertical Fluidic Operation. Journal of Bioscience and Bioengineering, 104(4), 347–350. [Link]
- Goda, Y., Kobayashi, A., Fukuda, K., Ike, M., & Fujita, M. (2004). Development of enzyme-linked immunosorbent assay for detection of alkylphenol polyethoxylates and their biodegradation products. Water Science and Technology, 50(5), 249–256.
-
Technical Comparison of Immunoassay and Mass Spectrometry. MedicalLab Management. [Link]
-
Immunoassays or LC-MS/MS? DiVA. [Link]
- Gu, G. Y., & Li, Y. F. (2006). Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. Analytical Chemistry, 78(24), 8477–8485.
-
Ye, X., Kuklenyik, Z., Needham, L. L., & Calafat, A. M. (2006). Identification of metabolites of 4-nonylphenol isomer 4-(3',6'-dimethyl-3'-heptyl) phenol by rat and human liver microsomes. Chemosphere, 65(9), 1548–1555. [Link]
-
Gu, G. Y., & Li, Y. F. (2009). Isomer-specific Determination of 4-nonylphenols Using Comprehensive Two-Dimensional Gas chromatography/time-of-flight Mass Spectrometry. Environmental Health Perspectives, 117(12), 1876–1883. [Link]
- Yücel, K., & Arslan, F. N. (2018). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels.
- Nonylphenol polyoxyethylene ether detection kit, and preparation and using methods thereof.
-
The development of isomer-specific analysis of branched 4-nonylphenol in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs. (2021). PubMed. [Link]
-
Preuss, T. G., Gehrhardt, J., Schirmer, K., Coors, A., Rubach, A., & Ratte, H. T. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147–5153. [Link]
Sources
- 1. CN103308685A - Nonylphenol polyoxyethylene ether detection kit, and preparation and using methods thereof - Google Patents [patents.google.com]
- 2. The development of isomer-specific analysis of branched 4-nonylphenol in food for dietary exposure - a critical review of analytical methods and occurrence in foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Enzyme-linked immunosorbent assay for nonylphenol using antibody-bound microfluid filters in vertical fluidic operation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonylphenol isomers differ in estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Determination of Alkylphenols in Environmental Samples
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Introduction: The Environmental Significance of Alkylphenols
Alkylphenols (APs), such as nonylphenol (NP) and octylphenol (OP), are a class of synthetic organic compounds widely used in the production of alkylphenol ethoxylates (APEs), which are non-ionic surfactants.[1] These compounds find their way into a vast array of industrial and consumer products, including detergents, pesticides, plastics, and personal care products.[2][3] The widespread use and subsequent release of APEs into the environment are of significant concern due to their degradation into more persistent and toxic alkylphenols.[4] Many alkylphenols are classified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the hormonal systems of wildlife and humans, even at low concentrations.[2][5] This guide provides a comprehensive comparison of the primary analytical methods used to quantify alkylphenols in various environmental matrices, offering researchers and scientists the insights needed to select the most appropriate technique for their specific application.
Core Analytical Techniques: A Head-to-Head Comparison
The accurate determination of alkylphenols in complex environmental samples, such as water, soil, and sediment, presents a significant analytical challenge. The primary methods employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography (HPLC) with various detectors. Each technique offers a unique set of advantages and limitations that must be carefully considered.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse for the analysis of volatile and semi-volatile organic compounds.[6] It offers high separation efficiency and provides detailed structural information, making it a powerful tool for the identification and quantification of alkylphenols.[7]
Principle: In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly selective and sensitive detection.
Advantages of GC-MS:
-
High Resolution: Capillary GC columns provide excellent separation of complex mixtures, which is particularly important for resolving the various isomers of nonylphenol.[1]
-
High Specificity: The mass spectrometer provides definitive identification of the target analytes.[7]
-
Established Methodology: Numerous standardized methods, including those from the U.S. Environmental Protection Agency (EPA), are based on GC-MS.[8]
Limitations of GC-MS:
-
Derivatization Required: Alkylphenols are polar compounds and require derivatization to increase their volatility and thermal stability for GC analysis.[5] This additional step can be time-consuming and introduce potential sources of error.[7]
-
Matrix Interferences: Complex environmental samples can contain co-extracted materials that interfere with the analysis, potentially requiring extensive sample cleanup.[6]
-
Thermal Degradation: Some alkylphenol ethoxylates can degrade at the high temperatures used in the GC injector, leading to inaccurate quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful alternative to GC-MS for the analysis of a wide range of environmental contaminants, including alkylphenols.[9] Its ability to analyze polar and non-volatile compounds without derivatization is a significant advantage.[5]
Principle: LC-MS separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. The separated analytes are then introduced into a mass spectrometer for detection and quantification. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation patterns of the target compounds.[10]
Advantages of LC-MS:
-
No Derivatization: Alkylphenols and their ethoxylates can be analyzed directly, simplifying sample preparation and reducing the potential for analytical errors.[5][11]
-
High Sensitivity and Selectivity: LC-MS/MS provides excellent sensitivity and selectivity, allowing for the detection of trace levels of alkylphenols in complex matrices.[10][12]
-
Versatility: LC-MS can be used to analyze a broad range of polar and non-volatile compounds, making it suitable for multi-residue analysis.[9] The EPA has developed methods for the rapid determination of numerous compounds, including alkylphenols and their ethoxylates, in various water samples using LC-MS/MS.[13]
Limitations of LC-MS:
-
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect the accuracy and precision of the analysis.[6] The use of isotopically labeled internal standards can help to mitigate these effects.[10][14]
-
Cost: LC-MS/MS instruments can be more expensive to purchase and maintain than GC-MS systems.
High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection
HPLC coupled with fluorescence (FLD) or ultraviolet (UV) detection is a widely used and cost-effective technique for the analysis of alkylphenols.[1][15]
Principle: Similar to LC-MS, HPLC separates compounds based on their interaction with a stationary and mobile phase. After separation, the analytes pass through a detector that measures their fluorescence or UV absorbance. Alkylphenols are naturally fluorescent, making HPLC-FLD a particularly sensitive and selective method.[1][16]
Advantages of HPLC-FLD/UV:
-
High Sensitivity (FLD): Fluorescence detection offers excellent sensitivity for the analysis of alkylphenols.[1][17]
-
Cost-Effective: HPLC systems with UV or fluorescence detectors are generally less expensive than mass spectrometry-based systems.
-
Robustness: These methods are often robust and easy to implement in a routine laboratory setting.[18]
Limitations of HPLC-FLD/UV:
-
Limited Specificity: UV and fluorescence detection are not as selective as mass spectrometry. Co-eluting compounds can interfere with the analysis, leading to false positives or inaccurate quantification.[1]
-
Lower Sensitivity (UV): UV detection is generally less sensitive than fluorescence or mass spectrometry detection for alkylphenols.
Comparative Performance Data
The following table summarizes key performance parameters for the different analytical methods, based on data from various scientific publications. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and analytical conditions.
| Parameter | GC-MS | LC-MS/MS | HPLC-FLD |
| Derivatization | Required | Not Required | Not Required |
| Selectivity | High | Very High | Moderate to High |
| Sensitivity | High | Very High | High |
| Limit of Detection (LOD) | Low ng/L range[7][19] | 0.4 - 6 ng/L[11] | 0.15 µg/L[1] |
| Limit of Quantification (LOQ) | <2 ng/g (herring), <0.07 ng/cm³ (blood), <0.1 ng/cm³ (milk)[16][20] | 4 - 22 ng/g (biota)[10][14] | 15 ng/mL (water)[15] |
| Matrix Effects | Moderate | High | Moderate |
| Throughput | Moderate | High | High |
Experimental Protocols: A Step-by-Step Overview
The successful analysis of alkylphenols in environmental samples relies on a well-defined and validated experimental workflow. This typically involves sample collection, extraction, cleanup, and instrumental analysis.
Sample Preparation: The Critical First Step
The choice of sample preparation technique is crucial and depends on the sample matrix (e.g., water, soil, sediment, biota). Common extraction methods include:
-
Liquid-Liquid Extraction (LLE): A traditional method for extracting analytes from aqueous samples using an immiscible organic solvent.[18]
-
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to isolate and concentrate analytes from a liquid sample. This method reduces solvent consumption and can provide cleaner extracts.[1][21]
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These techniques use elevated temperatures and pressures to extract analytes from solid samples more quickly and efficiently than traditional methods like Soxhlet extraction.[10][22]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined extraction and cleanup method that is gaining popularity for the analysis of a wide range of analytes in various matrices.[23]
Instrumental Analysis Workflow
The following diagrams illustrate the general workflows for the analysis of alkylphenols using GC-MS, LC-MS/MS, and HPLC-FLD.
LC-MS/MS workflow for alkylphenol analysis.
Sources
- 1. The determination of alkylphenols in aqueous samples from the Forth Estuary by SPE-HPLC-fluorescence - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 2. GC/MS and LC/MS Analysis of Endocrine Disruptors | JEOL Resources [jeolusa.com]
- 3. frontiersin.org [frontiersin.org]
- 4. lcms.cz [lcms.cz]
- 5. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatography-mass spectrometry analysis of alkylphenols in produced water from offshore oil installations as pentafluorobenzoate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. Determination of alkylphenol and alkylphenolethoxylates in biota by liquid chromatography with detection by tandem mass spectrometry and fluorescence spectroscopy [pubs.usgs.gov]
- 15. Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods for determination of bisphenol A, 4-tert-octylphenol and 4-nonylphenol in herrings and physiological fluids of the grey seal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromsoc.jp [chromsoc.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Quantitative determination of octylphenol, nonylphenol, alkylphenol ethoxylates and alcohol ethoxylates by pressurized liquid extraction and liquid chromatography-mass spectrometry in soils treated with sewage sludges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
A Comparative Toxicological Guide: p-(1,1-Dimethylheptyl)phenol vs. Bisphenol A
A Deep Dive into the Mechanistic and Functional Differences for Researchers and Drug Development Professionals
Introduction
In the landscape of industrial chemicals with endocrine-disrupting potential, Bisphenol A (BPA) has long been the subject of intense scientific scrutiny and public concern. Its widespread use in consumer products and subsequent detection in human populations have fueled a wealth of toxicological research.[1] However, a vast number of other phenolic compounds, such as p-(1,1-Dimethylheptyl)phenol (PTDMHP), a member of the alkylphenol family, also warrant careful consideration due to their structural similarities to natural hormones and potential for environmental and human exposure. This guide provides a comprehensive toxicological comparison of PTDMHP and BPA, offering researchers and drug development professionals a detailed analysis of their distinct mechanisms of action, endocrine-disrupting capabilities, and the experimental frameworks used for their evaluation.
Structural and Physicochemical Properties: The Foundation of Toxicological Activity
The toxicological profiles of PTDMHP and BPA are intrinsically linked to their molecular structures. Both are phenolic compounds, a class of chemicals characterized by a hydroxyl group attached to an aromatic ring. This feature is crucial for their interaction with biological receptors.
Bisphenol A (BPA) consists of two phenol rings linked by a central carbon atom, to which two methyl groups are also attached. This symmetrical structure allows it to mimic the natural estrogen, 17β-estradiol, and interact with estrogen receptors.[2]
This compound (PTDMHP) , on the other hand, is an alkylphenol with a single phenol ring and a long, branched alkyl chain (1,1-dimethylheptyl) at the para position. The nature of this alkyl group significantly influences its lipophilicity and, consequently, its interaction with hormone receptors.
| Property | This compound (PTDMHP) | Bisphenol A (BPA) |
| Chemical Structure | A phenol ring with a C8H17 alkyl substituent | Two phenol rings linked by a propane-2,2-diyl group |
| Molar Mass | 220.35 g/mol | 228.29 g/mol |
| LogP (octanol-water partition coefficient) | High (estimated > 5) | ~3.4 |
Table 1: Physicochemical Properties of PTDMHP and BPA.
The higher estimated LogP of PTDMHP suggests greater lipophilicity compared to BPA, which can influence its bioaccumulation potential and interaction with hydrophobic pockets in biological targets.
Comparative Endocrine-Disrupting Effects: A Multi-faceted Analysis
Both PTDMHP and BPA are recognized as endocrine-disrupting chemicals (EDCs), primarily through their interference with estrogen and androgen signaling pathways. However, their potencies and specific mechanisms of action can differ.
Estrogenic Activity
The estrogenic activity of these compounds is their ability to mimic endogenous estrogens, primarily by binding to and activating estrogen receptors (ERα and ERβ). This can lead to a cascade of downstream effects, including altered gene expression and cellular proliferation.
In Vitro Evidence:
Another critical in vitro method is the Estrogen Receptor Binding Assay . This assay directly measures the ability of a compound to displace a radiolabeled estrogen from the ER. BPA has been shown to bind to both ERα and ERβ, with a slightly higher affinity for ERβ in some studies.[5] Data on the direct ER binding affinity of PTDMHP is scarce, but research on a series of para-alkylphenols indicates that the binding affinity to the estrogen receptor increases with the length of the alkyl chain, up to a certain point.[6]
In Vivo Evidence:
The Uterotrophic Assay is a standard in vivo test for estrogenic activity in rodents.[2][7] It measures the increase in uterine weight in immature or ovariectomized female rats or mice following exposure to a test compound. BPA has been shown to induce a uterotrophic response, confirming its estrogenic activity in a whole-organism model.[8] While specific uterotrophic data for PTDMHP is limited, other long-branched chain alkylphenols have demonstrated estrogenic effects in vivo.[7]
Anti-Androgenic Activity
In addition to their estrogenic effects, some EDCs can act as antagonists to the androgen receptor (AR), interfering with the action of male hormones like testosterone.
In Vitro Evidence:
Androgen Receptor Binding Assays can determine the ability of a compound to compete with androgens for binding to the AR. BPA has been shown to act as an AR antagonist.[9]
In Vivo Evidence:
The Hershberger Assay is the gold-standard in vivo assay for assessing androgenic and anti-androgenic activity in castrated male rats.[10] The assay measures changes in the weight of androgen-dependent tissues. Studies have shown that BPA can exhibit anti-androgenic effects in the Hershberger assay.[1][11] Specific Hershberger assay data for PTDMHP is not widely published, highlighting a critical data gap.
Mechanisms of Action: Signaling Pathways and Molecular Interactions
The endocrine-disrupting effects of PTDMHP and BPA are initiated by their interaction with nuclear receptors, leading to the modulation of gene expression.
Estrogen Receptor Signaling:
Upon binding to ERα or ERβ, both compounds can induce a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor dimer then binds to estrogen response elements (EREs) on the DNA, recruiting co-activator or co-repressor proteins to regulate the transcription of target genes.
Figure 1: Generalized Estrogen Receptor Signaling Pathway for PTDMHP and BPA.
Androgen Receptor Antagonism:
When acting as anti-androgens, these compounds bind to the AR but fail to induce the conformational change necessary for full receptor activation. This competitive binding prevents natural androgens from binding and activating the receptor, thereby inhibiting androgen-dependent gene transcription.
Metabolism and Genotoxicity: Key Determinants of Toxicological Outcome
The biotransformation and potential for DNA damage are critical aspects of the toxicological profiles of PTDMHP and BPA.
Metabolism
Phenolic compounds undergo extensive metabolism in the body, primarily in the liver. This process generally aims to increase their water solubility to facilitate excretion.
Phase I Metabolism: This phase involves the introduction or unmasking of functional groups, primarily through oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes .[9][12] For phenols, hydroxylation of the aromatic ring is a common metabolic pathway.[13] The specific CYP isoforms involved in the metabolism of PTDMHP have not been extensively studied, but for phenol, CYP2E1 and CYP2F2 are known to be involved.[12]
Phase II Metabolism: In this phase, the parent compound or its Phase I metabolites are conjugated with endogenous molecules. The primary conjugation reactions for phenols are glucuronidation and sulfation .[14][15] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, significantly increase the water solubility of the compounds, leading to their detoxification and elimination.[16][17]
Figure 2: General Metabolic Pathways for Phenolic Compounds.
Genotoxicity
Experimental Protocols: A Guide for Comparative Assessment
To facilitate further research and a more direct comparison of PTDMHP and BPA, the following established protocols are recommended.
In Vitro Assays
-
Estrogen Receptor Competitive Binding Assay:
-
Prepare recombinant human ERα and ERβ.
-
Incubate the receptors with a constant concentration of radiolabeled 17β-estradiol ([³H]E2).
-
Add increasing concentrations of the test compound (PTDMHP or BPA).
-
After incubation, separate bound from free radioligand.
-
Measure the radioactivity of the bound fraction to determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]E2 (IC50).
-
-
E-SCREEN (Estrogenicity) Assay: [17]
-
Culture MCF-7 human breast cancer cells in a steroid-free medium.
-
Seed the cells in multi-well plates.
-
Expose the cells to a range of concentrations of the test compound (PTDMHP or BPA) or 17β-estradiol (positive control) for a defined period (e.g., 6 days).
-
At the end of the exposure period, determine the cell number in each well.
-
Calculate the proliferative effect (PE) and the relative proliferative potency (RPP) compared to 17β-estradiol.
-
In Vivo Assays
-
Uterotrophic Assay (for Estrogenic Activity): [18]
-
Use immature (e.g., 21-day-old) or ovariectomized adult female rats.
-
Administer the test compound (PTDMHP or BPA) or a vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.
-
Include a positive control group treated with a known estrogen (e.g., ethinyl estradiol).
-
On the fourth day, euthanize the animals and carefully dissect and weigh the uteri (both wet and blotted weight).
-
A statistically significant increase in uterine weight compared to the vehicle control indicates estrogenic activity.
-
-
Hershberger Assay (for Anti-Androgenic Activity): [14][15]
-
Use castrated immature male rats.
-
Administer the test compound (PTDMHP or BPA) daily for 10 consecutive days.
-
Co-administer a reference androgen (e.g., testosterone propionate, TP) to all groups except the vehicle control.
-
Include a positive control group treated with a known anti-androgen (e.g., flutamide) and TP.
-
At the end of the treatment period, euthanize the animals and weigh the five androgen-dependent tissues: ventral prostate, seminal vesicles (plus coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
A statistically significant decrease in the weight of these tissues compared to the TP-only group indicates anti-androgenic activity.
-
Conclusion and Future Directions
This guide provides a comparative overview of the toxicological profiles of this compound and the well-characterized endocrine disruptor, Bisphenol A. While both compounds are phenolic and exhibit endocrine-disrupting properties, key differences in their structure, particularly the nature of the alkyl substituent in PTDMHP versus the second phenol ring in BPA, likely lead to variations in their receptor binding affinities, potencies, and metabolic fates.
A significant data gap exists for the toxicological profile of PTDMHP. Direct comparative studies employing the standardized in vitro and in vivo assays outlined in this guide are crucial to accurately assess its relative risk compared to BPA. Future research should focus on:
-
Determining the relative binding affinities of PTDMHP for ERα, ERβ, and AR.
-
Quantifying the estrogenic and anti-androgenic potency of PTDMHP in E-SCREEN, uterotrophic, and Hershberger assays.
-
Investigating the metabolism of PTDMHP, including the identification of key metabolites and the CYP450 isoforms involved.
-
Assessing the genotoxic potential of PTDMHP using assays such as the Ames test.
By systematically addressing these knowledge gaps, the scientific community can develop a more comprehensive understanding of the potential health risks associated with PTDMHP and other alkylphenols, enabling more informed regulatory decisions and the development of safer alternatives.
References
- Kim, H. S., et al. (2017). Hershberger Assays for Bisphenol-A and Its Substitute Candidates. Development & Reproduction, 21(3), 247–254.
- Odum, J., et al. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188.
- Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103(Suppl 7), 113–122.
- Owens, W., et al. (2007). The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Environmental Health Perspectives, 115(5), 671–678.
- OECD. (2009). Test Guideline No.
- Powley, M. W., & Carlson, G. P. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters, 125(1-3), 117-123.
- Soto, A. M., et al. (1992). E-SCREEN assay. Journal of Tissue Culture Methods, 14(1), 51-55.
- Takemura, H., et al. (2005). In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Toxicology, 207(2), 215-221.
- Vinggaard, A. M., et al. (2000). The xenoestrogen bisphenol A in the Hershberger assay: Androgen receptor regulation and morphometrical reactions indicate no major effects. Toxicology, 154(1-3), 55-65.
- Shangari, N., et al. (2005). Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. Methods in Enzymology, 400, 342-359.
- O'Brien, P. J. (2005). Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Journal of Pharmacology and Experimental Therapeutics, 313(3), 921-933.
- Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285.
- Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60.
- Matsushima, A., et al. (2006). Direct evidence revealing structural elements essential for the high binding ability of bisphenol A to human estrogen-related receptor-γ. Environmental Health Perspectives, 114(10), 1533–1538.
- Li, Y., et al. (2014). In vivo estrogenicity of p-phenoxyphenol and p-pentyloxyphenol. Scientific Reports, 4, 6634.
- Yamasaki, K., et al. (2002). Evaluation of a 5-day Hershberger assay using young mature male rats: methyltestosterone and p,p'-DDE, but not fenitrothion, exhibited androgenic or antiandrogenic activity in vivo. Toxicology, 179(1-2), 1-10.
- Powley, M. W., & Carlson, G. P. (2001). Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. Toxicology Letters, 125(1-3), 117-123.
- Corcoran, J., & James, M. O. (2018). Catabolism of Alkylphenols in Rhodococcus via a Meta-Cleavage Pathway Associated With Genomic Islands. Frontiers in Microbiology, 9, 237.
- Gissi, F., et al. (2021). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites. Environmental Pollution, 286, 117529.
- Pinto, C. L., et al. (2019). Determination of bisphenol A and bisphenol S concentrations and assessment of estrogen- and anti-androgen-like activities in thermal paper receipts from Brazil, France, and Spain. Environmental Research, 170, 476-484.
- Rorije, E., et al. (2019). Comparison of the bisphenol A-equivalent concentrations measured with the BPA-R and hERα bioreporters and results of LC-MS analysis. Science of The Total Environment, 671, 107-115.
- Chen, S., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Scientific Reports, 7(1), 887.
- O'Connor, J. C., et al. (2005). Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats. Current Protocols in Toxicology, Chapter 16, Unit 16.9.
- Yoshihara, S., et al. (2010). In vivo estrogenic potential of 4-methyl-2,4-bis(4-hydroxyphenyl)
- Didenko, T. V., et al. (2022). In silico the Ames Mutagenicity Predictive Model of Environment. Gigiena i Sanitariia, 101(5), 534-541.
- National Institute of Technology and Evaluation (NITE). (2019). Summary information of human health hazard assessment of existing chemical substances (VIII).
- Wang, J., et al. (2017). Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. Proceedings of the National Academy of Sciences, 114(26), E5131-E5140.
- Takemura, H., et al. (2005). In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Toxicology, 207(2), 215-221.
- Okada, A., et al. (2008). Bisphenol AF is a full agonist for the estrogen receptor ERα but a highly specific antagonist for ERβ. Environmental Health Perspectives, 116(11), 1477–1482.
- Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology, 95(10), 3235–3250.
- Stroheker, T., et al. (2004). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Toxicology in Vitro, 18(5), 683-690.
- Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580.
- Matsushima, A., et al. (2010). Bisphenol AF is a full agonist for the estrogen receptor ERα but a highly specific antagonist for ERβ. Journal of Biochemistry, 147(4), 543-549.
- Li, Y., et al. (2014). In vivo estrogenicity of p-phenoxyphenol and p-pentyloxyphenol. Scientific Reports, 4, 6634.
- Okada, A., et al. (2008). Binding affinities of 17β-estradiol, BPA, and bisphenol AF relative to their potencies for stimulating reporter gene activity by ERα and ERβ in HeLa cells. Environmental Health Perspectives, 116(11), 1477-1482.
- Kwack, S. J., et al. (2002). Structural requirements of para-alkylphenols to bind to estrogen receptor. Journal of Health Science, 48(6), 501-508.
Sources
- 1. Development & Reproduction [ksdb.org]
- 2. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of organic solvents on the activities of cytochrome P450 isoforms, UDP-dependent glucuronyl transferase, and phenol sulfotransferase in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo estrogenicity of p-phenoxyphenol and p-pentyloxyphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sci-hub.st [sci-hub.st]
- 9. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]
- 10. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytochrome P450 isozymes involved in the metabolism of phenol, a benzene metabolite. | Semantic Scholar [semanticscholar.org]
- 14. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Integration of hepatic drug transporters and phase II metabolizing enzymes: mechanisms of hepatic excretion of sulfate, glucuronide, and glutathione metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. openaccessjournals.com [openaccessjournals.com]
- 18. uomus.edu.iq [uomus.edu.iq]
Safety Operating Guide
Navigating the Disposal of p-(1,1-Dimethylheptyl)phenol: A Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of p-(1,1-Dimethylheptyl)phenol (CAS No. 30784-30-6), a compound recognized for its potential as an endocrine disruptor and its hazardous properties. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
The Critical Importance of Proper Disposal: Understanding the Risks
This compound is not a benign substance. Its disposal requires meticulous attention to detail due to its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as causing serious eye damage.[1] Furthermore, it is identified as a potential endocrine-disrupting compound, which necessitates a heightened level of caution to prevent its release into the environment where it can have unforeseen ecological effects.[1][2]
The structural similarity of this compound to other alkylphenols, for which extensive toxicological data exists, suggests a high potential for aquatic toxicity with long-lasting effects. Improper disposal, such as discarding it down the drain, can lead to the contamination of waterways, posing a significant threat to aquatic organisms.
Quantitative Hazard Summary
| Hazard Classification | GHS Code | Description | Source |
| Serious Eye Damage | H318 | Causes serious eye damage | [1] |
| Endocrine Disruptor | - | Potential endocrine disrupting compound | [1][2] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects (inferred from similar compounds) |
Step-by-Step Disposal Protocol
This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound and its associated contaminated materials.
Phase 1: Pre-Disposal Preparation & Segregation
-
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene).
-
Safety goggles and a face shield to protect against splashes.
-
A lab coat.
-
Closed-toe shoes.
-
-
Waste Segregation: Proper segregation is the cornerstone of safe chemical waste management.
-
Solid Waste: Collect any solid this compound, contaminated weighing boats, and contaminated absorbent materials in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Transfer liquid waste containing this compound into a sealable, chemical-resistant container (e.g., a high-density polyethylene bottle).
-
Contaminated Labware: Disposable items such as pipette tips, and gloves that have come into contact with the compound should be collected in a separate, sealed plastic bag and placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated before reuse.
-
Phase 2: Waste Characterization and Labeling
-
Hazardous Waste Determination: While this compound is not specifically listed on the EPA's P or U lists of acute hazardous wastes, it must be managed as a hazardous waste due to its characteristic properties.[3][4][5] Given its phenolic structure, it is likely to be corrosive, falling under the EPA waste code D002 .
-
Labeling: All waste containers must be accurately and clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The corresponding EPA Waste Code: "D002 (Corrosive)"
-
The primary hazard(s): "Corrosive, Eye Damage, Potential Endocrine Disruptor, Marine Pollutant"
-
The accumulation start date.
-
Phase 3: Storage and Collection
-
Storage: Store the labeled hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure the containers are sealed to prevent any leaks or fumes from escaping.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Provide them with a detailed inventory of the waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.
Disposal Decision Workflow
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
Decontamination of Non-Disposable Labware
For non-disposable glassware and equipment that has been in contact with this compound, a triple-rinse procedure is recommended:
-
Rinse the item three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate in a designated hazardous waste container for liquid waste.
-
After the triple rinse, the glassware can be washed with soap and water.
Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use a chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Dispose: Carefully collect the absorbed material and any contaminated items into a sealed hazardous waste container. Label as described in Phase 2.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards and adhering to the detailed procedures outlined in this guide, researchers can mitigate risks and ensure that their scientific pursuits do not come at the cost of personal or ecological well-being. Always consult your institution's specific waste management policies and your local regulations to ensure full compliance.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. EPA Activities on Endocrine Disruptors. [Link]
-
Endocrine Disruptor List. This compound. [Link]
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability & Risk. [Link]
-
PubChem. 4-tert-Pentylphenol. National Center for Biotechnology Information. [Link]
-
ChemSafetyPro. Endocrine Disruptor Regulations and Lists in USA. [Link]
-
ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
European Chemicals Agency. p-(1,1-Dimethylpropyl)phenol - Substance Information. [Link]
-
U.S. Environmental Protection Agency. EDSP Test Guidelines and Guidance Document. [Link]
-
U.S. Environmental Protection Agency. Endocrine Disruptor Screening Program (EDSP). [Link]
-
U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]
-
SUWEB. EPA Hazardous Waste Codes. [Link]
-
U.S. Environmental Protection Agency. Policies and Regulations. [Link]
-
ResearchGate. Chemical Properties, Environmental Fate, and Degradation of Seven Classes of Pollutants. [Link]
-
PubMed. Bioaccumulation, bioavailability and environmental fate of chlorophenol impurities, polychlorinated hydroxydiphenylethers and their methoxy analogues. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
